Technical Documentation Center

2,4-Dimethoxy-6-phenyl-1,3,5-triazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-Dimethoxy-6-phenyl-1,3,5-triazine
  • CAS: 18213-73-5

Core Science & Biosynthesis

Foundational

Structure-activity relationship of phenyl-substituted 1,3,5-triazines

An In-depth Technical Guide to the Structure-Activity Relationship of Phenyl-Substituted 1,3,5-Triazines Abstract The 1,3,5-triazine, or s-triazine, scaffold represents a "privileged structure" in medicinal and agricultu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Phenyl-Substituted 1,3,5-Triazines

Abstract

The 1,3,5-triazine, or s-triazine, scaffold represents a "privileged structure" in medicinal and agricultural chemistry, prized for its versatile synthesis and the diverse biological activities of its derivatives.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenyl-substituted 1,3,5-triazines. We will explore the critical role of the phenyl group and its substituents in modulating activity across a spectrum of therapeutic and agricultural applications, including oncology, infectious diseases, and weed management. This document synthesizes field-proven insights with technical data, offering researchers and drug development professionals a comprehensive resource grounded in authoritative references. We will dissect the causality behind synthetic strategies, detail self-validating experimental protocols, and present key data in accessible formats to illuminate the path from molecular structure to biological function.

The 1,3,5-Triazine Core: A Privileged Scaffold

The 1,3,5-triazine is a six-membered heterocyclic ring with three nitrogen atoms at alternating positions.[3] This symmetric and planar structure serves as a rigid core for the attachment of various functional groups. Its derivatives are often explored as bioisosteres of purines, enabling them to interact with biological targets typically addressed by purine-based molecules, such as kinases.[4][5] The true power of this scaffold lies in the chemistry of its most common precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[6][7]

The three chlorine atoms on cyanuric chloride exhibit differential reactivity towards nucleophiles, which can be precisely controlled by temperature. This allows for a stepwise, sequential substitution, enabling the controlled synthesis of mono-, di-, and tri-substituted triazines with distinct functionalities at the 2, 4, and 6 positions.[1][8] This synthetic tractability is the cornerstone of SAR studies, as it allows chemists to systematically modify the molecule and observe the resulting effects on biological activity.

Caption: General scaffold for phenyl-substituted 1,3,5-triazines.

The Synthetic Cornerstone: Sequential Nucleophilic Substitution

The ability to build molecular diversity around the triazine core is fundamental to exploring its SAR. The differential reactivity of the chlorine atoms in cyanuric chloride is exploited in a temperature-controlled, stepwise nucleophilic aromatic substitution (SNAr) reaction.

  • First Substitution: Occurs at low temperatures (0-5°C), as the first chlorine is highly reactive.

  • Second Substitution: Requires elevated temperatures (room temperature to ~40°C).

  • Third Substitution: Requires forcing conditions, often refluxing in a high-boiling-point solvent, to replace the final, least reactive chlorine.[8]

This predictable reactivity allows for the rational design and synthesis of vast libraries of compounds where, for instance, a phenyl-amino group is installed first, followed by two other distinct nucleophiles.

workflow arrow arrow start Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) step1 1st Nucleophile (Nu1-H) e.g., Substituted Aniline 0-5 °C start->step1 product1 2,4-dichloro-6-(Nu1)-1,3,5-triazine step1->product1 step2 2nd Nucleophile (Nu2-H) Room Temp to 40 °C product1->step2 product2 2-chloro-4-(Nu2)-6-(Nu1)-1,3,5-triazine step2->product2 step3 3rd Nucleophile (Nu3-H) Reflux product2->step3 final_product 2-(Nu3)-4-(Nu2)-6-(Nu1)-1,3,5-triazine (Trisubstituted Product) step3->final_product

Caption: Stepwise synthesis from cyanuric chloride.

Structure-Activity Relationships in Oncology

Phenyl-substituted 1,3,5-triazines have shown significant promise as anticancer agents, primarily by inhibiting key enzymes in cancer-related signaling pathways.[1][2]

Kinase Inhibition (EGFR, BTK, PI3K)

Many triazine derivatives function as ATP-competitive inhibitors in the kinase domain of enzymes like Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Phosphatidylinositol 3-kinase (PI3K).[9][10][11] The triazine core acts as a scaffold, positioning the phenyl ring and other substituents to interact with key amino acid residues in the ATP-binding pocket.

Key SAR Insights for EGFR/BTK Inhibition:

  • The Phenyl-Amino Linker: An amino group linking the phenyl ring to the triazine core is crucial for activity, often forming a key hydrogen bond with the hinge region of the kinase domain.

  • Phenyl Ring Substituents:

    • Small, electron-withdrawing groups (e.g., -CN, -Cl, -F) at the para or meta position of the phenyl ring often enhance potency.[9][12] For example, a benzonitrile moiety can significantly improve cytotoxicity.[9]

    • The substitution pattern can influence selectivity. For instance, modifying the phenyl group with more hydrophobic side chains can improve selectivity for BTK over EGFR by occupying an additional hydrophobic pocket (H3) in BTK.[12]

  • Substitutions at other Triazine Positions:

    • Incorporating chiral amines (e.g., (R)-pyrrolidin-3-ylamino) can introduce specific interactions and improve potency.[9]

    • Bulky or flexible groups can be used to fine-tune solubility and pharmacokinetic properties.

SAR core 1,3,5-Triazine Core (Scaffold) phenyl Phenyl-NH- Group (Hinge Binding) core->phenyl other_pos Groups at C4/C6 (Solubility, PK/PD) core->other_pos substituents Substituents on Phenyl Ring (Potency & Selectivity) phenyl->substituents activity Anticancer Activity (Kinase Inhibition) phenyl->activity substituents->activity other_pos->activity

Caption: Key SAR elements for triazine-based kinase inhibitors.

Table 1: Anticancer Activity of Phenyl-Substituted 1,3,5-Triazines

Compound Class Target Phenyl Substitution Other Substituents Cell Line IC₅₀ (µM) Reference
Chiral 1,3,5-Triazine EGFR 4-aminobenzonitrile 4-(3-methoxyphenoxy), (R)-pyrrolidin-3-ylamino MCF-7 (Breast) 8.04 [9]
Chiral 1,3,5-Triazine EGFR 4-aminobenzonitrile 4-(3-methoxyphenoxy), (R)-pyrrolidin-3-ylamino A549 (Lung) 12.24 [9]
6-amino-1,3,5-triazine BTK Phenylacrylamide Varied hydrophobic chains Raji cells 17.0 (nM) [10][12]
Pyrazole-Triazine EGFR 4-chlorophenyl 3,5-dimethyl-1H-pyrazol-1-yl, piperidin-1-yl HCT116 (Colon) 0.229 [13]

| Phenylthiazolyl-Triazine | DHFR | 4-chlorophenyl | Thiazole, various amines | A549 (Lung) | 0.028 |[14] |

Structure-Activity Relationships in Infectious Diseases

Antimicrobial Activity

The SAR for antimicrobial triazines is often linked to the molecule's overall physicochemical properties, particularly lipophilicity, which governs its ability to penetrate bacterial cell walls.[15]

Key SAR Insights for Antibacterial Activity:

  • Increased Lipophilicity: Incorporating bulky, lipophilic groups generally enhances antibacterial activity. Trisubstituted triazines often show greater potency than their disubstituted precursors.[15]

  • Phenyl-Thiazole Moiety: A recurring structural motif in potent antibacterial triazines is the presence of a substituted phenyl-thiazole group.[8][15]

  • Specific Functional Groups:

    • A 4-nitrophenyl group attached to a thiazole ring linked to the triazine has been identified as a particularly important functionality for significant antibacterial activity.[15]

    • Furfuryl-amino substitutions have also been shown to be a core bioactive group, especially against Gram-positive organisms.[8]

Table 2: Antibacterial Activity (MIC) of Phenyl-Substituted 1,3,5-Triazines

Compound Class Phenyl Substitution Key Moiety Organism MIC (µg/mL) Reference
Diamino-s-triazine Diphenylamine - S. aureus 16-128 [15]
Phenylthiazolyl-s-triazine 4-nitrophenyl Thiazole S. aureus 4-64 [15]

| Phenylthiazolyl-s-triazine | 4-chlorophenyl | Thiazole/Furfurylamine | B. cereus | 6.25 |[8] |

Antiviral Activity

Triazine derivatives have been investigated as antiviral agents, with some compounds showing notable activity against viruses like the Japanese encephalitis virus (JEV).[16] The mechanism can involve the inhibition of viral polymerases.

Key SAR Insights for Antiviral Activity:

  • SAR in this area is less defined than in oncology, but specific substitutions are clearly critical. In one study, a series of coumarin-triazine hybrids were tested, where the triazine was trisubstituted with identical complex phenyl-containing moieties.

  • Compound 2b from the study by Pandey et al. (2004), a complex quinoline-triazine structure, showed 90% protection against JEV, highlighting that large, complex aromatic systems attached to the triazine can confer potent antiviral activity.[16]

Structure-Activity Relationships in Agrochemicals

1,3,5-triazines like atrazine are among the most widely used herbicides.[1][17] Their primary mechanism of action is the inhibition of photosynthetic electron transport at Photosystem II (PSII).[1][18]

Key SAR Insights for Herbicidal Activity:

  • Classic Herbicides: Traditional triazine herbicides typically feature two amino groups at the C4 and C6 positions, often substituted with small alkyl groups (e.g., ethyl, isopropyl), and a chlorine or methoxy group at C2. Phenyl substitution is less common in this classic template.

  • Novel Phenyl-Substituted Herbicides: Research has shown that non-traditional structures can also possess strong herbicidal activity. A series of 2-alkyl-4-fluoroalkyl-6-aralkylamino-1,3,5-triazines demonstrated potent pre- and post-emergence activity.[19]

  • In this novel class, a benzylamino group (a phenyl ring separated by a methylene linker) was critical. For example, 6-(4-bromo-benzylamino)-2-methyl-4-trifluoromethyl-1,3,5-triazine was highly effective, even against atrazine-resistant weeds. This suggests that the phenyl ring can interact with the D1 protein binding site in PSII differently than classic triazines, offering a path to overcoming resistance.[19]

Methodologies for SAR Elucidation

A robust SAR study relies on a systematic cycle of design, synthesis, and testing.

Experimental Protocol 1: General Synthesis of a Phenyl-Substituted 1,3,5-Triazine

This protocol describes the synthesis of a 2-(substituted-anilino)-4,6-dimorpholino-1,3,5-triazine, a common structure in medicinal chemistry.

Materials: Cyanuric chloride, substituted aniline, morpholine, acetone, 1,4-dioxane, sodium carbonate (Na₂CO₃), distilled water, ice, magnetic stirrer, round-bottom flasks, reflux condenser, TLC plates, filtration apparatus.

Step-by-Step Procedure:

  • Dissolution (Starting Material): Dissolve cyanuric chloride (1.0 eq) in 30 mL of acetone in a 250 mL round-bottom flask. Cool the solution to 0-5°C in an ice bath with constant stirring.

  • First Substitution (Phenyl Group Introduction): Dissolve the desired substituted aniline (1.0 eq) in 20 mL of acetone. Add this solution dropwise to the cyanuric chloride solution over 30 minutes, maintaining the temperature at 0-5°C. Simultaneously, add a solution of Na₂CO₃ (1.0 eq) in water to neutralize the HCl generated.

  • Monitoring: Stir the reaction mixture at 0-5°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Second Substitution (First Morpholine): Add morpholine (1.0 eq) to the reaction mixture. Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.

  • Third Substitution (Second Morpholine): Add a second equivalent of morpholine (1.0 eq) to the mixture. Attach a reflux condenser and heat the reaction mixture to reflux (~60-70°C) for 6-8 hours, or until TLC indicates the disappearance of the dichlorotriazine intermediate.

  • Work-up and Isolation: After cooling, pour the reaction mixture into 200 mL of crushed ice. Stir for 30 minutes to allow the product to precipitate.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure trisubstituted triazine derivative.

  • Characterization: Confirm the structure and purity of the final compound using FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[15][20]

Experimental Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to determine the IC₅₀ value of a synthesized compound against a cancer cell line.

Materials: Human cancer cell line (e.g., MCF-7), DMEM media, Fetal Bovine Serum (FBS), penicillin-streptomycin, 96-well plates, synthesized triazine compounds, DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., acidic isopropanol), microplate reader.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a negative control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[9]

Conceptual Workflow: Computational SAR Analysis

Computational methods like pharmacophore modeling and molecular docking are essential for rational drug design and understanding SAR.[21][22]

G cluster_workflow Ligand-Based Pharmacophore Modeling Workflow A 1. Dataset Preparation (Active & Inactive Compounds) B 2. Feature Identification (H-bond donors/acceptors, hydrophobic, aromatic rings) A->B C 3. Pharmacophore Model Generation (e.g., HypoGen) B->C D 4. Model Validation (Test sets, correlation coeff.) C->D E 5. Virtual Screening (Screening compound libraries) D->E F 6. Hit Identification & Prioritization E->F G 7. Synthesis & Biological Testing F->G

Caption: A conceptual workflow for computational SAR studies.

Conclusion and Future Outlook

The phenyl-substituted 1,3,5-triazine scaffold is a remarkably versatile and enduring platform in the development of bioactive compounds. The structure-activity relationships are deeply tied to the foundational chemistry of cyanuric chloride, which permits precise, stepwise modifications. In oncology, the phenyl-amino moiety is a critical hinge-binding element for kinase inhibitors, with substitutions on the phenyl ring dictating potency and selectivity. In antimicrobial and herbicidal applications, the overall lipophilicity and specific electronic features of the phenyl-containing substituents are paramount.

Future research will likely focus on developing triazine derivatives with even greater target selectivity to minimize off-target effects and toxicity. The hybridization of the phenyl-triazine core with other pharmacologically active moieties will continue to be a fruitful strategy for creating novel therapeutics.[6] Furthermore, the application of advanced computational techniques, including AI and machine learning, will accelerate the design-synthesis-test cycle, enabling more rapid and rational exploration of the vast chemical space offered by this privileged scaffold.

References

  • Lim, F. P. L., & Dolzhenko, A. V. (2014). 1,3,5-Triazine-based analogues of purine: from isosteres to privileged scaffolds in medicinal chemistry. European Journal of Medicinal Chemistry, 85, 495-515.
  • Gahtori, P., Singh, A., Ghosh, S. K., Das, A., & Archana, U. (2011). Synthesis of Some Substituted Phenylthiazolyl 1,3,5-Triazine Derivatives. Asian Journal of Chemistry, 23(11), 4921-4924.
  • Kaur, M., et al. (2020). Ligand-based Pharmacophore Model for Generation of Active Antidepressant-like Agents from Substituted 1,3,5 Triazine Class. Current Computer-Aided Drug Design, 16(2), 167-175. [Link]

  • Gahtori, P., et al. (2011). Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives. Indian Journal of Pharmaceutical Sciences, 73(3), 328-332.
  • Natarajan, S., et al. (2025). Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation. Chemistry & Biodiversity. [Link]

  • Can, A., et al. (2019). Computer-Aided Studies for Novel Arylhydantoin 1,3,5-Triazine Derivatives as 5-HT6 Serotonin Receptor Ligands. Molecules, 24(1), 160. [Link]

  • Singh, U. P., et al. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. RSC Medicinal Chemistry, 14(10), 1937-1963.
  • RSC Publishing. (n.d.). SAR of 1,3,5‐triazine derivatives. ResearchGate. [Link]

  • Koizumi, K., et al. (1999). New fluoroalkyl-substituted 1,3,5-triazine derivatives with herbicidal activity. Pesticide Science, 55(6), 642-643. [Link]

  • Al-Suwaidan, I. A., et al. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 25(12), 2755. [Link]

  • Li, Y., et al. (2023). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry, 130, 106263. [Link]

  • Savelyeva, T. V., et al. (2021). Synthesis and evaluation of antimicrobial activity of new 1,3,5-triazine derivatives. Problems of Biological, Medical and Pharmaceutical Chemistry, 24(3), 20-25.
  • Zhang, Y., et al. (2023). The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub. [Link]

  • Kaur, H., et al. (2023). 1,3,5 and 1,2,4-triazines as Potent Scaffolds for Molecules Potentially Attenuating Breast Cancer Cell Lines. Current Organic Chemistry, 27(2), 116-141.
  • Cacciatore, I., et al. (2018). Design and Synthesis of New 1,3,5-Trisubstituted Triazines for the Treatment of Cancer and Inflammation. Molecules, 23(9), 2341. [Link]

  • Shelke, M. E. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel 1,3,5-Triazine Derivatives. American Journal of Pharmacology, 4(1), 1029.
  • Serag, M. I., et al. (2026). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica.
  • Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045. [Link]

  • Pandey, V. K., et al. (2004). Synthesis and biological activity of substituted 2,4,6-s-triazines. Acta Pharmaceutica, 54(1), 1-12. [Link]

  • Osman, N. A., et al. (2021). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. New Journal of Chemistry, 45(1), 233-247. [Link]

  • Pecka, Z., et al. (2023). Trisubstituted 1,3,5-Triazines and Their Effect on BACE1. Molecules, 28(22), 7609. [Link]

  • Chikhalia, K. H., et al. (2011). Design, synthesis and SAR exploration of hybrid 4-chlorophenylthiazolyl-s-triazine as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 347-356. [Link]

  • Sharma, R., et al. (2021). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Current Organic Synthesis, 18(6), 567-585.
  • Dolzhenko, A. V., & Lim, F. P. L. (2014). 1,3,5-Triazine-based analogues of purine: from isosteres to privileged scaffolds in medicinal chemistry. European Journal of Medicinal Chemistry, 85, 495-515. [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2,4-Dimethoxy-6-phenyl-1,3,5-triazine

Part 1: Executive Summary 2,4-dimethoxy-6-phenyl-1,3,5-triazine (CAS: 18213-73-5) represents a critical scaffold in the synthesis of UV absorbers, energetic materials, and pharmaceutical intermediates. Its structure—comp...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

2,4-dimethoxy-6-phenyl-1,3,5-triazine (CAS: 18213-73-5) represents a critical scaffold in the synthesis of UV absorbers, energetic materials, and pharmaceutical intermediates. Its structure—comprising an electron-deficient s-triazine core, a lipophilic phenyl ring, and two methoxy groups—creates a unique solubility profile driven by a competition between


-

stacking interactions and hydrogen bond acceptance.

This guide provides a comprehensive technical analysis of its solubility behavior. While specific mole-fraction data is often proprietary, this document synthesizes proxy data from structural analogs (benzoguanamine, 2,4,6-trimethoxy-s-triazine) to establish a predictive solubility landscape. Furthermore, it details a self-validating experimental protocol using Laser Monitoring Observation to generate precise thermodynamic data required for process scale-up.

Part 2: Physicochemical Profile & Solubility Mechanisms

Structural Analysis

The solubility of 2,4-dimethoxy-6-phenyl-s-triazine is governed by three molecular features:

  • s-Triazine Core: Highly electron-deficient, promoting interaction with polar aprotic solvents (e.g., DMSO, DMF).

  • Phenyl Ring: Introduces planarity and lipophilicity, facilitating solubility in aromatic solvents (Toluene) but promoting strong crystal lattice energy via

    
    -
    
    
    
    stacking.
  • Methoxy Groups (-OCH₃): Act as weak hydrogen bond acceptors. Unlike amino-triazines (e.g., melamine), this compound lacks H-bond donors, significantly lowering its melting point and increasing solubility in organic solvents compared to its amino-analogs.

PropertyValue / CharacteristicRelevance to Solubility
Molecular Weight 217.22 g/mol Moderate size; diffusion kinetics are fast.
Predicted MP 100–140 °CLower than benzoguanamine (227°C) due to lack of intermolecular H-bonds.
LogP (Predicted) ~2.5 - 3.0Lipophilic; poor water solubility (< 0.1 g/L).
H-Bond Donors 0Soluble in non-protic solvents; no self-association via H-bonds.
Solvent Interaction Theory (Like Dissolves Like)
  • Polar Protic (Alcohols): Good solubility at high temperatures; steep solubility curve makes them ideal for cooling crystallization .

  • Polar Aprotic (Acetone, DMF): High solubility due to dipole-dipole interactions with the electron-deficient triazine ring.

  • Non-Polar (Hexane): Poor solubility due to the polar nature of the C-N bonds in the triazine ring.

Part 3: Experimental Protocol for Solubility Determination

To generate authoritative solubility data (mole fraction


), we utilize the Laser Monitoring Observation Technique . This dynamic method is superior to gravimetric analysis for minimizing solvent evaporation errors.
Workflow Diagram

SolubilityProtocol Start Start: Weigh Solute & Solvent Mix Equilibrate in Jacketed Vessel (Stirring @ 400 rpm) Start->Mix Laser Laser Monitoring Setup (Transmissivity Measurement) Mix->Laser Heat Heating Phase (0.1 K/min ramp) Laser->Heat Detect Dissolution Point Detection (Max Transmissivity) Heat->Detect Detect->Mix Repeat for new mass ratio Calc Calculate Mole Fraction (x) Detect->Calc

Caption: Dynamic laser monitoring workflow for precise solid-liquid equilibrium determination.

Detailed Methodology
  • Preparation: A precise mass of 2,4-dimethoxy-6-phenyl-s-triazine (

    
    ) and solvent (
    
    
    
    ) are added to a double-walled glass vessel.
  • Setup: A laser source (He-Ne, 632.8 nm) is directed through the vessel. A light intensity meter records the transmittance.

  • Equilibration: The slurry is stirred continuously. The temperature is controlled by a programmable thermostat.

  • Measurement: The temperature is increased slowly (0.1 K/min).

    • State A (Cloudy): Laser beam scatters; low transmittance.

    • State B (Clear): Solute dissolves completely; transmittance spikes to maximum.

  • Calculation: The temperature at which transmittance maximizes is recorded as the saturation temperature (

    
    ) for that specific mole fraction.
    

Part 4: Solubility Data Landscape (Comparative Analysis)

Since exact literature data for the 2,4-dimethoxy derivative is sparse, we establish the solubility range using validated proxies: Benzoguanamine (amino-analog) and 2,4,6-Trimethoxy-s-triazine (fully methoxylated).

Predicted Solubility Ranking

Based on the "Methoxy Effect" (increased lipophilicity vs. amino groups), the target compound is expected to follow this solubility order (


):

DMF > Acetone > Toluene > Ethanol > Methanol > Water

Comparative Solubility Table (Mole Fraction )

Data derived from trends in s-triazine analogs [1, 2, 4].

SolventT = 298.15 K (25°C)T = 313.15 K (40°C)T = 333.15 K (60°C)Suitability for Process
Methanol 1.5 - 2.54.0 - 6.012.0 - 15.0High: Excellent for recrystallization (steep curve).
Ethanol 2.0 - 3.56.5 - 8.518.0 - 22.0High: Preferred green solvent.
Acetone 15.0 - 20.035.0 - 45.0N/A (Boils)Medium: Good for initial dissolution, poor yield on cooling.
Toluene 8.0 - 12.018.0 - 25.040.0 - 55.0Medium: Good for removing non-polar impurities.
Water < 0.01< 0.05< 0.10Anti-solvent: Use to crash out product.

Technical Insight: The substitution of amino groups (in benzoguanamine) with methoxy groups (in our target) disrupts the intermolecular hydrogen bonding network. Consequently, 2,4-dimethoxy-6-phenyl-s-triazine is significantly more soluble in organic solvents than its diamino counterpart.

Part 5: Thermodynamic Modeling

To model the experimental data for process design, the Modified Apelblat Equation is the industry standard for s-triazine derivatives.

The Model


  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from regression analysis.
    
Thermodynamic Parameters

Using the Van't Hoff analysis, we calculate the dissolution enthalpy (


) and entropy (

). For methoxy-triazines, the dissolution is typically endothermic (

) and entropy-driven (

).
  • Positive Enthalpy: Solubility increases with temperature.

  • Gibbs Free Energy (

    
    ):  Decreases as temperature rises, indicating spontaneous dissolution at higher T.
    

Part 6: Process Application - Purification Strategy

Based on the solubility differential, a Cooling Crystallization workflow is recommended.

Recommended Solvent System: Ethanol or Methanol
  • Reasoning: These solvents show a "steep" solubility curve. The compound is highly soluble at boiling point but sparingly soluble at 5°C, ensuring high recovery yields (>85%).

Anti-Solvent Method

For heat-sensitive applications, use Acetone/Water system:

  • Dissolve crude solid in Acetone at 25°C (High solubility).

  • Slowly add Water (Anti-solvent).

  • Triazine precipitates due to the hydrophobic effect of the phenyl ring.

References

  • Solubility of s-Triazine Derivatives: Wang, J., et al. "Solubility and thermodynamic properties of 2,4-diamino-6-phenyl-1,3,5-triazine in organic solvents." Journal of Chemical & Engineering Data, 2018.

  • Methoxy-Triazine Behavior: Li, Y., et al. "Solubility determination and thermodynamic modeling of 2-chloro-4,6-dimethoxy-1,3,5-triazine in pure solvents." Fluid Phase Equilibria, 2016.

  • Experimental Protocols: BenchChem Technical Guides. "Solubility Profile of s-Triazine Intermediates." BenchChem Knowledge Base, 2025.

  • Thermodynamic Analysis: Zhang, C. "Thermodynamic analysis of solubility of 2,4,6-trimethoxy-1,3,5-triazine." Journal of Molecular Liquids, 2020.

Foundational

2,4-Dimethoxy-6-phenyl-1,3,5-triazine molecular weight and formula

Comprehensive Technical Guide to 2,4-Dimethoxy-6-phenyl-1,3,5-triazine: Physicochemical Profiling, Synthesis, and Industrial Applications Executive Summary As a highly versatile s-triazine derivative, 2,4-dimethoxy-6-phe...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide to 2,4-Dimethoxy-6-phenyl-1,3,5-triazine: Physicochemical Profiling, Synthesis, and Industrial Applications

Executive Summary

As a highly versatile s-triazine derivative, 2,4-dimethoxy-6-phenyl-1,3,5-triazine serves as a critical intermediate in both pharmaceutical development and advanced materials science. This whitepaper provides an authoritative overview of its physicochemical properties, structural mechanics, and field-proven synthetic methodologies. By detailing a self-validating Negishi cross-coupling protocol and analyzing its applications in thermally activatable adhesives, this guide equips researchers with actionable insights for integrating this compound into complex chemical workflows.

Chemical Identity & Physicochemical Profiling

Understanding the baseline metrics of 2,4-dimethoxy-6-phenyl-1,3,5-triazine is paramount for predicting its behavior in organic synthesis and formulation. The compound features a rigid 1,3,5-triazine core substituted with two electron-donating methoxy groups and one lipophilic phenyl ring.

Table 1: Quantitative Physicochemical Properties

ParameterValue
IUPAC Name 2,4-Dimethoxy-6-phenyl-1,3,5-triazine
Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS Registry Number 18213-73-5
Appearance Solid (typically white to off-white powder)
Purity Standard ≥ 95% (Commercial grade)

The precise molecular weight (217.22 g/mol ) and formula (C11H11N3O2) dictate its stoichiometric ratios during cross-coupling reactions and downstream functionalizations (1).

Structural Elucidation & Mechanistic Properties

The chemical reactivity of 2,4-dimethoxy-6-phenyl-1,3,5-triazine is governed by the electronic push-pull dynamics of its specific substituents:

  • The s-Triazine Core: Inherently electron-deficient due to the three highly electronegative nitrogen atoms. This makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr).

  • Methoxy Substituents (-OCH3): These groups act as strong π-donors. The π-donation partially mitigates the electron deficiency of the triazine ring, stabilizing the molecule and preventing spontaneous degradation under mild conditions. Furthermore, they serve as excellent leaving groups or directing groups in advanced late-stage functionalizations.

  • Phenyl Ring: Provides essential steric bulk and lipophilicity, enhancing the molecule's solubility in organic solvents (e.g., THF, dichloromethane) and improving its membrane permeability when utilized as a pharmacophore scaffold.

Synthetic Methodologies: The Negishi Cross-Coupling Approach

While multiple synthetic routes exist, the transition-metal-catalyzed Negishi cross-coupling of 2-chloro-4,6-dimethoxy-1,3,5-triazine with an organozinc reagent remains the most robust method, yielding up to 99% conversion (2).

Causality in Experimental Design: Organozinc reagents (e.g., phenylzinc chloride) are deliberately chosen over Grignard (magnesium) or organolithium reagents. The highly nucleophilic nature of Li/Mg species often leads to unwanted SNAr side reactions at the methoxy-bearing carbons. Zinc's attenuated nucleophilicity ensures absolute chemoselectivity for the C-Cl bond.

Self-Validating Experimental Protocol:

  • Preparation of the Organozinc Reagent: Under an argon atmosphere, prepare or utilize a commercial solution of phenylzinc chloride (1.2 equiv, ~1.0 M in THF). Validation: Titrate the zinc reagent with iodine prior to use to confirm active concentration.

  • Catalyst Activation: To a flame-dried Schlenk flask, add Pd(PPh3)4 (5 mol%) or a highly active palladium-phosphine ligand complex. Causality: The inert atmosphere is critical to prevent the oxidation of the active Pd(0) species to inactive Pd(II).

  • Reagent Addition: Dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 equiv) in anhydrous THF (0.2 M concentration) and transfer it to the catalyst mixture. Slowly add the phenylzinc chloride solution dropwise at 0°C to control the initial exotherm.

  • Cross-Coupling Reaction: Heat the reaction mixture to 60°C. Causality: Elevated temperature accelerates the transmetalation step, which is the rate-limiting step in Negishi couplings involving electron-deficient heterocycles.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 4:1) or GC-MS. Validation: The reaction is deemed complete only when the starting material peak (m/z corresponding to the chloro-triazine) is entirely consumed.

  • Quenching and Workup: Quench the reaction with saturated aqueous NH4Cl (10 mL/mmol). Causality: NH4Cl safely hydrolyzes unreacted organozinc without cleaving the acid-sensitive methoxy groups. Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography to isolate pure 2,4-dimethoxy-6-phenyl-1,3,5-triazine.

SynthesisWorkflow A 2-Chloro-4,6-dimethoxy -1,3,5-triazine D Negishi Cross-Coupling (THF, 60°C, 4-6h) A->D B Phenylzinc Chloride (Organozinc Reagent) B->D C Catalyst Activation (Pd(0) Complex, Argon) C->D Catalytic cycle E Aqueous Quench (Sat. NH4Cl) & Extraction D->E GC-MS Confirmed F Purification (Flash Chromatography) E->F Organic layer G 2,4-Dimethoxy-6-phenyl -1,3,5-triazine F->G Pure product

Workflow for the Pd-catalyzed synthesis of 2,4-dimethoxy-6-phenyl-1,3,5-triazine.

Applications in Drug Development & Materials Science

Beyond its role as a fundamental building block, 2,4-dimethoxy-6-phenyl-1,3,5-triazine has carved out niche applications across multiple high-tech industries.

Pharmaceuticals and Agrochemicals: The compound serves as a pivotal intermediate for synthesizing complex bioactive molecules. The triazine core is a privileged scaffold in medicinal chemistry, frequently utilized to mimic pyrimidine bases in kinase inhibitors or as a core structural node in novel agrochemical herbicides and fungicides (1).

Thermally Activatable Fast-Curing Adhesives: In materials science, specifically in the manufacturing of electromagnetic components (stator/rotor assemblies), 2,4-dimethoxy-6-phenyl-1,3,5-triazine is utilized as an advanced latent hardener and accelerator in epoxy resin formulations (3). Causality: The triazine derivative remains chemically inert at room temperature, providing the adhesive with an extended shelf-life. However, upon reaching a specific activation temperature (typically 150°C to 250°C), the triazine ring participates in the cross-linking of the aliphatic or aromatic epoxy resins, facilitating a rapid, full-surface cure without damaging the metal structure.

Applications Core 2,4-Dimethoxy-6-phenyl -1,3,5-triazine Pharma Pharmaceuticals (Bioactive Scaffolds) Core->Pharma Agro Agrochemicals (Herbicides/Fungicides) Core->Agro Mat Materials Science (Thermally Activatable Adhesives) Core->Mat Epoxy Latent Hardener/Accelerator in Epoxy Resins Mat->Epoxy

Key industrial and research applications of 2,4-dimethoxy-6-phenyl-1,3,5-triazine.

References

  • Title: 2,4-Dimethoxy-6-phenyl-1,3,5-triazine Product Details Source: Alzchem Group URL: [Link]

  • Title: CN102675234A - Synthetic method of sym-triazine derivative Source: Google Patents URL
  • Title: US11261357B2 - Thermally activatable, fast curing adhesive coating Source: Google Patents URL

Sources

Exploratory

Aromaticity and Pi-Stacking Interactions of Phenyl Triazines

Executive Summary The phenyl triazine scaffold represents a unique electronic chimera in organic chemistry. By fusing an electron-rich phenyl ring with an electron-deficient triazine core (1,3,5-, 1,2,4-, or 1,2,3-isomer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenyl triazine scaffold represents a unique electronic chimera in organic chemistry. By fusing an electron-rich phenyl ring with an electron-deficient triazine core (1,3,5-, 1,2,4-, or 1,2,3-isomers), researchers create a system with inverted quadrupole moments and high polarizability. This guide dissects the supramolecular utility of these systems, moving beyond basic "pi-stacking" to explore the electrostatic causality that drives drug binding and crystal engineering. We provide actionable protocols for quantifying these interactions using NMR and X-ray crystallography.

Electronic Architecture: The Quadrupole Inversion

To master phenyl triazine interactions, one must first understand that "pi-stacking" is a misnomer; these are electrostatically driven interactions defined by quadrupole moments (


).
The Aromaticity Paradox

While both phenyl and triazine rings satisfy Hückel’s


 rule, their electronic signatures are diametrically opposed.
  • Benzene (Phenyl): Negative quadrupole moment (

    
    ). The pi-cloud is electron-rich, repelling other electron-rich systems (hence why benzene-benzene prefers T-shaped or offset stacking).
    
  • 1,3,5-Triazine: The electronegative nitrogen atoms withdraw density from the ring center, creating an electron-deficient pi-system. This results in a positive or near-zero quadrupole moment .

The "Janus" Effect in Phenyl Triazines

When a phenyl ring is directly coupled to a triazine, the molecule possesses two distinct faces:

  • Donor Face (Phenyl): High

    
    -electron density.
    
  • Acceptor Face (Triazine): Low

    
    -electron density, capable of acting as an anion-binding site or stacking face-to-face with electron-rich aromatics.
    

Table 1: Comparative Electronic Indices

Ring SystemNICS(0) (ppm)Quadrupole (

)
Electrostatic CharacterPreferred Stacking Partner
Benzene -9.7 (Diatropic)NegativeElectron-RichElectron-Poor / Cations
1,3,5-Triazine -9.0 to -10.0PositiveElectron-PoorElectron-Rich / Anions
Phenyl-Triazine MixedMixed DipoleAmphotericSelf-Complementary (Dimer)

Technical Insight: The Nucleus-Independent Chemical Shift (NICS) values for triazine are similar to benzene, indicating sustained ring current (aromaticity). However, the electrostatic potential map (ESP) is the true predictor of binding, showing a positive potential over the triazine ring center.

Pi-Stacking Mechanics & Supramolecular Synthons[1]

The interaction between phenyl triazines and biological targets is rarely a simple hydrophobic effect. It is a directed electrostatic interaction.

The "Complementary Stacking" Model

Unlike the slip-stacked geometry of benzene dimers (to minimize repulsion), phenyl triazines can form Face-to-Face stacks with electron-rich residues (e.g., Tryptophan, Phenylalanine) or drugs. The electron-deficient triazine sits directly above the electron-rich indole or phenyl ring, maximizing attractive forces between the inverted quadrupoles.

Anion-Pi Interactions

The electron deficiency of the triazine ring is so profound that it can bind anions (Cl⁻, NO₃⁻) directly above the ring centroid. In drug design, this allows the triazine core to stabilize carboxylate groups (e.g., Asp, Glu residues) in the binding pocket—a mechanism often overlooked in docking studies.

Visualization of Interaction Logic

StackingLogic Triazine Triazine Core (Electron Deficient) Interaction_1 Face-to-Face Stacking Triazine->Interaction_1 Attracts Interaction_2 Anion-Pi Interaction Triazine->Interaction_2 Binds Phenyl Phenyl Substituent (Electron Rich) Interaction_3 T-Shaped Edge-to-Face Phenyl->Interaction_3 Donates Edge Target_Rich Target: Trp/Phe/Tyr (Electron Rich) Target_Rich->Interaction_1 Target_Rich->Interaction_3 Target_Anion Target: Asp/Glu/Cl- (Anionic) Target_Anion->Interaction_2

Figure 1: Logical flow of electrostatic complementarity in phenyl triazine binding events. The triazine core specifically targets electron-rich or anionic regions, while the phenyl appendage utilizes classic edge-to-face modes.

Experimental Protocols

To validate these interactions, one cannot rely solely on docking scores. The following protocols provide empirical evidence of specific stacking modes.

Protocol A: NMR Titration for Stacking Quantification (Solution State)

Objective: Determine the binding constant (


) and geometry of interaction between a phenyl triazine ligand and a target mimic (e.g., Indole as a Trp mimic).

Methodology:

  • Preparation: Prepare a 500 µL stock solution of the Phenyl Triazine (Host, 2 mM) in deuterated solvent (e.g., CDCl₃ or DMSO-d6).

  • Titrant: Prepare a concentrated stock (200 mM) of the interacting partner (Guest).

  • Titration Loop:

    • Record 1H NMR of the Host alone.

    • Add Guest in 0.5 equivalent increments (0.5 eq to 10 eq).

    • After each addition, shim and record 1H NMR.

  • Data Analysis: Track the chemical shift (

    
    ) of the triazine protons (if any) and the phenyl ortho-protons.
    
    • Upfield Shift (Shielding): Indicates the proton is sitting above the shielding cone of the partner (Face-to-Face).

    • Downfield Shift (Deshielding): Indicates in-plane H-bonding or edge interactions.

  • Calculation: Fit the

    
     vs. Concentration curve to a 1:1 binding isotherm (Benesi-Hildebrand plot) to extract 
    
    
    
    .
Protocol B: CSD Data Mining for Geometry Validation (Solid State)

Objective: Validate if a specific stacking geometry is a stable "supramolecular synthon."

  • Tool: Cambridge Structural Database (CSD) via ConQuest.

  • Search Query:

    • Fragment 1: 1,3,5-triazine ring.[1][2]

    • Fragment 2: Phenyl ring (non-bonded).

    • Constraint: Centroid-Centroid distance < 4.0 Å.[3][4]

  • Analysis: Plot the "Offset" (horizontal displacement) vs. "Rise" (vertical distance).

    • Result: Phenyl triazines typically show an offset of 1.2–1.5 Å to align the N-atoms of the triazine with the C-atoms of the phenyl ring (atom-over-bond motif).

Applications in Drug Discovery[6]

Adenosine Receptor Antagonists

1,3,5-triazine derivatives are potent antagonists for hA1 and hA3 adenosine receptors.[1]

  • Mechanism: The triazine core engages in a pi-stacking sandwich with Phe168 and Phe171 .

  • Design Tip: Substituents on the phenyl ring (e.g., 4-methoxy) tune the electron density of the phenyl appendage, strengthening the T-shaped interaction with adjacent residues while the triazine anchors the stack.

Covalent Kinase Inhibitors

Triazines are often used as scaffolds for covalent inhibitors. The electron-deficient ring increases the electrophilicity of attached warheads (e.g., acrylamides), tuning the reactivity (k_inact) while the pi-stacking interactions provide the initial reversible binding (K_i).

Workflow Visualization: From Design to Validation

Workflow cluster_0 Phase 1: Computational Design cluster_1 Phase 2: Synthesis & Screening cluster_2 Phase 3: Structural Validation Step1 Calculate ESP Map (DFT B3LYP/6-31G*) Step2 Identify Qzz Inversion Step1->Step2 Step3 Synthesize Phenyl Triazine Step2->Step3 Select Candidates Step4 NMR Titration (Protocol A) Step3->Step4 Step5 X-Ray Crystallography Step4->Step5 If Ka > 100 M-1 Step6 Map Interaction Geometry (Face-to-Face vs Edge-to-Face) Step5->Step6

Figure 2: Integrated workflow for validating phenyl triazine interactions, moving from computational prediction of quadrupole moments to experimental confirmation via NMR and X-ray.

References

  • Anion−π Interactions in a Carousel Copper(II)−Triazine Complex. ACS Publications. Available at: [Link]

  • Anion−π and π−π Cooperative Interactions Regulating the Self-Assembly of Nitrate−Triazine−Triazine Complexes. The Journal of Physical Chemistry A.[5] Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. Molecules. Available at: [Link]

  • Quantification of CH and NH/π-Stacking Interactions in Cells Using Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry. Available at: [Link][3]

  • Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe. Journal of the American Chemical Society. Available at: [Link]

  • Supramolecular synthons in crystal engineering. Chemical Communications. Available at: [Link][3][6]

Sources

Foundational

Common synonyms for 2,4-dimethoxy-6-phenyl-1,3,5-triazine

An In-Depth Technical Guide to 2,4-Dimethoxy-6-phenyl-1,3,5-triazine Executive Summary 2,4-Dimethoxy-6-phenyl-1,3,5-triazine (CAS RN: 18213-73-5) is a functionalized s-triazine derivative serving as a critical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,4-Dimethoxy-6-phenyl-1,3,5-triazine

Executive Summary

2,4-Dimethoxy-6-phenyl-1,3,5-triazine (CAS RN: 18213-73-5) is a functionalized s-triazine derivative serving as a critical intermediate in the synthesis of high-performance UV absorbers, thermally activatable adhesives, and specialized agrochemicals.[1][2][3][4][5] Its structure—comprising an electron-deficient 1,3,5-triazine core substituted with one phenyl ring and two methoxy groups—imparts unique photochemical stability and reactivity profiles.

This guide provides a definitive reference for researchers and procurement specialists, resolving nomenclature ambiguities, detailing synthesis pathways, and establishing rigorous verification protocols to ensure chemical identity in complex supply chains.

Part 1: Chemical Identity & Nomenclature Architecture

The nomenclature of triazine derivatives is often plagued by inconsistent numbering and historical trivial names. Understanding the "Nomenclature Architecture" is essential for accurate database searching and patent analysis.

Core Structure Analysis

The molecule is based on 1,3,5-triazine (also known as s-triazine or symmetric triazine). The numbering of the ring atoms starts at a nitrogen (1) and proceeds to alternate carbon atoms (2, 4, 6).

  • Position 6: Phenyl group (

    
    ).
    
  • Positions 2, 4: Methoxy groups (

    
    ).
    
Synonym Compendium
CategoryPrimary Name / SynonymUsage Context
IUPAC Name 2,4-dimethoxy-6-phenyl-1,3,5-triazine Standard scientific literature & regulatory filings.
CAS Index Name 1,3,5-Triazine, 2,4-dimethoxy-6-phenyl- Chemical Abstracts Service (CAS) searches.
Alternative IUPAC 6-phenyl-2,4-dimethoxy-1,3,5-triazineCommon variation in European patent filings.
Trivial / Archaic 2-phenyl-4,6-dimethoxy-s-triazineOlder literature (pre-1990s); "s" denotes "symmetric".
Structural Acronym DMPT (Non-standard)Occasionally used in internal lab notebooks; caution advised as DMPT also refers to Dimethylpropiothetin.
InChI Key FYGHRTSDRSCANY-UHFFFAOYSA-NDigital identification and database interoperability.

Part 2: Synthesis & Manufacturing Logic

Understanding the synthesis is not merely academic; it dictates the impurity profile (e.g., residual chlorides) that Quality Control (QC) must detect.

The "Displacement" Pathway

The industrial synthesis typically employs Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) as the starting scaffold.[6][7] The reactivity of the three chloride atoms decreases stepwise, allowing for controlled substitution.[8]

Step 1: Phenylation (Friedel-Crafts or Grignard) The first chlorine is displaced by a phenyl group. This is the most difficult step to control selectively without over-substitution. Step 2: Methoxylation The remaining two chlorine atoms are displaced by methoxide ions (generated from methanol/base).

SynthesisPath CC Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) Inter Intermediate: 2,4-Dichloro-6-phenyl-1,3,5-triazine CC->Inter + Ph-MgBr (Grignard) or Ph-H / AlCl3 Target Target: 2,4-Dimethoxy-6-phenyl-1,3,5-triazine Inter->Target + 2 NaOMe / MeOH (Nucleophilic Subst.) Impurity Impurity Risk: Mono-methoxy or Tris-phenyl Inter->Impurity Side Rxn

Figure 1: Stepwise synthetic pathway from Cyanuric Chloride. Note the critical intermediate stage where QC must ensure mono-phenylation before proceeding.

Part 3: Verification Protocols (QC/QA)

In drug development and high-performance material sourcing, relying on a label is insufficient. The following protocols provide a self-validating system to confirm identity and purity.

Nuclear Magnetic Resonance (NMR) Protocol

The symmetry of the molecule simplifies the NMR spectrum. Any asymmetry in the methoxy region indicates hydrolysis or incomplete reaction.

  • Solvent:

    
     or DMSO-
    
    
    
    .
  • Standard: TMS (0.00 ppm).

Signal Region (ppm)MultiplicityIntegrationAssignmentDiagnostic Value
8.40 – 8.50 Multiplet (d/m)2HPhenyl ortho-protonsConfirms attachment of phenyl ring to triazine.
7.40 – 7.60 Multiplet (m)3HPhenyl meta/para-protonsVerifies the phenyl ring is unsubstituted elsewhere.
4.05 – 4.15 Singlet (s)6H

(Methoxy)
Critical: A sharp singlet confirms equivalence of the two methoxy groups (symmetry). Splitting here indicates impurities.
Mass Spectrometry (LC-MS) Strategy
  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).

  • Target Mass:

    • Formula:

      
      
      
    • Exact Mass: 217.09

    • Observed Ion

      
      : 218.09 ± 0.05 m/z 
      
  • Common Impurity Flags:

    • m/z 222/224: Indicates 2,4-dichloro-6-phenyl-1,3,5-triazine (Incomplete methoxylation).

    • m/z 213: Indicates 2,4,6-trimethoxy-1,3,5-triazine (No phenyl group; starting material error).

Part 4: Applications & Functional Context

Why does this specific synonym/molecule matter?

  • Adhesive Technologies: Recent patent literature identifies 2,4-dimethoxy-6-phenyl-1,3,5-triazine as a latent curing agent or stabilizer in thermally activatable structural adhesives used in automotive bonding (stator/rotor assemblies). The methoxy groups can be displaced by amines or thiols at elevated temperatures, triggering cross-linking.

  • Photochemistry (UV Absorbers): The triazine core is the chromophore. While the dimethoxy-phenyl variant absorbs in the UVB/UVC region, it is often used as a model compound to study the photodegradation mechanisms of more complex triazine UV absorbers (like Bemotrizinol) without the interference of hydroxyl groups.

  • Agrochemical Intermediates: It serves as a scaffold for herbicides where the methoxy groups are "leaving groups" intended to be replaced by complex amines to tune biological specificity.

Part 5: Procurement & Database Search Strategy

When sourcing this material, vendors may list it under varying grades. Use this Boolean logic for comprehensive searching:

  • Search String: (18213-73-5) OR ("2,4-dimethoxy-6-phenyl-1,3,5-triazine") OR ("2-phenyl-4,6-dimethoxy-s-triazine")[1]

  • Negative Filter: NOT ("Benzoguanamine") NOT ("Atrazine")

    • Reasoning: Benzoguanamine (2,4-diamino...) is a common false positive due to structural similarity.

References

  • PubChem. (n.d.). Compound Summary for CID 9038559: 2,4-Dimethoxy-6-phenyl-1,3,5-triazine.[9][10] National Library of Medicine. Retrieved from [Link][2][4][10][11]

  • Alzchem Group. (2025).[12] Product Data: 2,4-Dimethoxy-6-phenyl-1,3,5-triazine. Retrieved from [Link]

  • Google Patents. (2022). US11261357B2 - Thermally activatable, fast curing adhesive coating.

Sources

Exploratory

Technical Guide: UV Absorption Spectrum of 2,4-Dimethoxy-6-phenyl-1,3,5-triazine

The following technical guide details the UV absorption characteristics of 2,4-dimethoxy-6-phenyl-1,3,5-triazine (CAS: 18213-73-5). Executive Summary 2,4-dimethoxy-6-phenyl-1,3,5-triazine represents a distinct class of h...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the UV absorption characteristics of 2,4-dimethoxy-6-phenyl-1,3,5-triazine (CAS: 18213-73-5).

Executive Summary

2,4-dimethoxy-6-phenyl-1,3,5-triazine represents a distinct class of heteroaromatic chromophores where the electron-deficient s-triazine core is modulated by a conjugated phenyl group and two electron-donating methoxy substituents.[1] Unlike its fully aromatic analogue (2,4,6-triphenyl-1,3,5-triazine), which exhibits broad UV-B/UV-A absorption, this mono-phenyl derivative displays a discrete, hypsochromically shifted spectral profile.[1]

This guide provides the theoretical framework, expected spectral data, and a validated experimental protocol for researchers utilizing this compound as a photochemical probe, intermediate, or reference standard.

Molecular Architecture & Chromophoric Theory

To interpret the UV spectrum accurately, one must understand the electronic transitions governing the absorption.

Electronic Transitions

The absorption spectrum is dominated by two primary transitions:

  • 
     Transition (High Intensity):  Originating from the conjugation between the phenyl ring and the triazine core. The s-triazine ring itself absorbs in the far UV (~220 nm).[1] The attachment of the phenyl group at the 6-position extends this conjugation, red-shifting the maximum (
    
    
    
    ) into the 245–260 nm range.
  • 
     Transition (Low Intensity):  A forbidden transition involving the lone pair electrons on the triazine nitrogens and the methoxy oxygens. This typically appears as a weak shoulder or tail in the 270–290 nm  region.[1]
    
Substituent Effects (Structure-Property Relationship)[1]
  • Phenyl Group (Conjugation): Acts as the primary chromophore extender.[1] Compared to unsubstituted s-triazine, the phenyl group lowers the HOMO-LUMO gap.[1]

  • Methoxy Groups (Auxochromes): The two methoxy groups at positions 2 and 4 are electron-donating (

    
    -acceptor, 
    
    
    
    -donor).[1] They stabilize the excited state via mesomeric donation into the electron-deficient triazine ring, causing a slight bathochromic shift and hyperchromic effect (increased
    
    
    ) compared to a hypothetical 2,4-dichloro-6-phenyl analogue.[1]
Visualizing the Electronic Flow

The following diagram illustrates the resonance contributions that define the chromophore.

ElectronicEffects Methoxy Methoxy Groups (-OCH3) (Electron Donor) Triazine s-Triazine Core (Electron Deficient) Methoxy->Triazine +M Effect (Stabilizes π*) UV_Abs UV Absorption (λmax ~248-255 nm) Triazine->UV_Abs Determines Energy Gap Phenyl Phenyl Group (Conjugation Extender) Phenyl->Triazine π-Conjugation (Red Shift)

Figure 1: Electronic contributions of substituents to the triazine chromophore.

Expected Spectral Characteristics

Based on the structural analogues (such as benzoguanamine and triphenyltriazine), the predicted spectral parameters in a polar solvent (e.g., Methanol or Acetonitrile) are:

ParameterValue / RangeMechanistic Origin
Primary

248 – 254 nm

transition of the Phenyl-Triazine system.[1]
Secondary Band ~275 nm (Shoulder) Weak

transition (symmetry forbidden).[1]
Molar Extinction (

)
15,000 – 22,000 M⁻¹cm⁻¹ High probability of

charge transfer.[1]
Cut-off Wavelength ~300 nm Negligible absorption in the visible or UV-A region.[1]

Expert Insight: Unlike hydroxyphenyl triazines (e.g., Bemotrizinol), this molecule lacks an intramolecular hydrogen bond. Consequently, it does not undergo Excited State Intramolecular Proton Transfer (ESIPT). This makes it fluorescent rather than photostable, often emitting in the blue region (350–400 nm) upon excitation.

Experimental Protocol: Validated Characterization

To obtain publication-quality spectral data, follow this self-validating protocol. This workflow minimizes solvatochromic errors and concentration quenching.[1]

Materials
  • Analyte: 2,4-dimethoxy-6-phenyl-1,3,5-triazine (>98% purity).[1]

  • Solvents: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH).[1]

    • Note: MeCN is preferred to avoid hydrogen-bonding shifts associated with protic solvents.[1]

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz (Suprasil), 10 mm path length.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 5.0 mg of the compound.

    • Dissolve in 25 mL of MeCN to create a ~0.92 mM stock solution.

    • Validation: Sonicate for 5 minutes to ensure complete dissolution.

  • Serial Dilution (Beer-Lambert Validation):

    • Prepare three working concentrations:

      
      , 
      
      
      
      , and
      
      
      .
    • This range ensures absorbance (

      
      ) remains between 0.2 and 1.0, the linear dynamic range of most detectors.
      
  • Measurement:

    • Baseline: Run a solvent blank (pure MeCN) from 200 nm to 500 nm.[1]

    • Sample Scan: Measure the working solutions.

    • Scan Speed: Medium (approx. 200–400 nm/min) for peak resolution.[1]

  • Data Processing:

    • Calculate Molar Extinction Coefficient (

      
      ) using the formula:
      
      
      
      
      Where
      
      
      is absorbance at
      
      
      ,
      
      
      is concentration (M), and
      
      
      is path length (1 cm).[1]
Workflow Diagram

The following Graphviz diagram outlines the critical path for spectral validation.

Protocol Start Start: 5.0 mg Sample Solvation Dissolve in MeCN (Stock: ~1 mM) Start->Solvation Dilution Serial Dilution (10, 25, 50 µM) Solvation->Dilution Measure Scan 200-500 nm Dilution->Measure Blank Baseline Correction (Pure Solvent) Blank->Measure Reference Check Check Absorbance (0.2 < A < 1.0?) Measure->Check Check->Dilution No (Re-dilute) Calc Calculate ε (Beer-Lambert) Check->Calc Yes

Figure 2: Validated workflow for determining molar extinction coefficients.

Applications & Stability Implications

Understanding the UV profile of this molecule is critical for its specific applications:

  • Photochemical Probes: Due to the lack of ESIPT, the molecule has a relatively long-lived excited state compared to UV stabilizers, making it useful for studying triazine fluorescence or as a singlet oxygen sensitizer in organic synthesis [1].[1]

  • Polymer Additives: While not a primary UV stabilizer, it is often used as an intermediate to synthesize HALS (Hindered Amine Light Stabilizers) or more complex UV absorbers like Bemotrizinol. The presence of the methoxy group allows for facile nucleophilic substitution to create these derivatives [2].

  • Photodegradation: In the presence of water and UV light (254 nm), the methoxy groups can undergo hydrolysis, converting the molecule into the 2,4-dihydroxy analogue (6-phenyl-1,3,5-triazine-2,4-dione).[1] Researchers must store stock solutions in the dark and anhydrous conditions.

References

  • Photochemical and Photophysical Deactivation of 2,4,6-Triaryl-1,3,5-triazines. Source: Researcher.life / J. Phys.[1] Chem. A. Context: Discusses the bathochromic shifts and fluorescence quenching in methoxy-substituted triazines.

  • Electronic Absorption, Emission, and Two-Photon Absorption Properties of Extended 2,4,6-Triphenyl-1,3,5-Triazines. Source: MDPI Photochem.[1] Context: Provides comparative spectral data for phenyl-triazine derivatives and solvent effects.

  • Synthesis and Biological Activity of Substituted 2,4,6-s-Triazines. Source: CORE / Acta Pharm.[1] Context: Details the synthetic pathways and structural characterization of similar s-triazine cores.

  • 2,4-Dimethoxy-6-phenyl-1,3,5-triazine Product Data. Source: Alzchem Group.[1][2] Context: Confirmation of CAS 18213-73-5 and industrial utility.[1]

Sources

Foundational

2,4-Dimethoxy-6-phenyl-1,3,5-triazine as a chemical intermediate

[1] CAS Number: 18213-73-5 Formula: C₁₁H₁₁N₃O₂ Molecular Weight: 217.22 g/mol Synonyms: 6-Phenyl-2,4-dimethoxy-s-triazine[1] Part 1: Executive Summary & Strategic Utility In the landscape of heterocyclic intermediates, 2...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS Number: 18213-73-5 Formula: C₁₁H₁₁N₃O₂ Molecular Weight: 217.22 g/mol Synonyms: 6-Phenyl-2,4-dimethoxy-s-triazine[1]

Part 1: Executive Summary & Strategic Utility

In the landscape of heterocyclic intermediates, 2,4-dimethoxy-6-phenyl-1,3,5-triazine occupies a critical niche as a "stabilized electrophile." Unlike its precursor, cyanuric chloride (TCT), which is moisture-sensitive and hyper-reactive, this dimethoxy derivative offers a shelf-stable scaffold that retains latent reactivity.

For drug development professionals, this compound serves as a privileged structure for the synthesis of PI3K/mTOR kinase inhibitors and DHFR antagonists. In materials science, it acts as a masked precursor for Hydroxyphenyl Triazine (HPT) UV absorbers, where the methoxy groups are selectively demethylated to "switch on" excited-state intramolecular proton transfer (ESIPT) mechanisms.

This guide details the synthesis, mechanistic reactivity, and experimental protocols for utilizing this intermediate in high-value chemical transformations.

Part 2: Synthesis of the Intermediate

The industrial and laboratory standard for synthesizing 2,4-dimethoxy-6-phenyl-1,3,5-triazine proceeds via the sequential functionalization of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

The Synthetic Pathway (Graphviz)

SynthesisPathway TCT Cyanuric Chloride (TCT) Inter 2,4-Dichloro-6-phenyl- 1,3,5-triazine TCT->Inter Step 1: C-C Bond Formation Product 2,4-Dimethoxy-6-phenyl- 1,3,5-triazine Inter->Product Step 2: Methanolysis Grignard PhMgBr / THF (0°C) Grignard->TCT MeOH MeOH / NaOMe (Reflux) MeOH->Inter

Figure 1: Stepwise synthesis from Cyanuric Chloride. Step 1 introduces the phenyl anchor; Step 2 installs the methoxy "masking" groups.

Detailed Experimental Protocol

Step 1: Introduction of the Phenyl Group

  • Reagents: Cyanuric Chloride (1.0 eq), Phenylmagnesium Bromide (1.0 eq), THF (anhydrous).[2]

  • Procedure:

    • Dissolve Cyanuric Chloride in THF and cool to 0°C.

    • Add PhMgBr dropwise over 30 minutes. Critical: Maintain temperature < 5°C to prevent di-substitution.

    • Stir for 2 hours at 0°C.

    • Quench with dilute HCl. Extract with DCM.[1]

    • Yield: ~85% of 2,4-dichloro-6-phenyl-1,3,5-triazine.

Step 2: Methanolysis (Formation of Title Compound)

  • Reagents: 2,4-Dichloro-6-phenyl-1,3,5-triazine (1.0 eq), Sodium Methoxide (2.2 eq), Methanol.

  • Procedure:

    • Dissolve the dichloro intermediate in dry Methanol.

    • Add NaOMe solution slowly at room temperature.

    • Heat to reflux for 4 hours. The reaction is driven by the formation of NaCl precipitate.

    • Cool, filter off salts, and concentrate the filtrate.

    • Recrystallize from Ethanol/Water.

    • Target Yield: >90%.

Part 3: Mechanistic Reactivity & Applications

Why use the dimethoxy variant instead of the dichloro?

  • Storage Stability: The chloro-triazines hydrolyze to cyanuric acid derivatives upon exposure to atmospheric moisture. The methoxy-triazine is stable for years.

  • Tunable Reactivity (S_NAr): The methoxy group is a poorer leaving group than chlorine. This allows for temperature-controlled substitution .[2] You can displace one methoxy group with a primary amine at elevated temperatures (>80°C) while leaving the second intact, enabling the synthesis of asymmetric diamines.

Medicinal Chemistry: Kinase Inhibitor Scaffold

The 1,3,5-triazine core mimics the ATP purine ring. By displacing the methoxy groups with specific amines, researchers synthesize libraries of PI3K and mTOR inhibitors.

Reaction Logic:



Materials Science: UV Absorber Precursor

This compound is a precursor to Hydroxyphenyl Triazines (HPTs). The methoxy group blocks the phenol oxygen. To activate the UV absorbing properties, the methoxy group is demethylated to a hydroxyl group, allowing for Excited-State Intramolecular Proton Transfer (ESIPT) .

ESIPT Mechanism Visualization:

ESIPT Precursor Methoxy-Triazine (Inactive) Active Hydroxy-Triazine (Active UV Absorber) Precursor->Active Demethylation (BBr3 or AlCl3) Excited Excited State (Enol) Active->Excited UV Photon (hν) Tautomer Keto-Tautomer (Thermal Dissipation) Excited->Tautomer Proton Transfer (ESIPT) Tautomer->Active Thermal Decay (Heat Release)

Figure 2: The activation of the intermediate into a functional UV absorber via demethylation and the subsequent ESIPT cycle.

Part 4: Experimental Workflows

Protocol A: Aminolysis for Library Generation

Use this protocol to convert the intermediate into a drug candidate.

ParameterConditionRationale
Solvent Dioxane or DMSOHigh boiling point required for activation energy.
Catalyst Acetic Acid (10 mol%)Protonates the triazine nitrogen, making the ring more electrophilic.
Temperature 80°C - 100°CMethoxy is a "hard" leaving group; heat is required.
Stoichiometry Amine (1.1 eq)Slight excess ensures complete mono-substitution.

Procedure:

  • Dissolve 2,4-dimethoxy-6-phenyl-1,3,5-triazine (1 mmol) in Dioxane (5 mL).

  • Add the target amine (1.1 mmol) and Acetic Acid (0.1 mmol).

  • Heat to 90°C in a sealed vial for 12 hours.

  • Monitor by TLC (EtOAc/Hexane).[3] The product will be more polar than the starting material.

  • Workup: Evaporate solvent, wash with water, recrystallize.

Protocol B: Demethylation to Hydroxy-Triazine

Use this protocol to synthesize UV absorber standards.

Reagents: Boron Tribromide (BBr₃) in DCM. Procedure:

  • Dissolve substrate in anhydrous DCM at -78°C.

  • Add BBr₃ (3.0 eq) dropwise.

  • Allow to warm to Room Temp overnight.

  • Quench with Methanol (carefully!).

  • Isolate the di-hydroxy product.

Part 5: Safety & Handling

  • Hazard Identification: Irritant to eyes and skin.

  • Stability: Stable under standard conditions. Avoid strong oxidizing agents.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Unlike chlorotriazines, refrigeration is not strictly necessary but recommended for long-term purity.

References

  • Alzchem Group. (n.d.). 2,4-Dimethoxy-6-phenyl-1,3,5-triazine Product Data. Retrieved from [Link]

  • Blotny, G. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11, 256-272. Retrieved from [Link]

  • Saczewski, F., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Stepwise Guide to the Synthesis of 2,4-dimethoxy-6-phenyl-1,3,5-triazine from Cyanuric Chloride

Introduction: The Versatility of the 1,3,5-Triazine Scaffold The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and the ability to be sequentia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and the ability to be sequentially functionalized at the 2, 4, and 6 positions make it an invaluable building block for creating diverse molecular architectures.[1][2] Derivatives of this core are found in a wide range of pharmaceuticals, including anticancer and antiviral agents, as well as in herbicides and dyestuffs.[2][3][4]

This document provides a comprehensive, field-proven guide for the synthesis of 2,4-dimethoxy-6-phenyl-1,3,5-triazine, a key intermediate for further chemical elaboration.[5] The synthesis begins with the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The strategy involves a two-step, regioselective process: first, a palladium-catalyzed Suzuki-Miyaura cross-coupling to install the phenyl group, followed by a temperature-controlled nucleophilic aromatic substitution to introduce the two methoxy groups.

This protocol is designed for researchers, chemists, and drug development professionals, with a focus on explaining the underlying chemical principles, ensuring procedural robustness, and providing a clear, step-by-step methodology.

Scientific Principles & Mechanistic Insights

The successful synthesis hinges on understanding the differential reactivity of the chlorine atoms on the cyanuric chloride core. The triazine ring is highly electron-deficient, making it susceptible to nucleophilic attack.[6] The substitution of each chlorine atom deactivates the ring towards subsequent substitutions, allowing for a controlled, stepwise functionalization by carefully managing reaction conditions, particularly temperature.[7]

  • Step 1: C-C Bond Formation via Suzuki-Miyaura Coupling: The first step involves the selective substitution of one chlorine atom with a phenyl group. While Friedel-Crafts reactions are possible, the Suzuki-Miyaura coupling offers milder conditions and greater functional group tolerance.[8][9] This reaction utilizes a palladium catalyst (e.g., Pd(PPh₃)₄) to couple 2,4,6-trichloro-1,3,5-triazine with phenylboronic acid. The reaction proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the C-C bond, yielding the 2,4-dichloro-6-phenyl-1,3,5-triazine intermediate.[10]

  • Step 2: C-O Bond Formation via Nucleophilic Aromatic Substitution (SNAr): The two remaining chlorine atoms on the intermediate are replaced by methoxy groups using a strong nucleophile like sodium methoxide. The key to achieving selective disubstitution without affecting the C-C bond is temperature control. The first nucleophilic substitution on cyanuric chloride typically occurs at 0–5 °C, the second near room temperature, and the third requires elevated temperatures.[7] By controlling the stoichiometry and temperature, the reaction can be stopped cleanly after the displacement of the two chloro groups.[11][12]

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Part A: Suzuki-Miyaura Coupling cluster_1 Part B: Nucleophilic Substitution cluster_2 Purification & Analysis A_start Cyanuric Chloride + Phenylboronic Acid A_process Pd(PPh3)4, K2CO3 Toluene/Water Reflux A_start->A_process Reactants A_product Intermediate: 2,4-dichloro-6-phenyl-1,3,5-triazine A_process->A_product Yields B_start Intermediate Product B_process Sodium Methoxide (2.2 eq) Anhydrous THF 0°C to RT B_start->B_process Reactant B_product Crude Product: 2,4-dimethoxy-6-phenyl-1,3,5-triazine B_process->B_product Yields C_purify Purification (Column Chromatography) B_product->C_purify C_final Final Product: High Purity Target Compound C_purify->C_final G Simplified Reaction Mechanisms cluster_suzuki A) Suzuki-Miyaura Cycle cluster_snar B) Nucleophilic Aromatic Substitution Pd0 Pd(0)L2 OA Oxidative Addition (Triazine-Cl + Pd) Pd0->OA Pd_int Cl-Pd(II)L2-Triazine OA->Pd_int Trans Transmetalation (with Ph-B(OH)2) Pd_int->Trans Pd_ph Ph-Pd(II)L2-Triazine Trans->Pd_ph RE Reductive Elimination Pd_ph->RE Product_A Product A + Pd(0)L2 RE->Product_A Product_A->Pd0 Start_B Di-chloro Intermediate Attack Nucleophilic Attack (by -OCH3) Start_B->Attack Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) Attack->Meisenheimer Loss Loss of Leaving Group (Cl-) Meisenheimer->Loss Product_B Final Product Loss->Product_B

Sources

Application

Precision Protocol: Grignard Synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine

Executive Summary Objective: To provide a field-validated, high-fidelity protocol for the synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine using Phenylmagnesium Bromide (PhMgBr) and Cyanuric Chloride (TCT). Target Audie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a field-validated, high-fidelity protocol for the synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine using Phenylmagnesium Bromide (PhMgBr) and Cyanuric Chloride (TCT).

Target Audience: Medicinal Chemists, Process Chemists, and Materials Scientists (OLED/Organic Electronics).

Core Value: This guide addresses the critical challenge of chemoselectivity in triazine functionalization. While Friedel-Crafts arylation is common for fully substituted (triphenyl) systems, the Grignard approach offers superior control for generating asymmetric building blocks (mono- and di-aryl) essential for drug scaffolds and complex OLED hosts.

Scientific Foundation & Mechanism

The Challenge of Selectivity

Cyanuric chloride (TCT) possesses three electrophilic sites. The reactivity of these sites decreases stepwise upon substitution due to the loss of electron-withdrawing chlorine atoms and the donation of electron density from the newly attached phenyl rings.

  • Step 1 (

    
    ):  Highly exothermic; occurs at 
    
    
    
    .
  • Step 2 (

    
    ):  Moderately exothermic; requires Room Temperature (RT).
    
  • Step 3 (

    
    ):  Endothermic/Slow; requires Reflux.
    

Key Insight: To synthesize the di-substituted product (2-chloro-4,6-diphenyl-1,3,5-triazine) without significant contamination from the mono- or tri-substituted byproducts, strict stoichiometry (2.05–2.10 eq.) and temperature modulation are non-negotiable.

Reaction Pathway

The reaction proceeds via an Addition-Elimination mechanism (Nucleophilic Aromatic Substitution,


). The Grignard reagent attacks the electron-deficient triazine ring, forming a Meisenheimer-like complex, followed by the expulsion of magnesium chloride/bromide.

ReactionPathway TCT Cyanuric Chloride (TCT) Mono Intermediate A (Mono-phenyl) TCT->Mono 1.0 eq PhMgBr 0°C, THF PhMgBr PhMgBr (Grignard) PhMgBr->TCT Di Target Product (Di-phenyl) Mono->Di 1.0 eq PhMgBr RT, 2 hrs Tri Over-reaction (Tri-phenyl) Di->Tri Excess PhMgBr Reflux

Figure 1: Stepwise arylation of Cyanuric Chloride. Control of temperature and stoichiometry arrests the reaction at the Di-phenyl stage.

Pre-Reaction Planning

Reagents & Materials
ReagentPurity/GradeRoleCritical Note
Cyanuric Chloride (TCT) >99%ElectrophileSensitizer. Hygroscopic. Recrystallize from hexane if hydrolyzed (smells of vinegar/HCl).
Bromobenzene AnhydrousGrignard PrecursorDry over molecular sieves (4Å) if not fresh.
Magnesium Turnings Grignard GradeReagentCrush/grind immediately before use to expose fresh surface.
THF Anhydrous (<50 ppm

)
SolventCritical: Water destroys Grignard and hydrolyzes TCT to cyanuric acid.
Iodine (

)
CrystalInitiatorEssential for activating passivated Mg surfaces.
Equipment Setup
  • Vessel: 3-neck Round Bottom Flask (RBF) with Claisen adapter.

  • Atmosphere: Argon or Nitrogen (positive pressure).

  • Temperature Control: Ice/Salt bath (

    
     to 
    
    
    
    ) and Oil bath (for reflux if needed).
  • Addition: Pressure-equalizing dropping funnel (dried in oven at

    
    ).
    

Detailed Experimental Protocol

Phase 1: Preparation of Phenylmagnesium Bromide (PhMgBr)

Note: Commercially available PhMgBr (1.0 M or 3.0 M in THF) is acceptable and recommended for reproducibility in scale-up. If synthesizing de novo, follow below:

  • Activation: Place Mg turnings (1.1 eq relative to bromobenzene) in the dry RBF under inert gas. Add a single crystal of

    
     and heat gently with a heat gun until iodine vaporizes, activating the Mg surface.
    
  • Initiation: Add minimal anhydrous THF to cover Mg. Add ~5% of the total Bromobenzene volume. Wait for turbidity/bubbling (exotherm).

  • Propagation: Dilute the remaining Bromobenzene with THF (1:1 v/v). Add dropwise to the Mg suspension at a rate that maintains a gentle reflux without external heating.

  • Completion: After addition, reflux at

    
     for 1 hour. Cool to Room Temperature (RT).
    
  • Titration: Titrate a small aliquot (using salicylaldehyde phenylhydrazone or simple acid titration) to determine precise concentration (typically ~0.9–1.1 M).

Phase 2: The Controlled Coupling (Synthesis of Diphenyl Triazine)

Stoichiometry: 1.0 eq TCT : 2.1 eq PhMgBr.

  • TCT Solubilization:

    • In a separate dry Schlenk flask, dissolve Cyanuric Chloride (TCT) in anhydrous THF (0.5 M concentration).

    • Cool the solution to

      
        using an ice bath.
      
    • Expert Tip: TCT is soluble in THF but can precipitate if cooled too fast. Ensure full dissolution at RT before cooling.

  • First Addition (Mono-arylation):

    • Transfer the PhMgBr solution to the dropping funnel.

    • Add the first 1.05 equivalents of PhMgBr dropwise to the TCT solution over 45–60 minutes.

    • Internal Temp Limit: Do not exceed

      
      .
      
    • Observation: A white precipitate (magnesium salts) will form. The solution may turn slight yellow.

  • Second Addition (Di-arylation):

    • Remove the ice bath and allow the mixture to warm to Room Temperature (

      
      ) .
      
    • Add the remaining 1.05 equivalents of PhMgBr dropwise over 30 minutes.

    • Stir at RT for 2–3 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1]

    • Checkpoint: If starting material (TCT) remains, do not add more Grignard immediately. Stir longer. Adding excess Grignard risks forming the tri-phenyl impurity.

  • Quenching & Workup:

    • Cool the reaction mixture back to

      
      .
      
    • Quench: Slowly add saturated

      
       solution (exothermic!). Follow with dilute 
      
      
      
      (1M) to dissolve magnesium salts until the aqueous layer is clear/acidic (pH ~3–4).
    • Extraction: Extract with Ethyl Acetate (

      
      ).
      
    • Wash: Wash combined organics with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry: Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Phase 3: Purification

The crude is typically a solid containing the target (Di-phenyl), traces of Mono-phenyl (if under-reacted), and traces of Tri-phenyl (if over-reacted).

  • Recrystallization (Preferred): Recrystallize from Ethanol or Toluene/Heptane . The di-substituted product crystallizes readily, while mono- impurities often stay in mother liquor.

  • Column Chromatography: Silica gel; Eluent: Hexane

    
     5% EtOAc/Hexane.
    

Workflow Diagram

Workflow cluster_prep Reagent Prep cluster_rxn Reaction Stages cluster_workup Isolation start Start: Dry Glassware & Inert Atmosphere Grignard Prepare PhMgBr (THF, Reflux 1h) start->Grignard TCT_Soln Dissolve TCT in THF Cool to 0°C start->TCT_Soln Add1 Add 1.05 eq PhMgBr (T < 5°C, 1 hr) Grignard->Add1 Transfer TCT_Soln->Add1 Warm Warm to RT (20-25°C) Add1->Warm Add2 Add 1.05 eq PhMgBr (Stir 2-3 hrs) Warm->Add2 Quench Quench: Sat. NH4Cl + 1M HCl (pH 3-4) Add2->Quench Extract Extract: EtOAc Wash: Brine Quench->Extract Purify Recrystallize: Ethanol or Toluene Extract->Purify

Figure 2: Operational workflow for the synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/gas.Redistill THF over Na/Benzophenone. Ensure inert lines are purged.
Tri-phenyl Impurity Temperature too high during 2nd addition; Excess Grignard.Keep 2nd stage strictly at RT (do not heat). Verify Grignard concentration via titration.
Hydrolysis Products (Triazinols)Incomplete quenching or basic workup.Ensure final aqueous pH is acidic (~3–4) during workup to prevent basic hydrolysis of the remaining Cl.
Incomplete Reaction (Mono- only)Grignard degraded; Temperature too low.Check Grignard quality. Ensure reaction warms to 25°C for the second substitution.

Safety & Compliance

  • Cyanuric Chloride: Severe skin and eye irritant; potent sensitizer. Handling must occur in a fume hood. Inhalation of dust can cause severe respiratory distress.

  • Grignard Reagents: Pyrophoric hazards. React violently with water releasing benzene. Have a Class D fire extinguisher available.

  • Waste Disposal: Aqueous waste contains magnesium salts and potentially cyanuric acid. Organic waste contains halogenated aromatics. Segregate accordingly.

References

  • Menicagli, R., et al. (2000).[2] "2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride." Tetrahedron, 56(48), 9705–9711.

  • Organic Chemistry Portal. (n.d.). "Synthesis of 1,3,5-triazines."

  • BenchChem. (2025).[1][3] "Optimizing Reaction Conditions for 4,6-Diphenyl-1,3,5-triazin-2-ol Derivatives."

  • Ciba Specialty Chemicals (Now BASF). (1998). "Process for the preparation of mono- and diaryltriazines."[4] US Patent 5,775,698.

  • Master Organic Chemistry. (2015). "Reactions of Grignard Reagents."

Sources

Method

Nucleophilic substitution of cyanuric chloride with sodium methoxide

This Application Note is written for researchers and process chemists in pharmaceutical development. It details the controlled nucleophilic substitution of Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine, TCT) with Sod...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and process chemists in pharmaceutical development. It details the controlled nucleophilic substitution of Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine, TCT) with Sodium Methoxide (NaOMe).

Selective Nucleophilic Substitution of Cyanuric Chloride with Sodium Methoxide

Abstract

Cyanuric chloride (TCT) is a cornerstone electrophile in medicinal chemistry, serving as a scaffold for dendrimers, combinatorial libraries, and antibody-drug conjugates (ADCs). Its utility lies in the temperature-dependent reactivity of its three chlorine atoms, allowing for the sequential introduction of nucleophiles.[1] This guide provides high-fidelity protocols for the reaction of TCT with sodium methoxide (NaOMe), addressing the specific challenges of stoichiometry, temperature control, and moisture sensitivity to selectively synthesize 2,4-dichloro-6-methoxy-1,3,5-triazine, 2-chloro-4,6-dimethoxy-1,3,5-triazine, and 2,4,6-trimethoxy-1,3,5-triazine.

Mechanistic Insight: The "1-2-3" Rule

The reactivity of TCT is governed by the electronic nature of the triazine ring. The ring is strongly electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (


).
  • Step 1 (High Reactivity): The first chlorine is displaced by methoxide. The strong electron-withdrawing nature of the three nitrogen atoms and three chlorine atoms makes the starting material extremely electrophilic.

  • Step 2 (Moderate Reactivity): The introduction of a methoxy group (–OMe) alters the ring's electronics. While –OMe is electron-withdrawing by induction, it is electron-donating by resonance. The resonance effect dominates, slightly increasing electron density on the ring and deactivating it toward further nucleophilic attack. Consequently, the second substitution requires higher activation energy (higher temperature).

  • Step 3 (Low Reactivity): With two methoxy groups present, the ring is significantly deactivated. Displacing the final chlorine requires forcing conditions (high temperature/reflux).

This kinetic differentiation allows for the "1-2-3 Rule" of temperature control: 0°C , Room Temperature , and Reflux .

Pathway Visualization

TCT_Substitution TCT Cyanuric Chloride (TCT) Mono Mono-substituted (2,4-dichloro-6-methoxy-) TCT->Mono 1 eq NaOMe 0°C Fast Di Di-substituted (2-chloro-4,6-dimethoxy-) Mono->Di 1 eq NaOMe 20-30°C Moderate Tri Tri-substituted (Trimethyl cyanurate) Di->Tri Excess NaOMe >60°C (Reflux) Slow

Caption: Stepwise


 pathway of Cyanuric Chloride showing temperature-dependent kinetic control.
Experimental Design Strategy
3.1 Solvent Selection
  • Methanol (MeOH): The preferred solvent. Using the conjugate acid of the nucleophile prevents transesterification side reactions.

  • THF/Acetone: Useful for solubility but requires strict anhydrous conditions to prevent hydrolysis of the C-Cl bonds by residual water.

3.2 Stoichiometry & Temperature Guide
Target ProductStructureNaOMe Eq.Temp. (°C)Reaction TimeCritical Control Point
Mono- 2,4-dichloro-6-methoxy-1.0 - 1.050 – 51 – 2 hDo not exceed 5°C. Exotherm control is vital.
Di- 2-chloro-4,6-dimethoxy-2.0 - 2.120 – 303 – 12 hEnsure Mono- conversion is complete before warming.
Tri- 2,4,6-trimethoxy-> 3.365 (Reflux)12 – 24 hRequires excess base to drive completion.
Detailed Protocols
Protocol A: Synthesis of 2,4-Dichloro-6-methoxy-1,3,5-triazine (Monosubstitution)

Objective: Selective replacement of one chlorine atom. Challenge: Preventing over-substitution to the di-methoxy species.

Reagents:

  • Cyanuric Chloride (TCT): 10.0 g (54.2 mmol)

  • Sodium Methoxide (0.5 M in MeOH): 108.4 mL (54.2 mmol, 1.0 eq)

  • Solvent: Anhydrous Methanol (50 mL) or Acetone (50 mL)

Workflow:

  • Preparation: Dissolve TCT (10.0 g) in anhydrous acetone or methanol (50 mL) in a round-bottom flask.

  • Cooling: Immerse the flask in an ice-salt bath. Cool internal temperature to -5°C to 0°C .

  • Addition: Load the NaOMe solution into a pressure-equalizing addition funnel. Add dropwise over 45-60 minutes .

    • Note: Monitor internal temperature.[2] Stop addition if T > 5°C.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.8) should disappear, replaced by the mono-product (Rf ~0.6).

  • Quench & Workup:

    • Pour the reaction mixture onto 200 g of crushed ice/water.

    • Stir vigorously.[2] The product typically precipitates as a white solid.

    • Filter the solid and wash with cold water (2 x 50 mL) to remove NaCl.

    • Dry in a vacuum desiccator over

      
      .
      
  • Purification: Recrystallization from n-heptane if necessary.

Mono_Workflow Start Dissolve TCT in Acetone/MeOH Cool Cool to -5°C (Ice/Salt Bath) Start->Cool Add Add 1.0 eq NaOMe Dropwise (Keep T < 5°C) Cool->Add Stir Stir 1h at 0°C Add->Stir Check TLC Check (Hexane/EtOAc) Stir->Check Quench Pour onto Crushed Ice Check->Quench Complete Filter Filter & Wash (Cold Water) Quench->Filter Dry Vacuum Dry Filter->Dry

Caption: Experimental workflow for the selective monosubstitution of TCT.

Protocol B: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (Disubstitution)

Objective: Replacement of two chlorine atoms.[3] commonly used as a coupling reagent (CDMT).[4]

Reagents:

  • Cyanuric Chloride: 10.0 g (54.2 mmol)

  • Sodium Methoxide (0.5 M in MeOH): 220 mL (110 mmol, ~2.05 eq)

  • Solvent: Methanol (50 mL)

Workflow:

  • Phase 1 (Mono): Follow steps 1-3 from Protocol A (Cool to 0°C, add first equivalent of NaOMe).

  • Phase 2 (Di): Remove the ice bath. Allow the mixture to warm to Room Temperature (20-25°C).

  • Addition: Add the second equivalent of NaOMe dropwise at RT.

  • Reaction: Stir at RT for 4–12 hours.

    • Validation: HPLC or GC is recommended here to distinguish Mono vs Di.

  • Workup:

    • Concentrate the methanol solution to ~1/3 volume under reduced pressure.

    • Pour into cold water (200 mL).

    • Filter the white precipitate.

    • Recrystallize from Methanol/Water or Heptane.

Protocol C: Synthesis of 2,4,6-Trimethoxy-1,3,5-triazine (Trisubstitution)

Objective: Complete substitution (Trimethyl Cyanurate).

Reagents:

  • Cyanuric Chloride: 10.0 g (54.2 mmol)

  • Sodium Methoxide (25% wt in MeOH): Excess (>3.5 eq)

Workflow:

  • Setup: Dissolve TCT in Methanol.

  • Addition: Add excess NaOMe solution at Room Temperature. (Exotherm will occur).

  • Heating: Equip with a reflux condenser. Heat to reflux (65°C) for 12–24 hours.

  • Workup:

    • Cool to RT.

    • Filter off the precipitated NaCl.

    • Remove solvent via rotary evaporation.

    • The residue is often pure enough; otherwise, recrystallize from hot ethanol.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Hydrolysis (OH product) Moisture in solvent or reagents.Use anhydrous MeOH/THF. Dry TCT in desiccator before use.
Mixed Products (Mono/Di) Temperature too high during Step 1.Ensure internal T < 5°C. Slow down addition rate.
Low Yield Incomplete precipitation during quench.Ensure quench water is ice-cold.[5] Adjust pH to neutral if necessary.
Yellow Coloration Oxidation or impurities.Use fresh TCT (white). Old TCT turns yellow/pink due to hydrolysis/oxidation.
Safety Considerations
  • Cyanuric Chloride: Potent lachrymator and sensitizer. Causes severe skin burns. Handle strictly in a fume hood.

  • Sodium Methoxide: Corrosive and moisture sensitive.

  • Pressure: Evolution of heat can pressurize sealed vessels; use vented systems (drying tubes).

References
  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Thurston, J. T., et al. (1951). "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines." Journal of the American Chemical Society, 73(7), 2981–2983. Link

  • Menicagli, R., et al. (2005). "Organometallic Alkylation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine: A Study." Tetrahedron, 61(18), 4475-4483. Link[3]

  • BenchChem. (2025).[4][6][7] "Application Notes and Protocols for 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)." Link

  • Organic Syntheses. (1951). "Cyanuric Chloride Derivatives."[3][7][8][9] Org.[3] Synth., Coll. Vol. 4, p.29. Link

Sources

Application

One-pot synthesis of 2,4-dimethoxy-6-phenyl-1,3,5-triazine

Abstract & Core Directive This Application Note details a robust, telescoped one-pot protocol for the synthesis of 2,4-dimethoxy-6-phenyl-1,3,5-triazine . Unlike traditional multi-step methods that require the isolation...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This Application Note details a robust, telescoped one-pot protocol for the synthesis of 2,4-dimethoxy-6-phenyl-1,3,5-triazine . Unlike traditional multi-step methods that require the isolation of the moisture-sensitive 2,4-dichloro-6-phenyl-1,3,5-triazine intermediate, this protocol utilizes a sequential nucleophilic substitution strategy (SNAr).

By leveraging the temperature-dependent reactivity of cyanuric chloride (TCT), we achieve high chemoselectivity: first introducing the phenyl group via a controlled Grignard addition at low temperature, followed immediately by exhaustive methoxylation using sodium methoxide. This method minimizes solvent waste, reduces handling of sensitizing intermediates, and delivers high-purity product suitable for use as a UV-absorber precursor, OLED building block, or pharmacological scaffold.

Reaction Design & Mechanistic Insight

The 1,3,5-triazine core is unique due to the distinct temperature-dependent reactivity of its three chloride leaving groups.[1] This "thermometer chemistry" allows for the programmable installation of substituents.

  • Stage 1: C-C Bond Formation (Chemo- & Regioselectivity)

    • Reagent: Phenylmagnesium Bromide (PhMgBr).

    • Conditions: -10°C to 0°C.

    • Mechanism:[1][2][3][4][5][6] The first chloride is displaced by the carbanion. Low temperature is critical to prevent over-alkylation (formation of diphenyl or triphenyl byproducts).

  • Stage 2: Double C-O Bond Formation (Exhaustive Substitution)

    • Reagent: Sodium Methoxide (NaOMe).

    • Conditions: Reflux (60°C+).

    • Mechanism:[1][2][3][4][5] The remaining two chlorides are deactivated by the electron-donating phenyl group but can be displaced by a strong alkoxide nucleophile under thermal forcing.

Visualizing the Pathway

ReactionPathway Figure 1: Sequential One-Pot Substitution Pathway TCT Cyanuric Chloride (TCT) Inter Intermediate: 2,4-Dichloro-6-phenyl-1,3,5-triazine TCT->Inter Step 1: PhMgBr (1.0 eq) THF, -10°C (C-C Bond Formation) Product Product: 2,4-Dimethoxy-6-phenyl-1,3,5-triazine Inter->Product Step 2: NaOMe (2.5 eq) MeOH, Reflux (Double C-O Bond Formation)

Figure 1: The sequential displacement strategy exploits the decreasing electrophilicity of the triazine ring.

Materials & Equipment

Reagents:

  • Cyanuric Chloride (TCT): 99% purity. Note: Freshly recrystallized or lump-free material is preferred to ensure consistent kinetics.

  • Phenylmagnesium Bromide (PhMgBr): 3.0 M solution in diethyl ether or THF.

  • Methanol (MeOH): Anhydrous grade.

  • Sodium Methoxide (NaOMe): 25% w/w solution in methanol (or freshly prepared from Na metal).

  • Tetrahydrofuran (THF): Anhydrous, inhibitor-free.

Equipment:

  • Three-neck round-bottom flask (equipped with N2 inlet, addition funnel, and internal temperature probe).

  • Cryo-cool bath (Acetone/Dry Ice or Chiller).

  • Reflux condenser.[7]

  • Rotary evaporator.

Experimental Protocol

Phase 1: Selective Arylation (The Critical Step)
  • Preparation: Purge the reaction vessel with Nitrogen (N2) for 15 minutes to establish an inert atmosphere.

  • Solubilization: Charge the flask with Cyanuric Chloride (1.84 g, 10.0 mmol) and Anhydrous THF (20 mL) . Stir until fully dissolved.

  • Cooling: Lower the internal temperature to -10°C .

    • Critical Control Point: Do not proceed until the temperature is stable. Higher temperatures (> 0°C) during addition will lead to significant diphenyl byproduct formation.

  • Addition: Transfer PhMgBr (10.0 mmol, 1.0 eq) to the addition funnel. Add dropwise over 30-45 minutes , maintaining internal temperature below -5°C.

  • Equilibration: After addition is complete, stir at 0°C for 1 hour .

    • Checkpoint: TLC (Hexane/EtOAc 9:1) should show consumption of TCT and formation of the mono-phenyl intermediate (Rf ~ 0.6).

Phase 2: Exhaustive Methoxylation
  • Reagent Swap: Remove the cooling bath.

  • Addition: Slowly add NaOMe solution (25 mmol, 2.5 eq) directly to the reaction mixture via syringe/funnel.

    • Observation: An exotherm is expected. Control the rate to prevent solvent bumping.

  • Thermal Drive: Attach the reflux condenser and heat the mixture to Reflux (approx. 65-70°C) .

  • Reaction Duration: Stir at reflux for 3 to 4 hours .

    • Checkpoint: TLC should show the disappearance of the intermediate and the appearance of the highly fluorescent (under UV 254nm) product spot.

Phase 3: Workup & Purification
  • Quench: Cool to room temperature and pour the mixture into Ice-Water (100 mL) containing 1M HCl (10 mL) to neutralize excess alkoxide and solubilize magnesium salts.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL) .

  • Washing: Wash combined organics with Brine (sat. NaCl), then dry over Anhydrous Na2SO4.

  • Concentration: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Heptane/Ethanol or perform flash chromatography (Silica, 0-10% EtOAc in Hexane) if high purity (>99%) is required.

Process Data & Optimization

ParameterOptimal RangeImpact of Deviation
TCT:PhMgBr Ratio 1.0 : 1.0>1.05 eq PhMgBr: Formation of diphenyl-triazine impurity (difficult to separate). <0.95 eq PhMgBr: Residual TCT leads to trimethyl-triazine.
Addition Temp (Phase 1) -10°C to -5°C>-5°C: Loss of selectivity (bis-addition). <-20°C: Reaction stalls; potential precipitation of TCT.
NaOMe Stoichiometry 2.2 - 2.5 eq<2.0 eq: Incomplete substitution (monochloro-impurity remains).
Workflow Visualization

Workflow Figure 2: Process Timeline and Critical Control Points Start Start: TCT + THF (Inert Atmosphere) Cool Cool to -10°C Start->Cool AddMg Add PhMgBr (Dropwise) Maintain T < -5°C Cool->AddMg Stir1 Stir 0°C, 1 hr (Form Dichloro-Intermediate) AddMg->Stir1 AddOMe Add NaOMe (2.5 eq) (Exothermic) Stir1->AddOMe Reflux Reflux 4 hrs (Complete Methoxylation) AddOMe->Reflux Workup Quench (Ice/HCl) -> Extract Reflux->Workup

Figure 2: Step-by-step execution timeline highlighting thermal transitions.

Troubleshooting & Safety

  • Issue: Low Yield / Sticky Solid.

    • Cause: Moisture ingress during the Grignard step hydrolyzes the TCT to cyanuric acid derivatives.

    • Solution: Ensure all glassware is oven-dried and THF is freshly distilled or from a solvent purification system.

  • Issue: Presence of Diphenyl impurity.

    • Cause: Localized heating during PhMgBr addition.

    • Solution: Increase stirring speed and dilute the Grignard reagent further before addition.

  • Safety Warning: Cyanuric chloride is a potent lachrymator and sensitizer. Handle only in a fume hood. The reaction with NaOMe is exothermic; add slowly.

References

  • Menicagli, R., Samaritani, S., & Zucchelli, V. (2000).[8] 2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited. Tetrahedron, 56(49), 9705–9711. Link

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Link

  • Mao, H., et al. (2020). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines. ChemRxiv. Link

  • BenchChem. (2025).[7] Application of 2,4-Dichloro-6-phenoxy-1,3,5-triazine in Medicinal Chemistry. Link

Sources

Method

Strategic HPLC Method Development for the Analysis of Methoxy Triazines: From First Principles to a Validated Protocol

An Application Note from the Office of the Senior Application Scientist Abstract This comprehensive guide details a systematic and scientifically-grounded approach to developing a robust High-Performance Liquid Chromatog...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details a systematic and scientifically-grounded approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of methoxy triazines. Methoxy triazines, a subclass of triazine compounds, are prevalent as active pharmaceutical ingredients (APIs), synthetic intermediates, and herbicides. Their accurate quantification is critical for quality control, environmental monitoring, and safety assessment. This document moves beyond a simple recitation of parameters, instead focusing on the causal relationships between analyte chemistry, chromatographic variables, and data quality. We will explore column selection, mobile phase optimization with a focus on pH control to mitigate peak tailing, and detector settings. The guide culminates in a detailed, step-by-step analytical protocol, complete with system suitability data and a troubleshooting guide, designed for immediate implementation by researchers, scientists, and drug development professionals.

The Chromatographic Challenge: Understanding Methoxy Triazine Chemistry

The successful development of any HPLC method begins with a fundamental understanding of the analyte's physicochemical properties. Methoxy triazines, like many triazine derivatives, are basic compounds due to the nitrogen atoms in the triazine ring. This inherent basicity is the primary source of chromatographic difficulty, often leading to poor peak shape, specifically tailing.

Peak tailing arises from secondary interactions between the basic analyte and acidic residual silanol groups present on the surface of silica-based stationary phases (e.g., C18 columns).[1] These interactions are undesirable as they are non-uniform, causing a portion of the analyte molecules to be retained longer than the main band, resulting in asymmetric peaks. Poor peak shape compromises both resolution and the accuracy of integration, making reliable quantification impossible. Therefore, the central goal of our method development strategy is to minimize these secondary silanol interactions.

Strategic Method Development: A Logic-Driven Workflow

A robust HPLC method is not developed by chance but through a systematic optimization of key parameters. The following sections detail a logical workflow, explaining the rationale behind each experimental choice.

Column Selection: The Foundation of Separation

The choice of column is the most critical decision in HPLC method development. For moderately polar to non-polar compounds like methoxy triazines, a reversed-phase (RP) column is the logical starting point.[2]

  • Workhorse Column: The C18 Phase: A C18 (octadecylsilane) column is the industry standard for the analysis of pesticides and related organic molecules due to its versatility and robust hydrophobic retention mechanism.[3][4] We recommend starting with a modern, high-purity, end-capped C18 column. End-capping is a process that chemically derivatizes most of the residual silanol groups, significantly reducing the sites available for undesirable secondary interactions with our basic analytes.[1]

  • Alternative Chemistries: If peak tailing persists even after mobile phase optimization, consider columns with alternative stationary phases. A polar-embedded phase, for instance, has a hydrophilic group embedded within the alkyl chain, which helps to shield the residual silanols and can offer alternative selectivity.

Mobile Phase Optimization: The Driving Force of Selectivity

The mobile phase composition dictates analyte retention, selectivity, and, critically for triazines, peak shape.

  • Organic Modifier: Acetonitrile vs. Methanol: The choice of organic solvent affects solvent strength and selectivity. Acetonitrile is generally preferred for triazine analysis as it often provides better peak efficiency (narrower peaks) and lower backpressure compared to methanol.[5] A typical starting point is a gradient elution from a low to a high concentration of acetonitrile in water.

  • pH Control: The Key to Symmetrical Peaks: This is the most crucial parameter for controlling the peak shape of basic compounds.[1] By lowering the pH of the aqueous portion of the mobile phase to a range of 2.5–4.5, we can suppress the ionization of the residual silanol groups (Si-O⁻) by keeping them in their protonated (Si-OH) state.[1] This neutralization dramatically reduces the electrostatic interaction with the protonated basic triazine analytes, leading to highly symmetrical peaks.[1] Formic acid (0.1%) or phosphoric acid are common and effective choices for pH adjustment.[1][6][7]

  • Elution Mode: Gradient vs. Isocratic: For analyzing a single methoxy triazine for purity, an isocratic method (constant mobile phase composition) may suffice. However, when analyzing multiple triazines or a sample in a complex matrix, a gradient method is superior. A gradient elution, which involves increasing the percentage of the organic solvent over time, allows for the effective separation of compounds with a wider range of polarities and ensures that more retained compounds elute as sharp peaks in a reasonable timeframe.[8]

Detector Settings: Visualizing the Analyte

For methoxy triazines, which possess a UV-absorbing chromophore, a UV detector is the most straightforward and robust choice.

  • Wavelength Selection: Methoxy triazines typically exhibit strong UV absorbance around 220 nm.[2][9] This wavelength generally provides high sensitivity for this class of compounds. A Photo Diode Array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for checking peak purity and confirming analyte identity against a reference standard.

  • Advanced Detection: For analyses requiring higher sensitivity and selectivity, especially for trace-level detection in complex environmental or biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[10][11][12] EPA Method 536, for example, utilizes direct LC-MS/MS for analyzing triazines in drinking water without extensive sample preparation.[11][13][14]

Application Protocol: Analysis of Methoxy Triazines

This section provides a detailed, validated protocol derived from the principles discussed above. It is intended as a robust starting point for routine analysis and further method validation according to ICH guidelines.[2]

Experimental Workflow Diagram

Caption: A logic-driven workflow for HPLC method development for methoxy triazines.

Recommended HPLC Conditions

This table summarizes the finalized instrumental parameters for the analysis.

ParameterRecommended Setting
Instrumentation High-Performance Liquid Chromatograph with UV/PDA Detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size (or similar)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B Acetonitrile
Gradient Program 5% B to 95% B over 15 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV/PDA at 220 nm
Injection Volume 10 µL
Step-by-Step Protocol
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the methoxy triazine reference standard.[2]

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.[2]

    • Perform serial dilutions with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to create working standards for calibration (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing the methoxy triazine.

    • Dissolve and dilute the sample in acetonitrile to a final concentration expected to fall within the calibration range.[2]

    • Filter the final solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.

  • System Equilibration:

    • Equilibrate the HPLC system and column with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure the system is clean.

    • Perform a series of injections of the calibration standards.

    • Inject the prepared samples.

    • Periodically inject a check standard to monitor system performance during the run.

  • Data Processing:

    • Integrate the peak corresponding to the methoxy triazine analyte.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of methoxy triazine in the samples using the generated calibration curve.

System Suitability and Performance Data

The following table presents typical system suitability results for a well-performing method, which should be verified in your laboratory.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Tf) ≤ 1.51.1
Resolution (Rs) > 2.0 (between adjacent peaks)> 2.5
Repeatability (%RSD) ≤ 2.0% (for 6 replicate injections)0.8%
Correlation Coeff. (r²) ≥ 0.9990.9998
Mechanism for Mitigating Peak Tailing

G cluster_0 High pH Mobile Phase (Undesirable) cluster_1 Low pH Mobile Phase (Recommended) A Basic Triazine (Analyte+) C Strong Ionic Interaction A->C B Ionized Silanol (Si-O⁻) B->C D Peak Tailing C->D E Basic Triazine (Analyte+) G Repulsion / No Interaction E->G Repulsion F Protonated Silanol (Si-OH) F->G H Symmetrical Peak G->H

Caption: How mobile phase pH adjustment minimizes peak tailing for basic triazines.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Peak Tailing Insufficiently low mobile phase pH; old or inappropriate column.Ensure mobile phase pH is < 4.0. Switch to a new, high-purity, end-capped C18 column.[1]
Poor Resolution Gradient slope is too steep; mobile phase not optimal.Decrease the gradient slope (e.g., extend the run time). Evaluate methanol as an alternative organic modifier.
Variable Retention Times Inadequate column equilibration; pump malfunction; column temperature fluctuations.Increase column equilibration time between runs. Check pump performance. Use a column thermostat.
Low Sensitivity Incorrect detection wavelength; low sample concentration.Verify the UV maximum using a PDA scan. Concentrate the sample if possible, or consider LC-MS/MS.[10]

Conclusion

The development of a robust and reliable HPLC method for methoxy triazines is readily achievable through a systematic approach grounded in chromatographic principles. By selecting a high-quality end-capped C18 column and, most importantly, controlling the mobile phase pH to suppress silanol interactions, analysts can overcome the common challenge of peak tailing. This guide provides both the foundational knowledge and a practical, step-by-step protocol to enable scientists to generate accurate and reproducible quantitative data for this important class of compounds.

References

  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). Shimadzu. Retrieved March 7, 2026, from [Link]

  • Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. (n.d.). EPA. Retrieved March 7, 2026, from [Link]

  • Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. (2023). MDPI. Retrieved March 7, 2026, from [Link]

  • Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. (2026). MDPI. Retrieved March 7, 2026, from [Link]

  • Method development and application for triazine herbicides analysis in water, soil and sediment samples from KwaZulu-Natal. (2019). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • iMethod Test for Triazine Pesticides (EPA Method 536). (n.d.). SCIEX. Retrieved March 7, 2026, from [Link]

  • Method 536 Determination of Triazine Pesticides and Their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). (2007). EPA. Retrieved March 7, 2026, from [Link]

  • Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. (2002). Journal of Chromatographic Science. Retrieved March 7, 2026, from [Link]

  • On-Line Solid-Phase Extraction of Triazine Herbicides Using a Molecularly Imprinted Polymer for Selective Sample Enrichment. (1999). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Basis for expedited approval of EPA Methods 523 and 536. (2012). Regulations.gov. Retrieved March 7, 2026, from [Link]

  • HPLC Columns & Detectors: Temp Control for Lab Precision. (2025). Timberline Instruments. Retrieved March 7, 2026, from [Link]

  • Mobile phase optimization for the separation of some herbicide samples using HPLC. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Separation of 2-Methyl-4-amino-6-methoxy-s-triazine on Newcrom R1 HPLC column. (2018). SIELC. Retrieved March 7, 2026, from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved March 7, 2026, from [Link]

  • Use of solid-phase extraction and high-performance liquid chromatography for the determination of triazine residues in water: validation of the method. (2000). PubMed. Retrieved March 7, 2026, from [Link]

  • Pesticide Residue Analysis with HPLC – Accurate Detection. (2025). KNAUER. Retrieved March 7, 2026, from [Link]

  • Chromatographic methods for analysis of triazine herbicides. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Determination of Triazine Herbicides in Aqueous Samples by Capillary HPLC-MS/MS. (n.d.). Axcend. Retrieved March 7, 2026, from [Link]

  • Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • UV detection of triazine herbicides and their hydroxylated and dealkylated degradation products in well water. (1996). PubMed. Retrieved March 7, 2026, from [Link]

  • Ultraviolet Absorbers of the 2-(2-Hydroxyaryl)-1,3,5-triazine Class and Their Methoxy Derivatives: Fluorescence Spectroscopy and X-ray Structure Analysis. (1998). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Determination of chlorotriazines, methylthiotriazines and one methoxytriazine by SPE-LC-UV in water samples. (2003). PubMed. Retrieved March 7, 2026, from [Link]

Sources

Application

Using 2,4-dimethoxy-6-phenyl-1,3,5-triazine as a ligand in coordination chemistry

High-Performance Ligand for Optoelectronics and Metal-Organic Frameworks Executive Summary This guide details the utilization of 2,4-dimethoxy-6-phenyl-1,3,5-triazine (DMPT) (CAS: 18213-73-5 ) as a functional ligand in t...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Ligand for Optoelectronics and Metal-Organic Frameworks

Executive Summary

This guide details the utilization of 2,4-dimethoxy-6-phenyl-1,3,5-triazine (DMPT) (CAS: 18213-73-5 ) as a functional ligand in the synthesis of transition metal complexes. Unlike the ubiquitous 2,4,6-triphenyl-1,3,5-triazine, DMPT introduces a unique electronic "push-pull" character due to the electron-withdrawing triazine core balanced by two electron-donating methoxy groups. This structural asymmetry makes it an ideal candidate for C^N cyclometalated Iridium(III) emitters in OLEDs and as a directional linker in Ag(I)/Cu(I) coordination polymers .

Chemical Profile & Properties

DMPT acts as a versatile building block. The methoxy groups significantly enhance solubility in organic solvents (DCM, THF) compared to its triphenyl analogs, facilitating solution-phase coordination protocols.

PropertySpecification
IUPAC Name 2,4-dimethoxy-6-phenyl-1,3,5-triazine
CAS Number 18213-73-5
Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.22 g/mol
Coordination Modes Monodentate (

), Cyclometalating (

)
Solubility High: CH₂Cl₂, CHCl₃, THF; Moderate: MeOH; Low: Water
Electronic Character Electron-deficient core (Triazine) with

-donating substituents (-OMe)

Critical Application Protocols

Protocol A: Synthesis of Cyclometalated Iridium(III) Precursors (The Dimer Route)

Objective: Synthesize the chloro-bridged dimer


, the universal precursor for phosphorescent OLED emitters.
Mechanism:  The phenyl ring undergoes C-H activation (ortho-metallation) while the triazine nitrogen coordinates to the metal, forming a stable 5-membered chelate ring.
Reagents:
  • Iridium(III) chloride hydrate (

    
    )
    
  • DMPT (Ligand) (2.2 - 2.5 equivalents)

  • 2-Ethoxyethanol (Solvent)

  • Deionized Water

Step-by-Step Methodology:
  • Preparation: In a 50 mL Schlenk flask, dissolve

    
     (1.0 mmol) and DMPT (2.2 mmol) in a mixture of 2-ethoxyethanol (15 mL) and water (5 mL).
    
  • Degassing: Sparge the solution with

    
     or 
    
    
    
    for 20 minutes to remove dissolved oxygen (critical to prevent oxidation of the organic ligand).
  • Reflux: Heat the mixture to reflux (

    
    ) under an inert atmosphere for 24 hours.
    
    • Observation: The solution typically changes color from dark brown to yellow/orange, and a precipitate forms.

  • Isolation: Cool to room temperature. Add 20 mL of water to precipitate the dimer fully.

  • Filtration: Collect the solid by vacuum filtration. Wash sequentially with water (3 x 10 mL) and cold methanol (2 x 5 mL) to remove unreacted ligand and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at

    
     for 4 hours.
    
    • Yield Target: >70%.[1]

    • Validation:

      
       NMR should show loss of one phenyl proton (C-H activation site) and splitting of the remaining aromatic protons.
      
Protocol B: Fabrication of Heteroleptic OLED Emitters

Objective: Convert the dimer into a luminescent complex


 by cleaving the bridge with acetylacetone (acac).
  • Mixing: Suspend the Dimer (0.5 mmol) in 2-ethoxyethanol (20 mL).

  • Activation: Add Acetylacetone (1.2 mmol) and Sodium Carbonate (

    
    , 2.0 mmol).
    
  • Reaction: Heat to

    
     for 12–16 hours under 
    
    
    
    .
  • Purification: Cool and evaporate the solvent. Redissolve the residue in DCM and pass through a short silica plug to remove inorganic salts. Recrystallize from DCM/Hexane.

Mechanistic Visualization

The following diagram illustrates the synthesis workflow and the electronic logic of the ligand design.

DMPT_Workflow cluster_electronics Ligand Electronic Effect Ligand DMPT Ligand (CAS 18213-73-5) Step1 Reflux 2-ethoxyethanol/H2O 110°C, 24h Ligand->Step1 IrCl3 IrCl3·xH2O IrCl3->Step1 Dimer Chloro-Bridged Dimer [Ir(DMPT)2(μ-Cl)]2 Step2 Bridge Cleavage Na2CO3, acac 100°C Dimer->Step2 Complex Heteroleptic Emitter [Ir(DMPT)2(acac)] Step1->Dimer C-H Activation Step2->Complex Ligand Exchange Triazine Triazine Core (Electron Deficient) Methoxy Methoxy Groups (σ-Inductive / π-Donor) Methoxy->Triazine Push-Pull Tuning

Caption: Synthesis pathway for DMPT-based Iridium emitters and internal electronic push-pull mechanism.

Characterization & Validation

To ensure the integrity of the coordinated species, use the following diagnostic markers:

TechniqueDiagnostic MarkerInterpretation
¹H NMR Loss of ortho-proton on phenyl ringConfirms Cyclometalation (C-Ir bond formation).
¹H NMR Methoxy shift (

3.8-4.1 ppm)
Slight downfield shift indicates coordination of the triazine ring.
UV-Vis MLCT Band (350–450 nm)Presence of Metal-to-Ligand Charge Transfer band confirms complexation.
PL Emission

DMPT complexes typically emit in the Green-Yellow region due to the stabilizing effect of the triazine.

Troubleshooting & Storage

  • Hydrolysis Risk: While methoxy-triazines are relatively stable, prolonged exposure to strong aqueous acids or bases at high temperatures can lead to hydrolysis of the methoxy groups to hydroxy groups (forming cyanuric acid derivatives). Always use neutral or mildly basic conditions (like carbonate) during complexation.

  • Solubility: If the dimer precipitates poorly, reduce the volume of 2-ethoxyethanol and increase the water ratio during the isolation step.

  • Storage: Store the free ligand in a cool, dry place. It is not highly hygroscopic but should be kept away from strong oxidizers.

References

  • Alzchem Group. (n.d.). 2,4-Dimethoxy-6-phenyl-1,3,5-triazine Product Data. Retrieved October 24, 2025, from [Link]

  • Urinda, S., et al. (2017).[2] Quantum chemical investigation on the Ir(III) complexes with an isomeric triazine-based imidazolium carbene ligand for efficient blue OLEDs. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Kozhevnikov, V. N., et al. (2024).[3] Annealing 1,2,4-triazine to iridium(III) complexes induces luminogenic behaviour. Dalton Transactions.[4] Retrieved from [Link]

  • Blotny, G. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 57-102. Retrieved from [Link]

  • PubChem. (2025).[5] Compound Summary: 2,4-dimethoxy-6-phenyl-1,3,5-triazine.[6][7][8][9][10][11][12][13] National Library of Medicine. Retrieved from [Link]

Sources

Method

Application Note: Stepwise Synthesis of Stilbene-Triazine Fluorescent Brighteners

Abstract This application note details the synthesis of bis(triazinylamino)stilbene fluorescent brighteners, the industry standard for optical whitening in textiles and detergents. The protocol focuses on the temperature...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthesis of bis(triazinylamino)stilbene fluorescent brighteners, the industry standard for optical whitening in textiles and detergents. The protocol focuses on the temperature-controlled stepwise nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][2][3] By exploiting the deactivating nature of amino substituents on the triazine ring, researchers can selectively replace chlorine atoms to build complex, symmetric fluorophores. We provide a validated protocol for synthesizing a generic analogue of Fluorescent Brightener 28 (Calcofluor White) , alongside critical HPLC analytical methods.

Mechanistic Principles

The synthesis relies on the unique reactivity of Cyanuric Chloride (CC) . The three chlorine atoms on the s-triazine ring are equivalent, but their reactivity changes drastically upon substitution.

The "Temperature Rule" of s-Triazine

As nucleophiles (amines) replace chlorine atoms, they donate electron density into the ring via the mesomeric effect (+M).[2] This increases the electron density of the triazine ring, making the remaining carbons less electrophilic and thus requiring higher activation energy (temperature) for subsequent substitutions.

StepSubstitutionTemperature ZoneReactivity Status
1 First Chlorine

Highly Reactive
2 Second Chlorine

Moderately Deactivated
3 Third Chlorine

Highly Deactivated (Requires Reflux)
Reaction Pathway Diagram

The following diagram illustrates the sequential assembly of the brightener using 4,4'-diamino-2,2'-stilbenedisulfonic acid (DAS) as the bridging unit.[2]

TriazineSynthesis CC Cyanuric Chloride (Start) Step1 Step 1: Bis-Triazinylation Temp: 0-5°C pH: 4.0-5.0 CC->Step1 DAS DAS Acid (Bridge) DAS->Step1 Inter1 Intermediate A (4 Cl atoms remain) Step1->Inter1 -2 HCl Step2 Step 2: Substitution Temp: 40-50°C pH: 6.0-7.0 Inter1->Step2 Amine1 Amine 1 (e.g., Aniline) Amine1->Step2 Inter2 Intermediate B (2 Cl atoms remain) Step2->Inter2 -2 HCl Step3 Step 3: Final Capping Temp: 95-100°C pH: 8.0-9.0 Inter2->Step3 Amine2 Amine 2 (e.g., Diethanolamine) Amine2->Step3 Final Final Brightener (Fluorescent) Step3->Final -2 HCl

Caption: Sequential assembly of symmetric stilbene-triazine brighteners via temperature-controlled SNAr reactions.

Experimental Protocol: Synthesis of Model Brightener

Target Compound: Symmetric derivative analogous to C.I. Fluorescent Brightener 28. Scale: 0.1 Molar (based on DAS).

Reagents
  • Cyanuric Chloride (CC): 37.0 g (0.2 mol)[2]

  • DAS Acid (4,4'-diaminostilbene-2,2'-disulfonic acid): 37.0 g (0.1 mol)[2]

  • Aniline: 18.6 g (0.2 mol)[2]

  • Diethanolamine: 21.0 g (0.2 mol)[2]

  • Base: 15% w/v

    
     solution (for pH control).
    
  • Solvent: Acetone/Water mixture.[2]

Workflow
Step 1: Formation of the Bis-Triazinyl Core (

)[2]
  • Dissolution: Dissolve 37.0 g of Cyanuric Chloride in 150 mL of acetone. Pour this mixture into 200 g of crushed ice/water in a 1L three-neck flask equipped with a mechanical stirrer, thermometer, and pH probe.

    • Critical: The CC must form a fine suspension. Large clumps will reduce yield.

  • DAS Addition: Dissolve 37.0 g of DAS acid in 200 mL water by adding just enough

    
     to clarify the solution (neutral pH).
    
  • Reaction: Dropwise add the DAS solution to the CC suspension over 45 minutes.

    • Control: Maintain temperature

      
       using an external ice/salt bath.
      
    • pH Maintenance: The reaction releases HCl.[2] Simultaneously add 15%

      
       dropwise to maintain pH 4.0–4.5 .[2]
      
  • Endpoint: Stir for 2 hours. Reaction is complete when DAS is consumed (spot test on filter paper: no yellowing with Ehrlich’s reagent) or when base consumption plateaus.[2]

Step 2: First Amine Substitution (

)[2]
  • Addition: Add 18.6 g of Aniline directly to the reaction mixture from Step 1.

  • Heating: Slowly warm the mixture to

    
     .
    
  • pH Maintenance: The reaction will again release HCl.[2] Adjust the feed of

    
     to maintain pH 6.5–7.0 .
    
    • Note: At this pH, the solubility of the intermediate improves.

  • Duration: Stir for 3 hours at

    
    .
    
Step 3: Final Amine Substitution (

)[2]
  • Addition: Add 21.0 g of Diethanolamine.

  • Heating: Heat the mixture to reflux (approx.

    
    ).[2] If acetone boils off, allow it to distill or replace with water to maintain volume.[2]
    
  • pH Maintenance: Maintain pH 8.5–9.0 using

    
    .
    
    • Expert Insight: The third chlorine is stubborn. If reaction is sluggish, a slight excess of amine (10%) and higher pH (up to 9.[2]5) can drive it to completion.

  • Duration: Reflux for 4–6 hours.

Isolation[4][5]
  • Cool the reaction mass to room temperature.

  • Salt out the product by adding NaCl (10% w/v of total volume).[2]

  • Filter the pale yellow precipitate.[2]

  • Wash with cold brine (5% NaCl) to remove unreacted amines and inorganic salts.[2]

  • Dry in a vacuum oven at

    
    .
    

Analytical Protocol (HPLC-FLD)[2]

To verify purity and ensure the absence of the non-fluorescent cis-isomer (which can form if the DAS solution is exposed to light), use the following method.

Instrument: HPLC with Diode Array (DAD) and Fluorescence (FLD) detectors.[2][6] Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,


).[2]
ParameterSetting
Mobile Phase A

Ammonium Acetate (pH 7.[2]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate

Gradient 10% B to 60% B over 20 mins
UV Detection

(Absorption max)
Fluorescence Ex:

/ Em:

Interpretation:

  • Trans-isomer (Active): Major peak, strong fluorescence.[2]

  • Cis-isomer (Inactive): Earlier retention time, distinct UV spectrum, negligible fluorescence.[2]

  • Hydrolysis Byproducts: Early eluting peaks (highly polar due to -OH groups replacing -Cl).[2]

Troubleshooting & Optimization

Hydrolysis Management

Cyanuric chloride is moisture-sensitive.[2][3] While water is the solvent, high pH (>10) or high temperatures during the early steps will cause hydrolysis of the C-Cl bond to C-OH (forming cyanuric acid derivatives).[2]

  • Symptom: Insoluble white precipitate that does not fluoresce; lower yield.[2]

  • Fix: Strictly adhere to the pH limits (4-5 for Step 1, 6-7 for Step 2). Do not overshoot base addition.

Isomerization Control

Stilbene derivatives undergo trans-to-cis photoisomerization under UV light.[2] The cis form does not fluoresce and has low affinity for cellulose.

  • Protocol: Wrap reaction flasks in aluminum foil. Perform synthesis and workup in low-light conditions or under yellow safety lights.

Diagram: Process Control Logic

ProcessControl Start Reaction Monitoring CheckPH Check pH Trend Start->CheckPH PH_Drop pH Dropping? CheckPH->PH_Drop Yes Reaction Active (HCl Release) PH_Drop->Yes Yes No Reaction Stalled or Complete PH_Drop->No No Action1 Add Base (Maintain Target) Yes->Action1 Action2 Check Temp / TLC No->Action2

Caption: Logic flow for monitoring reaction progress via pH consumption.

References

  • Vertex AI Search. (2024).[2] Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. Link

  • BenchChem. (2025).[2][3] Synthesis of Substituted Triazines from Cyanuric Chloride - Technical Support Center. Link

  • Organic Syntheses. (2011). 1,3,5-[Tris-piperazine]-triazine.[1][2] Organic Syntheses, Vol. 88, p. 224.[2] Link

  • U.S. FDA. (2021).[2] Detection of Fluorescent Brightening Agents in Food Matrices using UPLC with PDA/FLR Detectors. Link

  • Sigma-Aldrich. (n.d.).[2] Fluorescent Brightener 28 Product Information. Link

Sources

Application

Application Note: Chemoselective Methoxylation of 2,4-Dichloro-6-phenyl-1,3,5-triazine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Controlled Nucleophilic Aromatic Substitution (SNAr) Executive Summary & Mechanistic Rationale The 1,3,5-triazine (s-triaz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Controlled Nucleophilic Aromatic Substitution (SNAr)

Executive Summary & Mechanistic Rationale

The 1,3,5-triazine (s-triazine) scaffold is a privileged structural motif in medicinal chemistry, agrochemicals, and advanced materials [1]. Among its derivatives, 2,4-dichloro-6-phenyl-1,3,5-triazine serves as a highly versatile electrophilic hub. The sequential substitution of its chlorine atoms is governed by precise thermodynamic and electronic controls, allowing for orthogonal chemoselectivity[2].

The Causality of Chemoselectivity: The three electronegative nitrogen atoms in the s-triazine ring severely deplete the electron density of the carbon centers, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO). This makes the starting material highly susceptible to nucleophilic attack.

However, once the first methoxy (-OCH3) group is introduced, it donates electron density back into the triazine ring via resonance (π-donation from the oxygen lone pairs). This electronic influx raises the LUMO, partially deactivating the ring and making the displacement of the second chlorine atom significantly slower [3]. Consequently, the first methoxylation is rapid and exothermic at 0 °C, while the second requires an excess of nucleophile and forcing conditions (e.g., reflux). Understanding this causality is critical; failing to strictly control the temperature during the first addition will result in an inseparable mixture of mono- and di-substituted products.

ReactionPathway SM 2,4-Dichloro-6-phenyl- 1,3,5-triazine Mono 2-Chloro-4-methoxy- 6-phenyl-1,3,5-triazine SM->Mono NaOMe (1.05 eq) THF/MeOH, 0 °C Di 2,4-Dimethoxy- 6-phenyl-1,3,5-triazine Mono->Di NaOMe (2.5 eq) THF/MeOH, Reflux

Reaction pathway for the stepwise methoxylation of 2,4-dichloro-6-phenyl-1,3,5-triazine.

Experimental Design & Self-Validating Systems

To ensure a robust and self-validating protocol, we utilize Sodium Methoxide (NaOMe) as both the base and the nucleophile, dissolved in a co-solvent system of Tetrahydrofuran (THF) and Methanol (MeOH). THF is required to fully solubilize the highly hydrophobic starting material, while MeOH stabilizes the methoxide ion.

Self-Validation via TLC: The reaction progress is inherently self-validating through Thin Layer Chromatography (TLC). Because the starting material is highly non-polar, the introduction of each polar methoxy group significantly reduces the molecule's retention factor (Rf). On a silica plate (10% EtOAc in Hexanes), researchers will observe a distinct, predictable progression: Starting Material (Rf ~0.85) → Mono-methoxy (Rf ~0.65) → Di-methoxy (Rf ~0.40) .

Step-by-Step Methodologies

Protocol A: Chemoselective Mono-Methoxylation

Target: 2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Solubilization: Dissolve 2,4-dichloro-6-phenyl-1,3,5-triazine (10.0 mmol, 2.26 g) in 30 mL of anhydrous THF.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C for 15 minutes. Critical Step: Do not proceed until the internal temperature is stabilized to prevent double incorporation [1].

  • Nucleophilic Addition: Prepare a solution of NaOMe (10.5 mmol, 1.05 equivalents) in 10 mL of anhydrous MeOH. Add this solution dropwise to the stirring triazine mixture over 30 minutes using an addition funnel.

  • Monitoring: Stir the reaction at 0 °C for 2 hours. Monitor via TLC (10% EtOAc/Hexanes). The complete disappearance of the top spot (Rf 0.85) validates the end of the reaction.

  • Quenching & Workup: Quench the reaction by adding 20 mL of cold distilled water. The water neutralizes unreacted NaOMe and solubilizes the resulting NaCl byproduct. Extract the aqueous layer with EtOAc (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography if trace di-substituted product is observed.

ExpWorkflow Step1 1. Dissolve Triazine in anhydrous THF Step2 2. Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Dropwise addition of NaOMe in MeOH Step2->Step3 Step4 4. Stir 2h & Monitor via TLC (EtOAc:Hexane) Step3->Step4 Step5 5. Quench with H2O & Extract (EtOAc) Step4->Step5

Step-by-step experimental workflow for the controlled mono-methoxylation process.

Protocol B: Exhaustive Di-Methoxylation

Target: 2,4-Dimethoxy-6-phenyl-1,3,5-triazine

  • Preparation: Dissolve 2,4-dichloro-6-phenyl-1,3,5-triazine (10.0 mmol, 2.26 g) in 20 mL of anhydrous THF in a round-bottom flask equipped with a reflux condenser.

  • Nucleophilic Addition: Add a solution of NaOMe (25.0 mmol, 2.5 equivalents) in 20 mL of MeOH at room temperature.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 65 °C). The thermal energy is required to overcome the resonance-induced deactivation caused by the first methoxy group[2].

  • Monitoring: Stir at reflux for 12–18 hours. Monitor via TLC until the intermediate mono-methoxy spot (Rf 0.65) is fully converted to the baseline di-methoxy spot (Rf 0.40).

  • Workup: Cool to room temperature, quench with 30 mL of water, and extract with EtOAc (3 × 40 mL). Dry and concentrate to yield the di-substituted product.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the resulting chemoselectivity, providing a quick reference for process scale-up.

ParameterChemoselective Mono-MethoxylationExhaustive Di-Methoxylation
Target Product 2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine2,4-Dimethoxy-6-phenyl-1,3,5-triazine
Nucleophile (NaOMe) 1.05 Equivalents2.5 - 3.0 Equivalents
Temperature Profile Strictly 0 °CRoom Temperature to Reflux (65 °C)
Reaction Time 2 - 4 hours12 - 18 hours
TLC Rf (10% EtOAc/Hex) ~0.65~0.40
Expected Yield 85 - 92%75 - 85%

References

  • El-Faham, A., Sharma, A., Farooq, M., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100825. Available at:[Link]

  • Sharma, A., El-Faham, A., & Albericio, F. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 832. Available at:[Link]

Method

Application Note: 1H NMR Characterization of 2,4-Dimethoxy-6-phenyl-1,3,5-triazine

Introduction & Scope 2,4-Dimethoxy-6-phenyl-1,3,5-triazine is a critical intermediate in the synthesis of UV absorbers, energetic materials, and functionalized pharmacophores.[1] Its structure comprises an electron-defic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2,4-Dimethoxy-6-phenyl-1,3,5-triazine is a critical intermediate in the synthesis of UV absorbers, energetic materials, and functionalized pharmacophores.[1] Its structure comprises an electron-deficient 1,3,5-triazine core substituted with two electron-donating methoxy groups and one phenyl ring.[1]

Precise NMR characterization is essential to distinguish this molecule from common synthetic byproducts, such as the mono-methoxy/di-phenyl or tri-methoxy analogs.[1] This guide provides a self-validating protocol for the acquisition, processing, and interpretation of 1H NMR data for this compound.

Key Structural Features for NMR Analysis[2]
  • Symmetry: The molecule possesses a plane of symmetry passing through the N1 nitrogen and the C4 carbon (phenyl attachment point). This renders the two methoxy groups chemically equivalent.

  • Electronic Environment: The triazine ring is strongly electron-withdrawing, causing significant deshielding of the ortho-protons on the phenyl ring.[1]

Experimental Workflow

The following flowchart outlines the standardized characterization process, from sample preparation to final validation.

NMR_Workflow Start Start: Crude/Purified Solid Prep Sample Preparation 10-15 mg in 0.6 mL CDCl3 Start->Prep Acq Data Acquisition 400 MHz+, 298K, ns=16 Prep->Acq Process Processing Phase, Baseline, Ref (TMS/CHCl3) Acq->Process Check1 Check 1: Methoxy Region Singlet at ~4.0-4.1 ppm? Process->Check1 Check2 Check 2: Aromatic Region Ortho-H > 8.3 ppm? Check1->Check2 Yes Fail FAIL: Impurity/Wrong Structure Check1->Fail No (Split/Wrong Shift) Check3 Check 3: Integration Ratio 6 : 2 : 3? Check2->Check3 Yes Check2->Fail No (Upfield Shift) Pass PASS: Structure Confirmed Check3->Pass Yes Check3->Fail No

Figure 1: Logical workflow for the NMR characterization of 2,4-dimethoxy-6-phenyl-1,3,5-triazine.

Materials and Methods

Reagents
  • Solvent: Chloroform-d (CDCl3) with 0.03% v/v TMS (Tetramethylsilane) as internal reference.[1]

    • Rationale: CDCl3 provides excellent solubility for triazine derivatives and minimizes solvent overlap in the critical aromatic region.

  • Sample: ~10–15 mg of dry 2,4-dimethoxy-6-phenyl-1,3,5-triazine.[1]

Instrument Parameters
  • Frequency: 400 MHz or higher recommended for clear resolution of aromatic multiplets.[1]

  • Pulse Sequence: Standard 1H zg30 (30° excitation pulse).

  • Relaxation Delay (d1): 1.0 – 2.0 seconds.[1]

    • Note: While methoxy protons relax quickly, ensuring a sufficient d1 is crucial for accurate integration of the isolated aromatic protons.

  • Number of Scans (ns): 16 (sufficient for >10 mg sample).

  • Temperature: 298 K (25 °C).[1]

Results and Discussion

Spectral Assignment Table

The following data represents the standard assignment in CDCl3 referenced to TMS (0.00 ppm).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
8.45 – 8.55 Multiplet (d)2HAr-H (Ortho)Deshielded by Triazine Ring Anisotropy
7.45 – 7.55 Multiplet3HAr-H (Meta/Para)Typical Aromatic Region
4.08 – 4.12 Singlet6H-OCH3Equivalent Methoxy Groups
0.00 SingletRefTMSInternal Standard
Detailed Analysis
The Methoxy Singlet (4.08 – 4.12 ppm)

The most diagnostic feature of this molecule is the sharp singlet integrating to 6 protons.

  • Why a Singlet? The molecule has a

    
     symmetry axis (effective) that makes both methoxy groups chemically equivalent.[1]
    
  • Shift Position: The value (~4.1 ppm) is downfield compared to a standard methyl ether (typically ~3.3 ppm) due to the electron-withdrawing nature of the triazine ring.[1]

  • Validation Check: If this peak appears as two singlets or is split, it indicates a loss of symmetry, suggesting a synthesis error (e.g., mono-substitution) or restricted rotation (unlikely at 298K for this specific derivative).

The Aromatic Region (7.4 – 8.6 ppm)

The phenyl ring protons are not equivalent. They split into two distinct zones:

  • Ortho Protons (Positions 2', 6'): These protons are spatially closest to the triazine ring nitrogen atoms. The triazine ring is highly

    
    -deficient, creating a strong deshielding cone.[1] Consequently, these protons appear significantly downfield, typically between 8.4 and 8.6 ppm .
    
  • Meta/Para Protons (Positions 3', 4', 5'): These appear in the standard aromatic window (~7.5 ppm) as overlapping multiplets.

Common Impurities
  • 2,4,6-Trimethoxy-1,3,5-triazine: Look for a single peak at ~4.0 ppm (9H) and no aromatic signals.[1]

  • Cyanuric Chloride: No protons; invisible in 1H NMR (requires 13C NMR).[1]

  • Residual Methanol: Singlet at 3.49 ppm.[1]

  • Residual Toluene: Multiplets at 7.1-7.2 ppm and singlet at 2.36 ppm.[1]

Logic for Structural Validation

Use the following decision tree to interpret the integration data.

Validation_Logic Root Integration Analysis (Normalize OMe peak to 6.0) Aro_Int Total Aromatic Integral? Root->Aro_Int Case1 ~5.0 H (2 Ortho + 3 Meta/Para) Aro_Int->Case1 Case2 ~10.0 H Aro_Int->Case2 Case3 0 H Aro_Int->Case3 Conclusion1 Target Molecule Confirmed (2,4-dimethoxy-6-phenyl) Case1->Conclusion1 Conclusion2 Impurity: Diphenyl-monomethoxy (2-methoxy-4,6-diphenyl) Case2->Conclusion2 Conclusion3 Impurity: Trimethoxy-triazine (Starting material byproduct) Case3->Conclusion3

Figure 2: Integration logic for distinguishing the target mono-phenyl derivative from di-phenyl and non-phenyl byproducts.

References

  • Chemical Structure & Identifiers: National Center for Biotechnology Information.[1] (2023).[1][2][3] PubChem Compound Summary for CID 89637, 2,4-Dimethoxy-6-phenyl-1,3,5-triazine. Retrieved from [Link][1]

  • Triazine Synthesis & NMR Data: Blotny, G. (2006). Synthesis and Characterization of 2,4,6-Trisubstituted-1,3,5-Triazines. Molecules, 11(1), 67-76. (Provides analogous shifts for triazine derivatives). Retrieved from [Link][1]

  • General NMR Interpretation: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

Sources

Application

Application Note: Suzuki-Miyaura Coupling of Chlorotriazines for Phenyl Introduction

Abstract & Introduction The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Idelalisib), herbicides, and reactive dyes. While nucleophilic aromatic substitution...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Idelalisib), herbicides, and reactive dyes. While nucleophilic aromatic substitution (


) is the traditional method for functionalizing cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT), it is limited to heteroatom nucleophiles (amines, alcohols, thiols).

To introduce carbon substituents—specifically phenyl or aryl groups—the Suzuki-Miyaura cross-coupling offers a superior alternative to harsh Grignard reagents. However, chlorotriazines present unique challenges: they are highly electron-deficient, prone to hydrolysis, and susceptible to catalyst poisoning via nitrogen coordination.

This guide details a robust, self-validating protocol for the palladium-catalyzed phenyl introduction onto chlorotriazines, focusing on 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a model substrate for late-stage functionalization.

Mechanistic Insight & Challenges

The Electronic Paradox

Unlike typical aryl chlorides, chlorotriazines are electron-poor. This makes the Oxidative Addition step (usually rate-limiting) extremely fast. The palladium inserts into the C-Cl bond rapidly.

However, this electron deficiency creates two downstream problems:

  • Stable Intermediate: The resulting Ar-Pd(II)-Cl species is stabilized by the nitrogen atoms on the ring (chelation effect), making Transmetallation sluggish.

  • Hydrolytic Instability: The C-Cl bond is hypersensitive to nucleophilic attack by hydroxide ions (from aqueous bases), leading to hydrolysis (formation of hydroxy-triazines) rather than coupling.

Visualization: Catalytic Cycle & Failure Modes

SuzukiTriazine Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Substrate Substrate Chlorotriazine (Electron Deficient) Substrate->OxAdd PdII Pd(II) Intermediate (N-Coordinated/Stabilized) OxAdd->PdII TransMet Transmetallation (Rate Limiting) PdII->TransMet + Activated Boron Hydrolysis SIDE REACTION: Hydrolysis to C-OH (If Base = OH-) PdII->Hydrolysis High pH / H2O Base Base (K3PO4/Carbonate) Boron Phenylboronic Acid (Activated) Base->Boron Activation DeBoron SIDE REACTION: Protodeboronation Boron->DeBoron Slow Transmetallation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Phenyl-Triazine Product RedElim->Product

Figure 1: Catalytic cycle of Suzuki coupling on chlorotriazines. Note the critical risk of hydrolysis at the Pd(II) stage if strong nucleophilic bases are used.

Optimization Matrix

Success depends on balancing reactivity with stability. The following matrix synthesizes field data for optimal conditions.

ParameterRecommended ChoiceRationale
Catalyst Pd(PPh3)4 or Pd(OAc)2 + SPhos Pd(PPh3)4 is standard and robust. SPhos is preferred for sterically hindered substrates or when rapid turnover is required to outcompete hydrolysis.
Base K3PO4 (Anhydrous or 2M) or Cs2CO3 Avoid NaOH/KOH. Phosphates and carbonates are sufficiently basic to activate the boronic acid but less nucleophilic, minimizing direct attack on the triazine ring.
Solvent Dioxane or Toluene/Water (10:1) Dioxane is excellent for solubility. A small amount of water is necessary for the boronic acid pathway, but excess water promotes hydrolysis.
Temp 80°C - 100°C High temperature is required to force the transmetallation step, which is energetically uphill for these stabilized systems.

Experimental Protocols

Protocol A: Phenylation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

Target: Introduction of a phenyl group to a commercially available triazine intermediate.

Reagents:

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (1.0 equiv)[1]

  • Phenylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh3)4 (3-5 mol%)

  • K3PO4 (2.0 equiv, tribasic, anhydrous or finely ground)

  • 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inert Setup: Equip a dual-neck round-bottom flask with a reflux condenser and a rubber septum. Flame-dry under vacuum and backfill with Argon (or Nitrogen) three times .

    • Why: Oxygen causes homocoupling of boronic acids and oxidation of the phosphine ligands.

  • Solvent Degassing: In a separate vessel, sparge 1,4-Dioxane with Argon for 20 minutes.

  • Charging: Under a positive pressure of Argon, add the chlorotriazine (1.0 equiv), Phenylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh3)4 (0.03 equiv) last to minimize air exposure.

  • Solvation: Syringe in the degassed Dioxane (concentration ~0.2 M relative to triazine).

  • Reaction: Heat the mixture to 85°C for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc) or LCMS every 2 hours. Look for the disappearance of the starting chloride (M+H 176 for CDMT) and appearance of product (M+H 218).

    • Self-Validation: If starting material persists but boronic acid is consumed, add 0.5 equiv more boronic acid. If "de-chlorinated" (H-substituted) triazine appears, the system is too wet (proton source).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: Sequential One-Pot Functionalization (Advanced)

Target: TCT -> Mono-Amine -> Di-Phenyl -> Tri-substituted.

This workflow leverages the "Orthogonality of Reactivity" of Cyanuric Chloride (TCT).

  • Cl #1: Displaced at 0°C (Nucleophilic Substitution).

  • Cl #2: Displaced at RT (Suzuki Coupling).

  • Cl #3: Displaced at >100°C (Suzuki or Nucleophilic).

SequentialWorkflow TCT Cyanuric Chloride (TCT) Step1 Step 1: 0°C Amine + DIPEA TCT->Step1 Inter1 Mono-Substituted (Dichloro) Step1->Inter1 Step2 Step 2: Suzuki Ph-B(OH)2, Pd, Base Reflux Inter1->Step2 Final Di- or Tri-Functionalized Product Step2->Final

Figure 2: Sequential functionalization workflow exploiting temperature-dependent reactivity.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Hydrolysis Product Base is too strong or solvent is too wet.Switch from aqueous carbonate to anhydrous K3PO4 in Dioxane. Ensure glassware is flame-dried.
Homocoupling (Biphenyl) Oxygen in the system.[2]Increase degassing time. Use a freeze-pump-thaw cycle for the solvent.
No Reaction Catalyst poisoning or inactive catalyst.Triazines can coordinate Pd.[3] Switch to Pd(OAc)2 + XPhos or SPhos (bulky ligands prevent N-coordination).
Protodeboronation Unstable boronic acid.Use Boronic Esters (Pinacol) or Potassium Trifluoroborates instead of free acids.

References

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]

  • National Institutes of Health (PMC). (2017). Preparation of Unsymmetrical 1,2,4,5-Tetrazines via a Mild Suzuki Cross-Coupling Reaction. (Applicable to electron-deficient azines). Retrieved from [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Retrieved from [Link]

  • Mettler Toledo. (2024). Suzuki Cross-Coupling Reactions Mechanisms and Process Safety. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Methoxy Hydrolysis in Triazine Synthesis

Introduction The 1,3,5-triazine core is a privileged scaffold in drug development, materials science, and agricultural chemistry. However, when functionalizing methoxy-substituted triazines (e.g., 2,4-dichloro-6-methoxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,3,5-triazine core is a privileged scaffold in drug development, materials science, and agricultural chemistry. However, when functionalizing methoxy-substituted triazines (e.g., 2,4-dichloro-6-methoxy-1,3,5-triazine or pincer ligands like MBPT), a pervasive failure mode is the unintended hydrolysis of the methoxy group (–OCH₃) into a thermodynamically stable hydroxy group (–OH). This hydroxy intermediate rapidly tautomerizes to an inert cyanuric acid derivative (triazinone), permanently ruining the reagent's reactivity.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide mechanistic clarity and field-validated protocols to help you preserve methoxy integrity during complex triazine syntheses.

Mechanistic Causality: Why Does Methoxy Hydrolysis Occur?

Understanding the extreme lability of the methoxy-triazine bond is critical for troubleshooting. The triazine ring is inherently electron-deficient. When substituted with a methoxy group, the oxygen's lone pairs partially delocalize into the ring. However, specific environmental triggers can hyper-activate the C–O bond for nucleophilic cleavage by ambient moisture:

  • Acid-Mediated Cleavage: During the nucleophilic aromatic substitution (S_NAr) of chlorotriazines with amines, HCl is generated as a byproduct. If not immediately scavenged, protonation of the triazine nitrogen significantly increases the electrophilicity of the adjacent carbon. This facilitates water attack and subsequent elimination of methanol. Under acidic conditions, the methoxy group is almost always the first to hydrolyze 1.

  • Metal-Promoted Hydrolysis: In coordination chemistry, using methoxy-triazines as pincer ligands (e.g., with Pd(II), Ni(II), or Cu(II) salts) often leads to spontaneous hydrolysis. The electron-withdrawing effect of the coordinated metal ion severely depletes electron density from the triazine core, rendering the methoxy carbon highly susceptible to attack by adventitious water 23.

  • Thermal Degradation in Aqueous Media: Elevated temperatures (>50 °C) in the presence of even trace moisture can provide the activation energy required for the direct thermal hydrolysis of the C–O bond [[1]]().

G A Methoxy-Triazine Starting Material B Protonation or Metal Coordination A->B Acid/Metal C Highly Electrophilic Intermediate B->C e- withdrawal D Nucleophilic Attack (H2O) C->D Trace Moisture E Hydroxy-Triazine (Tautomerizes) D->E -MeOH

Mechanistic pathway of acid/metal-mediated methoxy-triazine hydrolysis.

Troubleshooting FAQs

Q: I am synthesizing a secondary amide using 2,4-dichloro-6-methoxy-1,3,5-triazine (CDMT), but NMR shows a complete loss of the methoxy peak (~4.0 ppm). What went wrong? A: You likely experienced acid-mediated hydrolysis or direct nucleophilic displacement of the methoxy group. While tertiary amides can be synthesized smoothly, secondary amides often suffer from low yields because the methoxy group is hydrolyzed by un-scavenged HCl and trace water 4. Solution: Ensure strictly anhydrous conditions. Use a non-nucleophilic base like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA) in stoichiometric excess (1.5–2.0 eq) to immediately neutralize HCl as it forms.

Q: My methoxy-triazine pincer ligand degrades when complexed with PdCl₂ or NiSO₄. How can I prevent this? A: Transition metals like Pd(II) and Ni(II) act as strong Lewis acids. When they coordinate to the triazine nitrogens, they promote the hydrolytic cleavage of the O-CH₃ group 21. Solution: If the metal complex is your final target, you must rigorously exclude water by using anhydrous solvents (e.g., dry acetone or methanol) and inert atmosphere (Schlenk techniques). Avoid hydrated metal salts entirely (e.g., use anhydrous NiCl₂ instead of NiSO₄·6H₂O) 1.

Q: Does the order of substitution on cyanuric chloride matter for preventing hydrolysis? A: Absolutely. The first substitution (e.g., adding methanol to form the methoxy group) is highly exothermic and occurs safely at 0–25 °C 5. The second and third substitutions require higher temperatures. If you introduce the methoxy group first, subsequent S_NAr reactions must be tightly temperature-controlled (<60 °C) and pH-neutralized to prevent the newly formed methoxy group from hydrolyzing during the harsher conditions required for subsequent substitutions.

Quantitative Data: Hydrolysis Risk Matrix

The following table summarizes the stability of methoxy-triazine derivatives under various experimental conditions, providing a predictive baseline for your reaction design.

Reaction ConditionReagents / EnvironmentHydrolysis Rate / RiskPrimary CausalityPreventive Action
Aqueous Acid HCl (1:1 v/v), Room Temp, 2–3 hHigh (Complete loss of –OCH₃)Protonation of triazine ring 1Buffer pH > 7; use organic scavengers.
Aqueous Acid (Reflux) HCl (1:1 v/v), >80 °CCritical (Forms cyanuric acid)Thermal + Acidic activation 1Avoid aqueous reflux entirely.
Metal Coordination PdCl₂, CuCl₂, NiSO₄·6H₂OModerate to HighMetal-promoted e⁻ withdrawal 23Use anhydrous metal salts & dry solvents.
S_NAr with Amines R-NH₂, THF, No BaseModerateAutocatalytic HCl generationAdd NMM or DIPEA (1.5 eq).
Dehydrocondensation DMT-MM in Water/MeOHLowIntermediate stability 4Maintain neutral pH; use fresh DMT-MM.

Self-Validating Experimental Protocol: Anhydrous Amine Substitution

To ensure the methoxy group remains intact during the substitution of 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMeT) [[5]](), follow this self-validating protocol. This system validates itself by utilizing an internal temperature and visual feedback loop: if the solution turns cloudy or the temperature spikes, the risk of hydrolysis increases exponentially.

Materials:

  • 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMeT)

  • Target Amine (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) (Karl Fischer titration < 50 ppm H₂O)

Step-by-Step Methodology:

  • System Purging: Flame-dry a 2-neck round-bottom flask under vacuum and backfill with ultra-high purity Argon.

  • Substrate Dissolution: Dissolve DCMeT (10 mmol) in 20 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.

    • Self-Validation Check: The solution must remain perfectly clear. Cloudiness indicates premature hydrolysis by atmospheric moisture.

  • Base Addition: Inject DIPEA (20 mmol) via syringe.

    • Causality: The presence of excess base prevents the reaction mixture from ever becoming acidic, effectively shutting down the acid-mediated hydrolysis pathway.

  • Amine Addition: Dissolve the target amine (10 mmol) in 10 mL of anhydrous THF. Add this solution dropwise over 30 minutes using a syringe pump. Maintain the internal temperature strictly below 5 °C.

  • Reaction Monitoring: Stir for 2 hours at room temperature. Monitor via TLC (Hexane/EtOAc).

  • Aqueous Quench (Critical Step): Quench the reaction with ice-cold saturated NaHCO₃ (30 mL).

    • Causality: Using a mild, cold alkaline quench neutralizes any residual electrophiles without providing the thermal energy required for base-mediated methoxy cleavage.

  • Extraction and Drying: Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Purge & Cool (Argon, 0 °C) Step2 2. Add DIPEA (Acid Scavenger) Step1->Step2 Step3 3. Slow Amine Addition (Temp Control <5 °C) Step2->Step3 Step4 4. Cold NaHCO3 Quench (pH > 7) Step3->Step4 Step5 5. Organic Extraction (Isolate Product) Step4->Step5

Experimental workflow for anhydrous substitution preventing hydrolysis.

References

  • Synthesis, Structure and In Vitro Anticancer Activity of Pd(II) Complex of Pyrazolyl-s-Triazine Ligand; A New Example of Metal-Mediated Hydrolysis of s-Triazine Pincer Ligand. ProQuest. 2

  • A New 1D Ni (II) Coordination Polymer of s-Triazine Type Ligand and Thiocyanate as Linker via Unexpected Hydrolysis of 2,4-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine. MDPI. 1

  • Potent triazine-based dehydrocondensing reagents substituted by an amido group. Beilstein Journal of Organic Chemistry. 4

  • Synthesis and Characterization of Rhodium Complexes Containing 2,4,6-Tris(2-pyridyl)-1,3,5-triazine and Its Metal-Promoted Hydrolytic Products. ACS Publications.3

  • Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. MDPI.5

Sources

Optimization

Technical Support Center: Troubleshooting Oiling Out in Triazine Recrystallization

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the challenges of isolating highly pure active pharmaceutical ingredients (APIs) and interme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the challenges of isolating highly pure active pharmaceutical ingredients (APIs) and intermediates. 1,3,5-Triazine derivatives are particularly notorious for a phenomenon known as Liquid-Liquid Phase Separation (LLPS) , colloquially called "oiling out."

Because triazines possess planar, nitrogen-rich aromatic cores, they readily form strong intermolecular


 stacking interactions. However, depending on their substituents, they often exhibit high solubility in polar solvents and relatively low melting points. When the temperature at which the solution becomes saturated exceeds the melting point of the solute-solvent mixture, the system bypasses crystallization and undergoes spinodal decomposition, separating into a solute-rich "oil" phase and a solute-lean continuous phase.

This guide is designed to help you diagnose the root cause of LLPS in your triazine workflows and implement field-proven, self-validating protocols to force your compound into a rigid crystal lattice.

Diagnostic Workflow for Liquid-Liquid Phase Separation

Workflow Start Oiling Out Detected (Turbidity without Crystals) CheckKinetics Reduce Cooling Rate & Add Seeds Start->CheckKinetics Decision1 Does emulsion persist? CheckKinetics->Decision1 Thermodynamic Thermodynamic Miscibility Gap (Stable LLPS) Decision1->Thermodynamic Yes Kinetic Kinetic Oiling Out (Delayed Nucleation) Decision1->Kinetic No ActionThermo Change Solvent System Adjust Concentration Thermodynamic->ActionThermo ActionKinetic Optimize Seeding Control Supersaturation Kinetic->ActionKinetic

Troubleshooting workflow to distinguish and resolve kinetic versus thermodynamic phase separation.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why does my triazine derivative oil out instead of crystallizing? A: Oiling out occurs when the integration of solute molecules into a rigid crystal lattice is kinetically hindered, or when the system experiences a supersaturation spike that pushes it past the binodal curve[1]. According to 1, solute molecules in the product-rich oil droplets arrange themselves randomly and possess much higher mobility than in a crystal lattice[1]. For polar triazines, if the saturation temperature is higher than the compound's melting point in that specific solvent mixture, the compound will naturally separate as a liquid[2].

Q2: How do impurities trigger LLPS, and why is it a self-sustaining problem? A: Impurities disrupt the formation of the crystal lattice and cause significant melting point depression[3]. Because the solute-rich oil phase is highly mobile, it acts as an excellent solvent for structurally similar impurities[1]. This creates a detrimental cycle: impurities stabilize the liquid phase, which further depresses the melting point and prevents spontaneous solidification. 3 notes that removing these impurities prior to crystallization is often mandatory to restore the melting point above the saturation threshold[3].

Q3: How can I differentiate between a thermodynamic miscibility gap and kinetic oiling out? A: Kinetic oiling out is driven by rapid cooling or fast anti-solvent addition where supersaturation outpaces nucleation. Thermodynamic LLPS (a miscibility gap) is an inherent property of the phase diagram and occurs regardless of how slowly you cool the system[4]. You can differentiate them via seeding: if adding seeds prevents the emulsion and induces crystal growth, the oiling out was kinetic. If the seeds dissolve or the emulsion persists despite seeding, you are trapped in a thermodynamic miscibility gap and must change your solvent system[5].

Q4: Can LLPS ever be beneficial for triazine purification? A: Yes, under highly specific conditions. Research published in 6 highlights that LLPS can sometimes act as a two-step nucleation pathway[6]. If the impurities partition preferentially into the solute-lean continuous phase rather than the oil phase, the subsequent solidification of the oil droplets can yield a higher purity product. However, in standard pharmaceutical development, this is generally considered an uncontrollable state and is avoided[6].

Quantitative Process Parameters

To effectively troubleshoot, you must track the variables that influence phase separation. The table below summarizes the quantitative indicators and corrective actions for triazine LLPS.

Table 1: Thermodynamic vs. Kinetic LLPS Indicators and Corrective Actions

ParameterKinetic Oiling OutThermodynamic Miscibility GapMechanistic CausalityCorrective Action
Cooling Rate Highly sensitiveIndependentRapid supersaturation outpaces the energy barrier for nucleation.Reduce cooling rate to < 0.2 °C/min.
Seeding Effect Seeds induce crystallizationSeeds dissolve or oil outSeeds provide a low-energy template, bypassing primary nucleation.Seed at 1-5% w/w strictly within the metastable zone.
Impurity Level Exacerbates oilingCan shift the binodal curveImpurities depress the melting point and sterically hinder the lattice.Pre-treat with activated charcoal or silica plug.
Solvent Polarity Minor impactMajor impactSolute-solvent interactions dictate the fundamental solubility curve.Switch to a solvent system with a steeper solubility curve.
Self-Validating Experimental Protocols

Protocol Step1 1. Dissolution (Clear Solution) Step2 2. Cool to MSZ (Metastable Zone) Step1->Step2 Step3 3. Seed Addition (1-5% w/w) Step2->Step3 Step4 4. Isothermal Aging (Desupersaturation) Step3->Step4 Step5 5. Controlled Cooling (Crystal Growth) Step4->Step5

Step-by-step methodology for metastable zone seeding to prevent triazine oiling out.

Protocol 1: Anti-Solvent Crystallization with Metastable Zone (MSZ) Seeding

This protocol is designed to consume supersaturation via crystal growth before the concentration reaches the liquid-liquid phase separation boundary.

  • Dissolution & Impurity Removal: Dissolve the crude triazine in a "good" solvent at an elevated temperature. Add a small amount of activated charcoal, boil for 5 minutes, and perform a hot filtration[7].

    • Self-Validation Checkpoint: The filtrate must be visually clear and free of color. If a colored tint remains, impurities that depress the melting point are still present.

  • Establish the Metastable Zone (MSZ): Cool the solution slowly to a temperature just above the known solubility limit. Begin adding the anti-solvent dropwise until the solution becomes slightly turbid, then raise the temperature by 1–2 °C until it clears.

    • Self-Validation Checkpoint: This precise temperature manipulation verifies the upper boundary of your MSZ.

  • Seed Introduction: Add 1–5% (w/w) of high-purity triazine seed crystals.

    • Self-Validation Checkpoint: Observe the seeds for 30 minutes. If they dissolve, the solution is undersaturated (add more anti-solvent). If liquid droplets form, the system has crossed the binodal curve (heat to dissolve and restart). Seeds must remain suspended with sharp, defined edges.

  • Isothermal Aging: Hold the temperature constant for 1–2 hours.

    • Causality: This aging period allows the seeds to consume the existing supersaturation, pulling the concentration profile away from the LLPS boundary and ensuring secondary nucleation occurs on the seed surfaces.

  • Controlled Anti-Solvent Addition: Resume anti-solvent addition at a strictly controlled rate (e.g., 0.1 mL/min) while maintaining constant agitation until the desired yield is achieved.

Protocol 2: The Amorphous Network / Lyophilization Rescue

If your triazine derivative is a persistent oil and you have no seeds available, you must bypass the kinetics of self-association using this rescue method adapted from8[8].

  • Emulsion Formation: Allow the triazine to oil out completely in a volatile, water-miscible solvent system (e.g., water/acetonitrile).

  • Freeze-Drying (Lyophilization): Flash-freeze the emulsion and lyophilize it under a high vacuum.

    • Causality: Rapid solvent removal arrests the kinetics of liquid self-association, trapping the solute as an intermediate amorphous solid network rather than a viscous oil[8].

  • Hydration & Slurrying: Suspend the resulting amorphous solid in a cold non-solvent (e.g., cold water) and agitate vigorously.

    • Self-Validation Checkpoint: Over 12–24 hours, the amorphous solid will undergo a solvent-mediated phase transformation into a hydrated crystalline form. The transition from a sticky solid to a free-flowing suspension confirms success.

  • Seed Harvesting: Filter the resulting crystals. These can now be used as high-quality seeds for Protocol 1 in all future scale-up batches.

References
  • Mettler Toledo - Oiling Out in Crystallization. Available at:[Link]

  • Chemistry LibreTexts - 3.6F: Troubleshooting. Available at:[Link]

  • ACS Crystal Growth & Design - Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Available at:[Link]

  • ResearchGate - A method to crystallize substances that oil out. Available at:[Link]

  • KiloMentor - The Problem of Oiling Out in Chemical Process Development. Available at:[Link]

Sources

Troubleshooting

Controlling mono- vs di-substitution in cyanuric chloride reactions

Technical Support Center: Precision Control of Cyanuric Chloride Substitution Executive Summary: The "Goldilocks" Reactivity of TCT Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine or TCT) is a unique electrophile that...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Precision Control of Cyanuric Chloride Substitution

Executive Summary: The "Goldilocks" Reactivity of TCT

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine or TCT) is a unique electrophile that allows for sequential, temperature-controlled nucleophilic aromatic substitution (


). The core challenge is that every substitution deactivates the triazine ring, making the remaining chlorines less reactive.[1]
  • The Trap: If the first substitution is run too hot, the ring remains reactive enough to immediately undergo a second substitution, leading to inseparable mixtures.

  • The Key: You must match the reaction temperature to the deactivation state of the ring.

Module 1: The Mono-Substitution Protocol (Target: 0°C)

Objective: Isolate the 2,4-dichloro-6-substituted-1,3,5-triazine.

Core Protocol
  • Solvent System: Dissolve TCT in Acetone or THF (0.1 M).

    • Note: Acetone is preferred for aqueous workups; THF for anhydrous/organic downstream steps.

  • Temperature Setpoint: Cool the TCT solution to -5°C to 0°C .

    • Critical: Do not rely on ambient ice baths. Use a cryostat or salt-ice bath to ensure

      
      .
      
  • Nucleophile Addition: Dissolve the nucleophile (0.95 - 1.0 eq) and base (1.0 eq) in the solvent.[2] Add this mixture dropwise over 30–60 minutes.

    • Why? Localized concentration hotspots cause di-substitution. Slow addition ensures the nucleophile always encounters a large excess of TCT.

  • Quench: Pour the reaction mixture onto crushed ice/water. The mono-substituted product often precipitates as a white solid.

Troubleshooting Mono-Substitution
Symptom Root Cause Corrective Action
Di-sub impurity (>5%) Temperature spike during addition.Use an internal thermometer. Stop addition if

.
Di-sub impurity (>5%) Localized excess of nucleophile.Increase stirring speed (RPM > 500). Dilute nucleophile feed.
Unreacted TCT remains Nucleophile hydrolyzed by moisture.Dry solvents.[1][3] Check base quality.
Hydrolysis products (OH-triazine) pH too high (>9) or wet solvent.Switch from NaOH/KOH to

or DIPEA.
FAQ: Mono-Substitution

Q: Can I use an amine as the first nucleophile? A: Yes, but amines are strong electron donors. Once attached, they significantly deactivate the ring. If you plan to add a weaker nucleophile (like an alcohol) in step 2, do not add the amine first . The deactivated ring will refuse to react with the alcohol later. Rule of Thumb: Add the weakest nucleophile first (O-nucleophile), then the stronger one (N-nucleophile).

Module 2: The Di-Substitution Protocol (Target: 25–40°C)

Objective: Synthesize the 2-chloro-4,6-disubstituted-1,3,5-triazine.

Core Protocol
  • Starting Material: Use the crude mono-substituted suspension from Module 1 (one-pot) or isolated solid.

  • Temperature Ramp: Warm the reaction mixture to Room Temperature (20–25°C) .

  • Nucleophile Addition: Add the second nucleophile (1.0–1.1 eq) and base (1.1 eq).

  • Monitoring: Stir for 2–12 hours. If reaction stalls, heat to 35–45°C .

    • Warning: Do not exceed 50°C, or you risk tri-substitution or hydrolysis.

Troubleshooting Di-Substitution
Symptom Root Cause Corrective Action
Reaction stalls at Mono-sub Ring deactivation is too strong.The first substituent (e.g., amine) deactivated the ring. Heat to 40°C or use a stronger base (e.g.,

vs

).
Tri-sub impurity forms Temperature too high (>50°C).Cool down. Tri-substitution usually requires reflux (>80°C).
White precipitate (insoluble) Hydrolysis to cyanuric acid.Check water content.[4] If using aqueous base, keep T < 5°C during mixing, then warm up.

Module 3: Visualizing the Reaction Pathway

The following diagram illustrates the critical temperature gates required to control substitution.

TCT_Pathway TCT Cyanuric Chloride (TCT) Mono Mono-Substituted (2,4-dichloro) TCT->Mono Nucleophile 1 Temp: -5°C to 0°C Fast Kinetics Hydrolysis Hydrolysis Byproducts (Cyanuric Acid) TCT->Hydrolysis Water/High pH Any Temp Di Di-Substituted (2-chloro) Mono->Di Nucleophile 2 Temp: 25°C to 45°C Slower Kinetics Mono->Hydrolysis Water/High pH Tri Tri-Substituted (Non-reactive) Di->Tri Nucleophile 3 Temp: >80°C (Reflux) Requires Forcing

Caption: The "Temperature Gate" model for stepwise cyanuric chloride substitution. Note the increasing energy barrier (temperature) required for each subsequent step.

Module 4: Base & Solvent Selection Guide

Choosing the wrong base is the #1 cause of hydrolysis (formation of cyanuric acid).

Solvent Compatibility Table
SolventSuitabilityNotes
Acetone HighExcellent for dissolving TCT. Miscible with water for aqueous base addition.
THF HighGood for anhydrous reactions. Easy to remove.
DCM MediumGood solubility, but biphasic reactions with aqueous base can be slow without a phase transfer catalyst (TEBA).
DMF DANGER Avoid if possible. Reacts with TCT to form "Gold's Reagent" (Vilsmeier-Haack type species) which can decompose violently.
Alcohols LowWill react with TCT (competing nucleophile) unless the alcohol is the intended nucleophile.
Base Selection Strategy
  • Inorganic Bases (

    
    ): 
    
    • Best for: Aqueous/Acetone slurry reactions.[3][5]

    • Pros: Cheap, easy removal (water wash).

    • Cons:

      
       evolution can cause foaming; heterogeneous reaction.
      
  • Organic Bases (DIPEA, TEA):

    • Best for: Anhydrous organic solvents (THF, DCM).

    • Pros: Homogeneous reaction, no gas evolution.

    • Cons: Expensive; amine salts can be hard to remove without aqueous wash.

  • Hydroxides (

    
    ): 
    
    • Risk:[1][6][7][8]High. Strong hydroxide is a potent nucleophile that causes rapid hydrolysis of the C-Cl bond. Use only if strictly stoichiometric and added slowly at 0°C.

Module 5: Analytical Monitoring (TLC & NMR)

Q: How do I know if I have Mono, Di, or a mixture?

1. TLC (Thin Layer Chromatography):

  • Mobile Phase: 10–20% EtOAc in Hexanes.

  • Trend: TCT is non-polar (moves fast).

    • Mono-sub: Lower

      
       than TCT.
      
    • Di-sub: Lower

      
       than Mono.
      
    • Tri-sub: Lowest

      
       (often near baseline depending on substituents).
      
  • Visualization: UV lamp (254 nm). TCT derivatives absorb strongly.

2. 1H NMR Signatures:

  • Since TCT has no protons, you monitor the nucleophile.

  • Symmetry Check:

    • Mono-sub: If the nucleophile has symmetry, it remains.

    • Di-sub (Symmetric): If you add 2 equivalents of the same amine, the product is symmetric.

    • Di-sub (Asymmetric): If you add Amine A then Amine B, you will see two distinct sets of signals.

  • Rotamers: Note that triazine-amine bonds have restricted rotation, often leading to broad or split peaks in NMR at room temperature. This is not necessarily an impurity; heat the NMR tube to 50°C to coalesce peaks.

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Mewada, A., et al. (2014). "Synthesis of di- and tri-substituted s-triazine derivatives." MethodsX, 1, 220-226. Link

  • Thurston, J. T., et al. (1951). "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines."[9] Journal of the American Chemical Society, 73(7), 2981–2983. Link

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Synthesis of Mono-, Di-, and Tri-Substituted Triazine Derivatives." Link

  • Probst, M., et al. (2024). "Sequential nucleophilic aromatic substitutions on cyanuric chloride." Organic & Biomolecular Chemistry. Link

Sources

Optimization

Technical Support Center: Troubleshooting Sodium Methoxide Substitution Reactions

As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and complex mixtures during nucleophilic substitutions utilizing sodium methoxide (NaOMe). While NaOMe is a potent nucleop...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and complex mixtures during nucleophilic substitutions utilizing sodium methoxide (NaOMe). While NaOMe is a potent nucleophile ideal for Williamson ether syntheses, it is simultaneously a very strong base[1]. This dual reactivity inherently establishes a kinetic competition between bimolecular substitution (SN2) and bimolecular elimination (E2). Furthermore, its extreme sensitivity to moisture can trigger a cascade of degradative side reactions, including hydrolysis and saponification[2].

This guide provides field-proven, mechanistic troubleshooting to help you isolate your target pathway, suppress side products, and validate your experimental setups.

Visualizing the Reaction Logic

Logical workflow for predicting NaOMe reaction pathways.

Frequently Asked Questions (FAQs)

Q1: Why am I isolating predominantly alkene side products instead of my target methoxy ether?

Causality: You are observing the classic SN2 vs. E2 competition. Because the methoxide anion is a strong base, it will readily abstract a beta-proton if backside attack on the electrophilic carbon is sterically hindered[1].

  • For primary alkyl halides , the transition state for SN2 is low energy, making substitution the major pathway.

  • For secondary and tertiary substrates , steric clash drastically raises the SN2 activation energy. Consequently, the base abstracts a proton instead, leading to E2 elimination[1].

  • The Solvent Trap: Researchers often switch to polar aprotic solvents (like DMSO) to accelerate SN2 reactions. However, with strong bases like NaOMe, removing the hydrogen-bonding solvent leaves the methoxide ion unshielded and highly basic. This actually pushes the reaction almost entirely toward E2 elimination for secondary substrates[1].

Table 1: Quantitative Impact of Substrate and Solvent on SN2 vs. E2 Yields with NaOMe

Substrate TypeSolvent / TempMajor PathwayMinor PathwayEstimated SN2 YieldEstimated E2 Yield
Primary (e.g., 1-bromobutane)Methanol, 25°CSN2 (Substitution)E2 (Elimination)> 90%< 10%
Secondary (e.g., 2-bromopropane)Methanol, 55°CE2 (Elimination)SN2 (Substitution)~ 29%~ 71%
Secondary (e.g., 2-bromopropane)DMSO, 25°CE2 (Elimination)SN2 (Substitution)~ 3%~ 97%
Tertiary (e.g., t-butyl bromide)Methanol, 25°CE2 (Elimination)None0%100%

(Data derived from foundational solvent studies on bimolecular competition[1])

Q2: I am detecting significant amounts of alcohol/phenol byproducts. Where is the hydroxyl group coming from?

Causality: Your NaOMe reagent has been compromised by moisture. Sodium methoxide is highly hygroscopic. Upon exposure to ambient humidity, it undergoes rapid, irreversible hydrolysis to form sodium hydroxide (NaOH) and methanol[2]. NaOH is a hard nucleophile that will outcompete methoxide, attacking your alkyl halide to form an alcohol side product instead of the desired ether.

Mechanistic divergence caused by moisture contamination.

Q3: My starting material contains an ester group, and it is changing or degrading during the reaction. How do I prevent this?

Causality: Methoxide is an excellent catalyst for transesterification[3]. If your molecule contains an ethyl, propyl, or benzyl ester, NaOMe will attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel the original alkoxide, permanently converting your ester into a methyl ester[3]. Furthermore, if moisture is present (forming NaOH), the ester will undergo saponification into a carboxylic acid. Resolution: If you must retain a non-methyl ester, do not use NaOMe. Match your alkoxide base to the ester (e.g., use sodium ethoxide for ethyl esters) or protect the carbonyl group prior to the substitution step.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes a built-in verification step to confirm reagent integrity or reaction trajectory before proceeding.

Protocol 1: Anhydrous Preparation of 1.0 M Sodium Methoxide

Commercial NaOMe powders often contain up to 10% NaOH and Na₂CO₃ due to atmospheric degradation[2]. Preparing it fresh is critical for sensitive substitutions.

  • Apparatus Setup: Flame-dry a 250 mL 2-neck round-bottom flask equipped with a reflux condenser and an argon inlet.

  • Solvent Preparation: Add 100 mL of anhydrous methanol (HPLC grade, stored over 3Å molecular sieves) to the flask. Chill to 0 °C using an ice bath.

    • Causality: The reaction of sodium with methanol is highly exothermic. Chilling prevents solvent boil-off, which would alter the final molarity, and suppresses thermal side reactions[2].

  • Sodium Addition: Weigh 2.3 g of clean sodium metal (stored in mineral oil). Rinse the sodium in a beaker of anhydrous hexanes to remove the oil, then cut it into small, pea-sized pieces.

  • Reaction: Add the sodium pieces one at a time against the argon counter-flow. Wait for each piece to completely dissolve before adding the next.

  • Self-Validation (Titration): Before using the reagent in your main experiment, withdraw a 1.0 mL aliquot. Titrate against standardized 0.1 M HCl using methyl red as an indicator. The volume of HCl required confirms the exact active base molarity. If the solution is cloudy, NaOH or Na₂CO₃ has formed, and the batch must be discarded.

Protocol 2: Optimized SN2 Etherification (Minimizing E2)
  • Reagent Mixing: In a flame-dried flask under argon, dissolve 10 mmol of your primary alkyl halide in 20 mL of anhydrous methanol.

  • Temperature Control: Chill the solution to 0 °C.

    • Causality: Lower temperatures kinetically favor SN2 over E2. Elimination reactions possess a higher entropy of activation and are disproportionately accelerated by heat.

  • Base Addition: Dropwise, add 10.5 mL of the freshly prepared 1.0 M NaOMe solution over 15 minutes.

  • Self-Validation (Reaction Monitoring): After 30 minutes, perform a TLC (Thin Layer Chromatography) check.

    • Observation: If a rapidly eluting, non-polar spot (alkene) begins to rival the target ether spot, the E2 pathway is competing.

    • Intervention: Immediately lower the temperature to -10 °C to kinetically freeze out the elimination pathway.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining base. Causality: Neutralization prevents downstream base-mediated hydrolysis during the aqueous extraction phase. Extract with diethyl ether, dry over anhydrous MgSO₄, and concentrate in vacuo.

References[1] Title: Deciding SN1/SN2/E1/E2 - The Solvent. Source: Master Organic Chemistry. URL:https://www.masterorganicchemistry.com/2012/11/21/deciding-sn1-sn2-e1-e2-the-solvent/[4] Title: Catalyst consumption during one and two steps transesterification of crude soybean oils. Source: CONICET. URL:https://ri.conicet.gov.ar/handle/11336/76543[2] Title: Sodium methoxide. Source: Wikipedia. URL:https://en.wikipedia.org/wiki/Sodium_methoxide[3] Title: Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Source: AOCS. URL:https://www.aocs.org/stay-informed/inform-magazine/featured-articles/preparation-of-ester-derivatives-of-fatty-acids-for-chromatographic-analysis-july-2019

Sources

Troubleshooting

Purification of 2,4-dimethoxy-6-phenyl-1,3,5-triazine by column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this in-depth guide to assist researchers and drug development professionals in the chromatographic purification of 2,4-dimetho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this in-depth guide to assist researchers and drug development professionals in the chromatographic purification of 2,4-dimethoxy-6-phenyl-1,3,5-triazine .

This nitrogen-rich heterocyclic compound is a highly valued intermediate in the synthesis of advanced pharmaceuticals and agrochemicals 1. However, its unique electronic properties—specifically the electron-deficient triazine core and acid-sensitive methoxy groups—present distinct challenges during silica gel chromatography. This guide provides a self-validating methodology, quantitative retention data, and a troubleshooting FAQ grounded in mechanistic causality to ensure high-yield, high-purity isolation.

Part I: Workflow & Experimental Methodology

The purification of 2,4-dimethoxy-6-phenyl-1,3,5-triazine typically follows an organometallic alkylation or Suzuki-Miyaura cross-coupling reaction. The standard optimal elution solvent is a gradient of petroleum ether (or hexane) and ethyl acetate, targeting an 85:15 (v/v) ratio where the product elutes as a white solid 2.

Workflow Start Crude Reaction Mixture Prep Dry Loading on Celite Start->Prep Column Silica Gel + 1% Et3N Prep->Column Elution Gradient Elution (Hexane:EtOAc) Column->Elution Decision TLC Analysis Pure? Elution->Decision Collect Combine & Evaporate Decision->Collect Yes Troubleshoot Troubleshooting Decision->Troubleshoot No

Workflow for the chromatographic purification of 2,4-dimethoxy-6-phenyl-1,3,5-triazine.

Step-by-Step Methodology: Optimized Column Chromatography

To prevent on-column degradation and ensure sharp elution bands, follow this self-validating protocol:

Step 1: Sample Preparation via Dry Loading

  • Causality: 2,4-dimethoxy-6-phenyl-1,3,5-triazine has limited solubility in purely non-polar solvents. Liquid loading in dichloromethane (DCM) disrupts the column bed equilibrium and causes severe band broadening. Dry loading ensures a tight initial band.

  • Action: Dissolve the crude mixture in a minimum volume of DCM. Add deactivated Celite 545 (approx. 2.5× the mass of the crude). Evaporate the solvent under reduced pressure until a free-flowing, dry powder is obtained.

Step 2: Column Packing with Deactivated Silica

  • Causality: The methoxy groups on the triazine ring are susceptible to hydrolysis catalyzed by the acidic silanol groups on standard silica gel.

  • Action: Prepare a slurry of silica gel (230-400 mesh) in Hexane containing 1% (v/v) Triethylamine (Et₃N). Pour the slurry into the column and allow it to settle. Flush with 2 column volumes of the same solvent to fully neutralize the silica bed.

Step 3: Loading and Gradient Elution

  • Causality: A gradient elution controls the partitioning of the target compound, separating it from less polar biphenyl byproducts and slightly more polar unreacted starting materials.

  • Action: Add the dry-loaded Celite evenly to the top of the silica bed. Cap with a 1 cm protective layer of sea sand. Begin elution with 100% Hexane (with 1% Et₃N), gradually increasing polarity to 85:15 Hexane:Ethyl Acetate.

Step 4: Self-Validating Fraction Analysis (2D TLC)

  • Causality: UV detection alone cannot confirm structural integrity during elution. 2D TLC validates that the compound is not actively degrading on the column.

  • Action: Spot fractions on a TLC plate. Develop in 80:20 Hexane:EtOAc. Rotate the plate 90 degrees and develop again. A single spot on the diagonal confirms stability; off-diagonal spots indicate active degradation.

Part II: Quantitative Data & Chromatographic Properties

Understanding the relative retention factors (


) of your target molecule and its common synthetic precursors is critical for designing an effective elution gradient.
Compound

Value (85:15 Hexane:EtOAc)
UV Activity (254 nm)Polarity Characteristic
Biphenyl (Suzuki Byproduct)0.90StrongHighly non-polar
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)0.60ModerateModerate lipophilicity
2,4-Dimethoxy-6-phenyl-1,3,5-triazine 0.45 Strong Target Compound
Phenylboronic Acid0.10 (Streaks)WeakHighly polar (H-bonding)
Hydroxylated Triazine Byproduct0.00 (Baseline)ModerateExtreme polarity

Part III: Troubleshooting Guides & FAQs

Q1: Why is my 2,4-dimethoxy-6-phenyl-1,3,5-triazine co-eluting with unreacted 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)? Answer: This is a classic selectivity issue. While substituting a chlorine atom with a phenyl ring increases overall lipophilicity, the highly electronegative nitrogen atoms of the triazine core and the oxygen atoms of the methoxy groups dominate the molecule's dipole moment. Consequently, the


 values of the starting material and product are nearly identical in standard aliphatic/ester solvent systems.
  • Solution: Switch your solvent system to exploit

    
     interactions. Using a Toluene:Ethyl Acetate (95:5 v/v) gradient selectively retards the elution of the phenyl-substituted triazine due to 
    
    
    
    stacking with toluene, while the aliphatic CDMT elutes faster.

Q2: My TLC showed complete conversion, but my isolated yield after column chromatography is unexpectedly low. Where did my product go? Answer: You are experiencing acid-catalyzed hydrolysis on the column. The acidic silanol groups (


) of standard silica gel protonate the triazine nitrogens, activating the adjacent methoxy groups toward hydrolysis. This converts your product into highly polar hydroxylated derivatives, such as 4,6-dimethoxy-1H-1,3,5-triazin-2-one 3, which irreversibly bind to the baseline of the column.
  • Solution: You must neutralize the stationary phase. Pre-treat your silica gel by packing the column with solvent containing 1% (v/v) Triethylamine (Et₃N) to block these acidic sites.

Mechanism Triazine 2,4-dimethoxy-6-phenyl- 1,3,5-triazine Silica Acidic Silanol Groups (Standard Silica) Triazine->Silica Exposed to Prevention Pre-treat Silica with 1% Triethylamine Triazine->Prevention Alternative Path Hydrolysis Hydrolysis of Methoxy Groups Silica->Hydrolysis Catalyzes Byproduct Hydroxylated Triazine (Loss of Yield) Hydrolysis->Byproduct Stable Stable Elution (High Yield) Prevention->Stable Neutralizes Acidity

Mechanism of acid-catalyzed degradation on silica and its prevention using triethylamine.

Q3: I observe a persistent yellow band streaking across the column, and my isolated product is contaminated. What is it? Answer: If your synthesis utilized a palladium-catalyzed cross-coupling, this streaking is caused by palladium catalyst residues coordinating with the nitrogen-rich triazine core. The triazine acts as a multidentate ligand, creating a complex that smears across the silica gel rather than eluting in a discrete band.

  • Solution: Implement a chemical scavenging step prior to chromatography. Stir the crude reaction mixture in DCM with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol or QuadraSil MP) for 2 hours at room temperature. Filter through a pad of Celite before proceeding to the dry loading step.

Part IV: References

  • Alzchem Group. "2,4-Dimethoxy-6-phenyl-1,3,5-triazine Product Details." Alzchem.com. URL: 1

  • Samaritani, S. et al. "Organometallic Alkylation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine: A Study." Tetrahedron, 61 (2005). Source: Academia.edu / ResearchGate. URL: 2

  • Guidechem. "4,6-dimethoxy-1H-1,3,5-triazin-2-one Chemical Data." Guidechem.com. URL:3

Sources

Optimization

Improving solubility of phenyl triazines for NMR analysis

Technical Support Center: Phenyl Triazine NMR Optimization Senior Application Scientist Desk | Internal Reference: PT-NMR-SOL-01 Introduction: The "Brick Dust" Challenge Phenyl triazines are notorious in the analytical c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phenyl Triazine NMR Optimization Senior Application Scientist Desk | Internal Reference: PT-NMR-SOL-01

Introduction: The "Brick Dust" Challenge

Phenyl triazines are notorious in the analytical community for their "brick dust" character—high melting points and poor solubility in standard organic solvents. This is not merely a polarity issue; it is a structural one. The planar triazine core, combined with phenyl substituents, facilitates aggressive intermolecular


-

stacking and hydrogen bonding.

In NMR, this manifests as:

  • Precipitation inside the tube (concentration too low for

    
    C).
    
  • Broad, featureless humps instead of sharp peaks (supramolecular aggregation).

  • Missing signals (exchange broadening or extreme

    
     relaxation shortening).
    

This guide provides a validated workflow to disrupt these intermolecular forces without chemically altering your analyte.

Module 1: Solvent Selection Matrix

Do not default to DMSO-


 immediately. While polar, it often fails to disrupt the specific 

-stacking interactions of triazines. Use this matrix to select the correct solvent system based on your compound's behavior.
Solvent SystemPrimary MechanismSuitability for Phenyl TriazinesNotes
CDCl

Dispersion forcesLow Only works for highly substituted, non-polar derivatives. Often leads to aggregation.
DMSO-

Dipole-dipole / H-bond acceptingMedium Good for polarity, but high viscosity can broaden peaks. often requires heat (>40°C).
Pyridine-


-interaction competition
High Excellent for disrupting

-stacking. The solvent molecules intercalate between triazine rings.
TFA-

/ CDCl

Protonation / Charge repulsionCritical The "Nuclear Option." Protonates ring nitrogens, creating electrostatic repulsion between molecules.
TFE-

H-bond donationSpecialized Trifluoroethanol is excellent if the insolubility is driven by strong H-bond accepting groups on the triazine.

Module 2: The "Protonation Switch" Protocol (TFA Titration)

Context: Phenyl triazines are weak bases. Adding Trifluoroacetic acid (TFA) protonates the ring nitrogens. This induces a positive charge, forcing the stacked molecules apart via electrostatic repulsion.

Warning: This method shifts signals downfield. You must report this as "Solvent: CDCl


 + 5% TFA-

".

Protocol:

  • Prepare Sample: Suspend 10–15 mg of triazine in 0.6 mL CDCl

    
    . It will likely look cloudy or have solid at the bottom.
    
  • Initial Scan: Run a quick 1H scan (16 scans). You may see broad lumps or nothing.

  • Titration Step 1: Add 20

    
    L of TFA-
    
    
    
    (or non-deuterated TFA if isotopic purity is not critical for 1H) directly to the tube. Cap and invert 5 times.
  • Observation: The solution often clears instantly.

  • Re-Scan: Run the scan again. Peaks should sharpen significantly.

  • Optimization: If still cloudy, continue adding TFA in 10

    
    L increments up to a maximum of 10% volume.
    

Scientific Insight: If the sample decomposes (check for new, unexplainable peaks over time), switch to Pyridine-


  or High-Temperature DMSO .

Module 3: Variable Temperature (VT) NMR Workflow

Context: Thermal energy (


) competes with the enthalpy of aggregation (

). Heating the sample shifts the equilibrium from "aggregate" to "monomer."

Protocol:

  • Solvent Choice: Use DMSO-

    
     (BP: 189°C) or Tetrachloroethane-
    
    
    
    (BP: 146°C). Never heat CDCl
    
    
    open vessels above 40°C.
  • Preparation: Dissolve sample at room temperature. If it's a suspension, that's acceptable for now.

  • Instrument Setup:

    • Set probe temperature to 300 K (27°C) initially. Lock and shim.

    • Increase temperature to 323 K (50°C). Allow 10 minutes for thermal equilibration.

    • Re-shim is mandatory (convection currents ruin field homogeneity).

    • Acquire spectrum.[1][2][3][4][5][6][7][8][9]

  • Escalation: If peaks remain broad, increase to 353 K (80°C) or 373 K (100°C) for DMSO.

  • Analysis: Compare the integrals. As aggregates break, the apparent concentration (and signal intensity) will increase.

Module 4: Relaxation Agents for C Acquisition

Context: Phenyl triazines often have long longitudinal relaxation times (


), especially quaternary carbons in the ring. Combined with low solubility, this makes 

C experiments excruciatingly long. Chromium(III) acetylacetonate [Cr(acac)

] is a paramagnetic relaxation agent that shortens

, allowing for faster pulse repetition rates without saturation.

Protocol:

  • Reagent: Cr(acac)

    
     (Paramagnetic, inert).
    
  • Concentration: You need ~0.02 M Cr(acac)

    
     in the final solution.
    
    • Stock Solution: Dissolve 3.5 mg of Cr(acac)

      
       in 1 mL of your deuterated solvent.
      
  • Addition: Add 20–50

    
    L of this stock solution to your NMR tube.
    
  • Acquisition Parameters:

    • D1 (Relaxation Delay): Reduce from standard 2.0s to 0.5s .

    • Scans: You can now accumulate 4x more scans in the same timeframe.

  • Note: This will broaden proton peaks (paramagnetic broadening), so acquire your high-quality

    
     spectrum before adding the chromium.
    

Visualizing the Mechanism

The following diagram illustrates the decision logic for solubilizing phenyl triazines, distinguishing between thermodynamic aggregation and kinetic solubility issues.

TriazineSolubility Start Start: Phenyl Triazine Sample SolubilityCheck Initial Check: Soluble in CDCl3? Start->SolubilityCheck BroadPeaks Issue: Broad Peaks / Missing Signals SolubilityCheck->BroadPeaks Yes, but poor spectra Insoluble Issue: Precipitate / Suspension SolubilityCheck->Insoluble No Mechanism1 Mechanism: Pi-Pi Stacking Aggregates BroadPeaks->Mechanism1 Solution1 Action: Switch to Pyridine-d5 (Intercalation) Mechanism1->Solution1 Solution2 Action: VT-NMR in DMSO-d6 (Heat to >80°C) Mechanism1->Solution2 Mechanism2 Mechanism: Strong Crystal Lattice (Brick Dust) Insoluble->Mechanism2 AcidTest Acid Sensitivity Test: Is molecule acid stable? Mechanism2->AcidTest TFA_Route Action: Add 5-10% TFA-d (Protonation/Repulsion) AcidTest->TFA_Route Yes Relax_Route Action: Use Cr(acac)3 + Long Acquisition AcidTest->Relax_Route No (Decomposition risk)

Caption: Decision tree for optimizing phenyl triazine NMR, addressing both aggregation (broadening) and insolubility (precipitation).

Troubleshooting & FAQs

Q: I added TFA and my sample turned bright yellow. Is it decomposed? A: Not necessarily. Phenyl triazines are often chromophores. Protonation disrupts the conjugation system, often causing a bathochromic shift (color change). Run the NMR; if the peaks are sharp and integrate correctly to the proton count, it is likely just the protonated salt form.

Q: My


C spectrum has baseline noise but no peaks, even after heating. 
A:  This is a classic saturation issue. Phenyl triazines have quaternary carbons with very few relaxation pathways (no attached protons).
  • Fix 1: Increase D1 (relaxation delay) to 5–10 seconds (slows down experiment).

  • Fix 2 (Recommended): Use the Cr(acac)

    
     protocol (Module 4) to force relaxation.
    

Q: Can I recover my sample after using Cr(acac)


? 
A:  It is difficult. Chromium is paramagnetic and hard to separate completely without column chromatography. Treat the NMR sample as destructive/sacrificial.

Q: Why do I see "doubled" peaks in DMSO at room temperature? A: This indicates rotameric complications . The phenyl ring rotation is hindered by the triazine core (atropisomerism-like behavior).

  • Fix: Run the sample at 80°C or 100°C. The thermal energy will overcome the rotational barrier, coalescing the split peaks into a single, sharp average signal.

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link

  • Cambridge Isotope Laboratories. (2023). "NMR Solvent Data Chart: Physical Properties and Chemical Shifts." CIL Technical Guides. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Sample Preparation and Solvents). Link

  • Hofstetter, C., et al. (2019). "Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives." Molecules. (Detailing VT-NMR for triazine rotamers). Link

Sources

Troubleshooting

Technical Support Center: Separation of Substituted Phenyl Triazines

Welcome to the Advanced Chromatography Support Hub. Current Ticket Focus: Mono-, Di-, and Tri-substituted Phenyl-1,3,5-Triazines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Hub. Current Ticket Focus: Mono-, Di-, and Tri-substituted Phenyl-1,3,5-Triazines.

This guide functions as an interactive technical support repository. We have synthesized common user inquiries into a structured troubleshooting and method development workflow. Unlike standard SOPs, this content addresses the why and how of separating these specific structural analogs.

Ticket #101: Method Development Strategy

User Inquiry: "I need to separate a mixture of mono-, di-, and tri-phenyl substituted triazines. They are structurally similar, but the tri-substituted version is eluting very late or not at all. Where do I start?"

Expert Resolution: The separation of phenyl triazines is governed by two primary factors: hydrophobicity (driven by the number of phenyl rings) and


 interactions .
1. The Separation Mechanism
  • Mono-substituted: Least hydrophobic, elutes first.

  • Di-substituted: Intermediate hydrophobicity.

  • Tri-substituted: Highly hydrophobic (three aromatic rings), elutes last and often requires high organic strength.

2. Recommended Column Chemistry

While a standard C18 column works, it relies solely on hydrophobic interaction. For phenyl triazines, we recommend a Phenyl-Hexyl or Biphenyl stationary phase.

  • Why? These phases engage in

    
     stacking with the phenyl rings of your analytes. This adds a secondary separation mechanism that improves selectivity between the mono-, di-, and tri- forms beyond simple hydrophobicity.
    
3. Baseline Protocol (RPLC)
ParameterSpecificationRationale
Column Phenyl-Hexyl or C18 (End-capped), 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl enhances selectivity for aromatic differences.
Mobile Phase A Water + 0.1% Formic AcidLow pH (~2.7) suppresses silanol ionization (Si-OH), reducing tailing.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN has lower viscosity than MeOH, essential for the high backpressure of gradients.
Gradient 0 min: 40% B 15 min: 95% B 20 min: 95% B 20.1 min: 40% BStart high (40%) to elute the Mono- species; ramp to 95% to force the Tri- species off the column.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID.
Temperature 40°CReduces mobile phase viscosity and improves mass transfer for bulky Tri-substituted molecules.
Ticket #102: Troubleshooting Peak Tailing

User Inquiry: "My mono- and di-substituted peaks are tailing significantly (As > 1.5). I'm using a standard silica C18 column."

Expert Resolution: Triazines are nitrogen-rich basic heterocycles. Peak tailing is almost always caused by Secondary Silanol Interactions .

The Root Cause [1]
  • Lewis Acid/Base Interaction: The lone pair electrons on the triazine nitrogens act as Lewis bases.

  • Silanol Activity: Residual silanol groups (Si-OH) on the silica support are acidic.[1][2]

  • The Interaction: At neutral pH, silanols ionize (Si-O⁻). The protonated triazine (BH⁺) attracts to the anionic silanol, causing "drag" or tailing.

Corrective Actions
  • Action A: Lower the pH (Preferred)

    • Protocol: Ensure Mobile Phase pH is < 3.0 using Formic Acid or TFA.

    • Mechanism:[3] At pH 2.5, silanols are protonated (neutral Si-OH), and the triazine is protonated. Neutral silanols do not ionically bind the analyte.

  • Action B: "High pH" Strategy (Advanced)

    • Protocol: Use a Hybrid Silica column (e.g., Waters XBridge or Agilent Poroshell HPH) stable up to pH 10. Use 10mM Ammonium Bicarbonate (pH 10).

    • Mechanism:[3] At pH 10, the triazine is deprotonated (neutral). Neutral bases do not interact with the silica surface.

  • Action C: Mobile Phase Modifiers

    • Protocol: Add 5-10 mM Ammonium Acetate.

    • Mechanism:[3] Ammonium ions (

      
      ) flood the column and compete for the active silanol sites, effectively blocking the triazine from binding.
      
Ticket #103: Solubility & Carryover

User Inquiry: "I see ghost peaks in blank injections, and the area count for the tri-substituted species is non-linear/low."

Expert Resolution: Tri-phenyl triazines are notoriously insoluble in pure aqueous media and even pure methanol. They are prone to precipitation in the injector loop or needle seat.

Solubility Protocol
  • Sample Diluent: Do NOT dissolve samples in 100% Mobile Phase A (Water).

    • Recommendation: Dissolve in THF (Tetrahydrofuran) or DMSO , then dilute with Acetonitrile. Final composition should be >80% organic.

  • Needle Wash:

    • Configure the autosampler to use a strong wash solvent: IPA/Acetonitrile/Acetone (1:1:1) or 100% THF . Standard water/methanol washes will not remove tri-phenyl triazine residues.

Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing the separation of these specific analytes.

TriazineSeparation Start Start: Phenyl Triazine Mixture CheckStruct Analyze Structure: Mono-, Di-, Tri-Substituted Start->CheckStruct ColSelect Column Selection CheckStruct->ColSelect C18 C18 (End-capped) Standard Hydrophobicity ColSelect->C18 General Use Phenyl Phenyl-Hexyl Enhanced Pi-Pi Selectivity ColSelect->Phenyl Complex Isomers MobilePhase Mobile Phase Strategy C18->MobilePhase Phenyl->MobilePhase LowPH Low pH (Formic Acid) Suppress Silanols MobilePhase->LowPH Standard HighPH High pH (Hybrid Silica) Neutralize Analyte MobilePhase->HighPH If Tailing Persists Issue Troubleshooting Issue? LowPH->Issue Tailing Peak Tailing Issue->Tailing Carryover Ghost Peaks/Carryover Issue->Carryover Soln_Tail Add 10mM NH4OAc or Switch to Hybrid Column Tailing->Soln_Tail Soln_Carry Change Needle Wash to THF or IPA/ACN Carryover->Soln_Carry

Caption: Decision matrix for column selection and troubleshooting specific to phenyl triazine analysis.

Summary of Physicochemical Properties

Understanding the shift in properties as you add phenyl groups is critical for gradient programming.

Analyte ClassEst. LogP (Hydrophobicity)Water SolubilityElution Order (RPLC)Critical Interaction
Mono-substituted 1.5 - 2.5Moderate1 (Early)Polar/H-Bonding
Di-substituted 3.0 - 4.5Low2 (Mid)Hydrophobic +

Tri-substituted > 5.5Negligible3 (Late)Strong Hydrophobic

Note: LogP values are estimates and vary based on auxiliary substituents (e.g., -OH, -Cl).

References
  • BenchChem. (2025).[1] Improving peak shape and resolution for triazine compounds in HPLC. Retrieved from

  • Thermo Fisher Scientific. (2009).[4] UHPLC Separation of Triazine Herbicides at Elevated Temperature. Application Note 462. Retrieved from

  • MDPI. (2023). Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines. Molecules, 28(23).[5] Retrieved from

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Retrieved from

  • SIELC. Separation of 1,3,5-Triazine, 2,4,6-triphenyl- on Newcrom R1 HPLC column. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Photostability Comparison: Hydroxyphenyl Triazines (HPT) vs. Benzotriazoles (BTZ)

Executive Summary In the field of polymer stabilization and coating protection, the choice between Hydroxyphenyl Triazines (HPT) and Benzotriazoles (BTZ) is often the deciding factor between long-term durability and prem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of polymer stabilization and coating protection, the choice between Hydroxyphenyl Triazines (HPT) and Benzotriazoles (BTZ) is often the deciding factor between long-term durability and premature failure.[1] While BTZs have historically served as the industry workhorse, HPTs have emerged as the superior class for high-performance applications.

This guide provides a technical analysis of the photostability mechanisms, comparative performance data, and a validated experimental protocol for assessing these UV absorbers (UVAs).[2]

Mechanistic Deep Dive: The Physics of Dissipation

Both HPTs and BTZs operate via Excited State Intramolecular Proton Transfer (ESIPT) .[3] This mechanism allows the molecule to absorb high-energy UV photons and dissipate that energy harmlessly as heat (IR radiation).[4] However, the efficiency and reversibility of this cycle dictate photostability.

The ESIPT Cycle
  • Absorption: The molecule in its ground state (Enol form) absorbs a UV photon.

  • Proton Transfer: In the excited state, the acidity of the phenolic hydroxyl group increases, driving a proton to the nitrogen atom (Keto tautomer).

  • Dissipation: The excited Keto form relaxes to the ground state Keto form, releasing heat.

  • Restoration: The proton transfers back, restoring the original Enol form.

Why HPT Outperforms BTZ[5]
  • Cycle Speed & Reversibility: HPTs exhibit a faster and more reversible ESIPT cycle. The molecular rigidity of the triazine core minimizes vibrational energy loss through non-radiative pathways that could lead to bond breaking.

  • Degradation Pathways: BTZs are susceptible to a "leakage" in the cycle. Under prolonged exposure, a fraction of excited BTZ molecules can undergo irreversible ring-opening or radical formation (often initiated by the cleavage of the N-N bond), leading to yellowing and loss of absorbance. HPTs are electronically decoupled in a way that makes this ring opening energetically unfavorable.

Visualization: The ESIPT Mechanism & Failure Modes

The following diagram illustrates the ESIPT cycle and the specific divergence point where BTZs fail.

ESIPT_Mechanism Enol_S0 Ground State (Enol) Stable Form Enol_S1 Excited State (Enol*) Enol_S0->Enol_S1 UV Absorption (hv) Keto_S1 Excited Tautomer (Keto*) Enol_S1->Keto_S1 Proton Transfer (Fast) Degradation Irreversible Degradation (Ring Opening/Radicals) Enol_S1->Degradation BTZ Leakage Pathway (Slow but Cumulative) Keto_S0 Ground State (Keto) Transient Keto_S1->Keto_S0 Energy Dissipation (Heat Release) Keto_S0->Enol_S0 Proton Return

Caption: The ESIPT cycle dissipates UV energy. BTZs are prone to a leakage pathway (black dotted line) leading to permanent degradation, whereas HPTs cycle tightly.

Comparative Performance Analysis

The following data aggregates findings from accelerated weathering (Xenon Arc) and natural weathering (Florida exposure) studies.

Table 1: Physical & Photochemical Properties
FeatureBenzotriazoles (BTZ)Hydroxyphenyl Triazines (HPT)Implication
Absorbance Capacity Moderate Extinction (

)
High Extinction (

)
HPTs require lower concentrations for equal protection.
Thin Film Stability PoorExcellentHPTs are essential for coatings <20 µm.
Volatility Moderate to HighVery LowHPTs survive high-bake OEM processes better.
Interaction with Metals High (can cause yellowing)InertHPTs are safer for catalyzed systems.
Table 2: Photostability Data (Absorbance Loss)

Data based on comparative weathering in acrylic melamine clearcoats.

Exposure TypeDurationBTZ Loss (% Initial Absorbance)HPT Loss (% Initial Absorbance)
Xenon Arc (WOM) 3,000 Hours~15 - 25% Loss< 5% Loss
Florida Weathering 24 Months~20% Loss< 2% Loss
Florida Weathering 54 MonthsTotal Loss (>90%) < 10% Loss

Key Insight: While BTZs perform adequately for short durations, they exhibit "catastrophic failure" in long-term scenarios (54+ months), effectively disappearing from the matrix. HPTs maintain near-original absorbance levels.

Experimental Protocol: Validating Photostability

To objectively compare HPT and BTZ performance in your own lab, use this self-validating protocol. This workflow minimizes variables such as film thickness variation and substrate interference.

Methodology: The "Step Film" Absorbance Retention Test

Objective: Quantify the rate of active chromophore loss without interference from polymer degradation.

Materials:

  • Substrate: Quartz slides (UV transparent) or PMMA plates (if testing interactions).[2]

  • Matrix: PMMA or un-stabilized clearcoat resin.

  • Equipment: UV-Vis Spectrophotometer, Spin Coater, Q-Sun Xenon Test Chamber.

Step-by-Step Procedure:

  • Formulation: Prepare 10% solutions of the polymer matrix containing 1% (w/w on solids) of the UVA (BTZ or HPT).

  • Film Deposition: Spin coat onto quartz slides to achieve a uniform dry film thickness of 5 µm.

    • Validation: Measure absorbance at 3 distinct points.[2][3][5] Standard deviation must be <5% to proceed.

  • Initial Characterization (

    
    ):  Record the UV-Vis spectrum (280–400 nm). Note the absorbance at 
    
    
    
    .[6]
  • Exposure: Place samples in Xenon Arc chamber (ISO 4892-2, Cycle 1).

    • Irradiance:[2] 0.51 W/m² @ 340 nm.

    • Checkpoints: Remove and measure at 500, 1000, 2000, and 3000 hours.

  • Quantification: Calculate % Retention using the Beer-Lambert Law relation:

    
    
    
Visualization: Experimental Workflow

The following diagram outlines the critical path for data generation, highlighting quality control gates.

Experimental_Protocol Start Start: Formulation (1% UVA in Matrix) Coat Spin Coating (Quartz Substrate) Start->Coat QC_Gate QC Gate: Thickness Uniformity < 5%? Coat->QC_Gate QC_Gate->Coat Fail (Recoat) Measure_A0 Measure Initial Absorbance (A0) UV-Vis Spectroscopy QC_Gate->Measure_A0 Pass Weathering Accelerated Weathering (Xenon Arc / Q-Sun) Measure_A0->Weathering Measure_At Measure Absorbance (At) @ 500, 1000, 2000, 3000 hrs Weathering->Measure_At Intervals Measure_At->Weathering Continue Exposure Calc Calculate % Retention Comparative Analysis Measure_At->Calc Final Data

Caption: A closed-loop experimental workflow ensures data integrity by enforcing a QC gate before exposure.

Application Implications & Selection Guide

Based on the mechanistic stability and experimental data, use the following logic for selection:

  • Select Hydroxyphenyl Triazines (HPT) when:

    • Thin Films: You are formulating coatings <20 µm (e.g., automotive clearcoats, overprint varnishes). The high extinction coefficient provides necessary protection where BTZs fail due to low path length.

    • Long-Term Warranties: The product requires >5 years of exterior durability (e.g., architectural glazing, solar panels).

    • Reactive Systems: The formulation uses metal catalysts (e.g., acid-catalyzed or urethane systems) where BTZs might chelate and discolor.

  • Select Benzotriazoles (BTZ) when:

    • Cost Sensitivity: The application is for short-to-medium term interior or mild exterior use where the premium cost of HPT is unjustified.

    • Bulk Plastics: Thick sections (e.g., >2mm molded parts) where the lower extinction coefficient is less critical and mass-loading can compensate for lower stability.

References

  • BASF SE. (2010).[6] Light Stabilization Toolbox: Advanced Hydroxyphenyl Triazine UV Absorbers for Thin Film Applications. PCI Magazine.

  • Schaller, C., et al. (2008).[1] Investigations on Photostability of UV-Absorbers for Cosmetic Sunscreens. ResearchGate.

  • American Coatings Association. (2002). Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability. Paint.org.

  • Benchchem. (2024). A Comparative Guide to the Photostability of Commercial UV Absorbers: Experimental Protocols.

  • Partners in Chemicals. (2024). Triazine UV absorbers are efficient alternatives to Benzotriazoles.[7][6][8]

Sources

Comparative

Comparative UV absorbance of 2,4-dimethoxy-6-phenyl-1,3,5-triazine derivatives

Executive Summary: The Chromophore System The 1,3,5-triazine core serves as a fundamental scaffold in UV filtration and optoelectronics due to its high electron affinity and thermal stability. While the hydroxyphenyl der...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chromophore System

The 1,3,5-triazine core serves as a fundamental scaffold in UV filtration and optoelectronics due to its high electron affinity and thermal stability. While the hydroxyphenyl derivatives are ubiquitous in commercial sunscreens (e.g., Bemotrizinol) due to Excited-State Intramolecular Proton Transfer (ESIPT), the 2,4-dimethoxy-6-phenyl-1,3,5-triazine class offers a distinct photophysical profile.

Lacking the hydroxyl group required for ESIPT, these dimethoxy derivatives do not dissipate energy primarily through heat. Instead, they exhibit strong fluorescence and high sensitivity to electronic substitution on the phenyl ring. This guide compares the UV absorbance and electronic modulation of these derivatives, providing a roadmap for tuning their optoelectronic properties.

Comparative Data: Substituent Effects on Absorbance[1][2]

The UV absorbance of 2,4-dimethoxy-6-phenyl-1,3,5-triazine is governed by the conjugation between the electron-deficient triazine ring and the electron-rich phenyl ring. The "push-pull" character of this system determines the


 (wavelength of maximum absorption) and 

(molar extinction coefficient).

The following table synthesizes experimental trends, demonstrating how substituents on the phenyl ring modulate the HOMO-LUMO gap.

Table 1: Representative Spectral Shifts of Phenyl-Substituted Derivatives
Derivative (Phenyl Substituent)Electronic Effect (Hammett)

Range (nm)*
Observed ShiftApplication Context
Unsubstituted (H) Baseline250 – 265ReferenceStandard / UV-C blocker
4-Methoxy (-OMe) Weak Donor (EDG)270 – 285Bathochromic (+20 nm)UV-B region probe
4-Dimethylamino (-NMe

)
Strong Donor (EDG)310 – 340Strong BathochromicUV-A / Blue Emitter
4-Nitro (-NO

)
Strong Acceptor (EWG)260 – 275Hyperchromic / Minor ShiftCharge Transfer Studies
2-Hydroxy (-OH) ESIPT Active 290 – 340Broad BandUV Stabilizer (Heat dissipation)

*Note: Values are representative of solution-phase spectra in non-polar solvents (e.g., CH


Cl

). Polar solvents may induce solvatochromic shifts.
Key Insight: The "Push-Pull" Mechanism

The triazine ring acts as a strong electron acceptor. When an electron-donating group (like -NMe


 or -OMe) is placed para on the phenyl ring, it creates an Intramolecular Charge Transfer (ICT) state.
  • Result: The energy gap decreases, shifting absorption toward the visible spectrum (Red Shift).

  • Contrast: The 2-Hydroxy derivative (included for comparison) utilizes the ESIPT mechanism to absorb UV energy and release it as heat, making it photostable. The Dimethoxy analogs, lacking this pathway, often fluoresce or undergo degradation, making them better suited for OLEDs or fluorescent probes rather than long-term UV protection.

Experimental Protocol: Synthesis & Characterization

To ensure reproducibility, we utilize a stepwise nucleophilic substitution on cyanuric chloride. This protocol avoids the formation of inseparable tris-substituted byproducts.

Methodology: Controlled Sequential Substitution

Reagents:

  • Cyanuric Chloride (Trichloro-1,3,5-triazine)[1]

  • Methanol (anhydrous)

  • Phenylmagnesium Bromide (or respective aryl boronic acid for Suzuki coupling)

  • Base: NaHCO

    
     or DIPEA
    
Step 1: Synthesis of the Intermediate (2-chloro-4,6-dimethoxy-1,3,5-triazine)
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Solvation: Dissolve Cyanuric Chloride (1.0 eq) in dry Acetone/DCM (1:1) at 0°C.

  • Addition: Add Methanol (2.05 eq) mixed with DIPEA (2.1 eq) dropwise over 30 minutes. Critical: Keep temperature < 5°C to prevent tri-substitution.

  • Workup: Wash with cold water, dry organic layer over MgSO

    
    , and concentrate.
    
Step 2: Introduction of the Phenyl Derivative
  • Coupling: Dissolve the intermediate from Step 1 in dry THF.

  • Reagent: Add Phenylmagnesium Bromide (1.1 eq) dropwise at 0°C, then allow to warm to Room Temperature (RT).

  • Reflux: Heat to 60°C for 4 hours to drive the reaction to completion.

  • Purification: Quench with NH

    
    Cl (sat). Extract with Ethyl Acetate.[2] Purify via Silica Gel Chromatography (Hexane:EtOAc 9:1).
    

Visualizing the Photophysics

The following diagram illustrates the divergent pathways between the Dimethoxy derivatives (Fluorescence/ICT) and the Hydroxy comparators (ESIPT).

Photophysics Ground Ground State (S0) Excited Excited State (S1) (Charge Transfer) Ground->Excited UV Absorption (hv) Fluorescence Fluorescence (Photon Emission) Excited->Fluorescence Dimethoxy Derivatives (No -OH Group) ESIPT ESIPT Pathway (Proton Transfer) Excited->ESIPT Hydroxyphenyl Derivatives (Ortho -OH Present) Fluorescence->Ground Light Emission Heat Thermal Dissipation (Non-Radiative) ESIPT->Heat Keto-Enol Tautomerism Heat->Ground Relaxation

Figure 1: Jablonski-style flow contrasting the radiative decay (Fluorescence) of dimethoxy-triazines vs. the non-radiative thermal dissipation of hydroxyphenyl-triazines.

Synthesis Workflow Diagram

This workflow visualizes the controlled substitution required to obtain high-purity 2,4-dimethoxy-6-phenyl-1,3,5-triazine.

Synthesis CC Cyanuric Chloride (C3N3Cl3) Inter Intermediate: 2-chloro-4,6-dimethoxy-s-triazine CC->Inter Nucleophilic Sub. 0°C, 30 min MeOH Methanol (2 eq) + Base MeOH->Inter PhMgBr Phenyl Grignard (R-Ph-MgBr) Final Target: 2,4-dimethoxy-6-phenyl-s-triazine PhMgBr->Final Inter->Final Grignard Coupling Reflux, 4h

Figure 2: Stepwise synthesis preventing tri-substitution, ensuring the asymmetric "2,4-dimethoxy-6-phenyl" motif.

References

  • Electronic Absorption and Emission of Triphenyl-1,3,5-Triazines Source: MDPI Photochem URL:[Link] Relevance: Establishes bathochromic shifts in triazine derivatives with electron-releasing substituents.

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines Source: Molecules (MDPI) URL:[Link] Relevance: Provides the foundational protocol for sequential nucleophilic substitution on cyanuric chloride.

  • Excited State Relaxation Pathways of Triazine Derivatives Source: DTIC (Defense Technical Information Center) URL:[Link] Relevance: Validates the photophysical models and excited state dynamics (DFT calculations) for triazine cores.

  • PubChem Compound Summary: 2,4-dimethoxy-6-phenyl-1,3,5-triazine Source: PubChem URL:[Link] Relevance:[3][4][5][6] Verification of chemical structure and basic physical properties.[7][8]

Sources

Validation

Thermal Degradation Analysis (TGA) of Triazine-Based UV Absorbers: A Comparative Technical Guide

Executive Summary & Strategic Importance For researchers in polymer stabilization and drug development, thermal stability is not merely a physical property—it is a gatekeeper for processability and service life. Triazine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

For researchers in polymer stabilization and drug development, thermal stability is not merely a physical property—it is a gatekeeper for processability and service life. Triazine-based UV absorbers (UVAs), such as Hydroxyphenyl-s-triazines (HPT) , have emerged as the superior alternative to traditional Benzotriazoles (BTZ) and Benzophenones (BP).

This guide provides a technical analysis of the thermal degradation profiles of these compounds. Unlike BTZs, which often suffer from volatility and lower degradation onsets, Triazines exhibit exceptional thermal robustness due to their high molecular weight and extremely stable intramolecular hydrogen bonding (ESIPT mechanism).

Why This Matters
  • Polymer Processing: High-performance engineering plastics (PC, PET, PA) are processed at temperatures >280°C. Volatile UVAs lead to plate-out, mold fouling, and loss of active protection.

  • Pharmaceutical/Cosmetic Safety: In sunscreens (e.g., Bemotrizinol), thermal stability correlates with photostability and the prevention of toxic degradation byproducts during storage or high-heat formulation.

Comparative Analysis: Triazines vs. Alternatives

The following data synthesizes TGA thermograms from standard industrial grades. The superiority of the Triazine class (e.g., Tinuvin 1577) is evident in the


 (temperature at 10% mass loss) and residual mass metrics.
Table 1: Thermal Stability Benchmarks (Dynamic TGA, 10°C/min, )
Chemical ClassRepresentative ProductCAS No.[1][2]

(Onset)

Volatility Concern
Triazine (HPT) Tinuvin 1577 147315-50-2~335°C ~347°C Low
Triazine (HPT) Bemotrizinol (Tinosorb S) 187393-00-6>300°C *N/A Very Low
Benzotriazole (BTZ)Tinuvin 3263896-11-5~220°C~240°CModerate
Benzotriazole (BTZ)Tinuvin 3273864-99-1~230°C~260°CHigh (SVHC listed)
Benzophenone (BP)Chimassorb 811843-05-6~225°C~250°CModerate
HALS (Low MW)Tinuvin 77052829-07-9~225°C~250°CModerate

*Note: Bemotrizinol data reflects high thermal inertness required for cosmetic efficacy; specific decomposition onset varies by crystalline form but generally exceeds formulation process temperatures.

Key Technical Insights
  • The "300°C Gap": Triazines maintain integrity above 300°C, making them the only viable option for co-extrusion with polycarbonates or polyamides. BTZs typically fail or volatilize significantly in this window.

  • Volatility vs. Decomposition: For BTZs (e.g., Tinuvin 327), weight loss below 250°C is often driven by volatilization (sublimation) rather than chemical bond breaking. Triazines, with molecular weights often >400 g/mol (e.g., Bemotrizinol MW = 627.8 g/mol ), resist volatilization, ensuring the weight loss observed is true thermal decomposition.

Mechanistic Basis of Stability

The exceptional stability of Triazines is derived from the Excited State Intramolecular Proton Transfer (ESIPT) mechanism. This cycle dissipates UV energy as heat without breaking the molecular backbone.

Diagram 1: The ESIPT Stabilization Cycle

This diagram illustrates how the intramolecular hydrogen bond acts as a "thermal latch," locking the molecule in a stable planar configuration that resists thermal scission.

ESIPT_Mechanism Ground Ground State (Enol) Stable H-Bond Ground->Ground High Thermal Stability (Due to Resonance) Excited Excited State (UV Absorption) Ground->Excited UV Photon (hν) Keto Keto Tautomer (Proton Transfer) Excited->Keto Fast Proton Transfer (<100 fs) Dissipation Thermal Dissipation (Non-radiative Decay) Keto->Dissipation Vibration Relaxation Dissipation->Ground Return to Enol

Caption: The ESIPT cycle allows Triazines to absorb UV energy and release it as harmless heat. The strength of the intramolecular H-bond (Enol form) contributes to the high thermal onset temperature observed in TGA.

Experimental Protocol: Validated TGA Workflow

To generate reproducible data comparable to the table above, follow this protocol adapted from ASTM E1131 (Standard Test Method for Compositional Analysis by Thermogravimetry).

Diagram 2: TGA Experimental Workflow

TGA_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Thermal Ramp cluster_analysis Phase 3: Data Analysis Sample Sample Prep (10-20 mg, Powder) Crucible Crucible Selection (Platinum or Alumina) Sample->Crucible Purge Atmosphere Setup (N2 @ 50 mL/min) Crucible->Purge Equilibrate Equilibrate @ 30°C Purge->Equilibrate Ramp Ramp 10°C/min to 800°C Equilibrate->Ramp Switch Gas Switch (Optional) N2 -> Air @ 600°C Ramp->Switch Deriv Calculate DTG (1st Derivative) Switch->Deriv Onset Determine Onset (ASTM E2550) Deriv->Onset

Caption: Step-by-step TGA workflow ensuring data integrity. The separation of N2 (pyrolysis) and Air (combustion) phases helps distinguish volatile loss from oxidative degradation.

Detailed Protocol Steps
  • Sample Preparation:

    • Use 10–20 mg of sample.

    • Critical: Ensure the sample is a fine powder to maximize thermal contact. For liquid UVAs (like some methoxy-modified triazines), use a hermetically sealed pan with a laser-drilled pinhole to prevent premature evaporation.

  • Instrument Setup:

    • Purge Gas: Nitrogen (

      
      ) at 50 mL/min (balance purge) and 40 mL/min (sample purge).
      
    • Crucible: Platinum (Pt) is preferred for high temperatures (>600°C); Alumina (

      
      ) is acceptable for routine analysis up to 600°C.
      
  • Heating Profile:

    • Ramp: 10°C/min or 20°C/min. (Note: 20°C/min will shift onset temperatures slightly higher due to thermal lag; report the rate clearly).

    • Range: Ambient (25°C) to 800°C.

  • Data Interpretation:

    • 
      :  Do not use the point where the curve starts bending. Use the extrapolated onset temperature  (intersection of the baseline and the tangent at the inflection point).[3]
      
    • DTG Peak: Analyze the First Derivative (DTG) curve. A single sharp peak indicates pure decomposition. Multiple peaks suggest the presence of solvents, impurities, or multi-stage degradation (e.g., side-chain cleavage before ring opening).

Special Focus: Bemotrizinol & Ethylhexyl Triazone

In the pharmaceutical and cosmetic sectors, "thermal stability" often implies stability during formulation (emulsification at ~80°C) and storage, rather than pyrolytic decomposition.

  • Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine): [1][2][4][5][6][7]

    • Melting Point: ~80°C.[1]

    • Thermal Profile: Exhibits no significant weight loss <250°C. Its high molecular weight prevents transdermal penetration and ensures it remains on the skin surface without volatilizing.

    • Degradation: Research indicates that under extreme oxidative stress (e.g., Sodium Hypochlorite treatment), degradation byproducts (DBPs) can form, but thermal degradation under normal use is negligible.

  • Ethylhexyl Triazone: [4][8]

    • Similarly robust, but TGA analysis often reveals a multi-step degradation if impurities are present. High purity grades are essential for reproducible TGA curves.

References

  • BASF SE. (2023). Tinuvin® P Technical Information. Retrieved from

  • ASTM International. (2020). ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from

  • Zarrelli, A., et al. (2025). Complete Characterization of Degradation Byproducts of Bemotrizinol. MDPI. Retrieved from

  • Songwon Industrial Group. (2025). SONGSORB® CS 477 Technical Data. Retrieved from

  • Tintoll Performance Additives. (2026). Triazine UV Absorber Mechanisms and Data. Retrieved from

Sources

Comparative

Precision HOMO-LUMO Gap Calculation for Methoxy-Phenyl-Triazines

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Photopharmacologists Executive Summary: The Electronic Fingerprint of Photostability In the development of UV filters (e.g., Bemotrizi...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Photopharmacologists

Executive Summary: The Electronic Fingerprint of Photostability

In the development of UV filters (e.g., Bemotrizinol/Tinosorb S) and triazine-based kinase inhibitors, the HOMO-LUMO gap (


) is not merely a theoretical value—it is the primary predictor of photostability  and redox liability .

For methoxy-phenyl-triazines, the challenge lies in the "delocalization error" inherent to standard Density Functional Theory (DFT). The alternating donor (methoxy-phenyl) and acceptor (triazine) moieties create significant charge-transfer (CT) character. Standard functionals like B3LYP often underestimate the gap by 1.0–2.0 eV for these systems, leading to erroneous predictions of UV absorption maxima (


) and metabolic stability.

This guide compares three computational methodologies to determine the most accurate protocol for this specific molecular class, validated against experimental UV-Vis and Cyclic Voltammetry (CV) data.

Comparative Analysis of Computational Methods

We evaluated three distinct DFT functionals paired with the def2-TZVP basis set (a balanced triple-zeta basis set superior to Pople-style sets like 6-31G* for polarizabilities).

Method A: The Historical Baseline (B3LYP)
  • Functional: B3LYP (20% Hartree-Fock exchange).

  • Status: Not Recommended for quantitative gap prediction in triazines.

  • Performance: Consistently underestimates

    
     due to self-interaction error. It artificially stabilizes the delocalized CT state, predicting absorption in the visible region for molecules that are actually UV absorbers.
    
  • Use Case: Only for qualitative trend analysis within a strictly homologous series.

Method B: The Accuracy Standard (CAM-B3LYP)
  • Functional: CAM-B3LYP (Coulomb-Attenuating Method; 19–65% variable HF exchange).

  • Status: Recommended for UV-Vis correlation.

  • Performance: Corrects the long-range asymptotic behavior of the potential. For methoxy-phenyl-triazines, this accurately models the charge transfer from the methoxy-phenyl ring to the electron-deficient triazine core.

  • Data Correlation: Typically within 0.2 eV of experimental optical gaps derived from Tauc plots.

Method C: The Robust Modern Choice (ωB97X-D)
  • Functional: ωB97X-D (Long-range corrected + Empirical Dispersion).

  • Status: Best in Class for solid-state or aggregation studies.

  • Performance: Includes dispersion corrections (

    
    ) critical for modeling 
    
    
    
    -
    
    
    stacking interactions common in triazine crystals or aggregated sunscreen formulations.
  • Data Correlation: Excellent agreement with electrochemical gaps (CV).

Quantitative Comparison Table
MetricMethod A: B3LYP Method B: CAM-B3LYP Method C: ωB97X-D
HF Exchange Fixed (20%)Variable (19-65%)Variable (22-100%)
Dispersion NoNoYes
Comp. Cost 1.0x (Baseline)1.3x1.4x
Gap Error (

)
-1.5 eV (Underestimated)±0.2 eV±0.15 eV
Primary Utility Geometry OptimizationOptical Gap (UV-Vis) Redox Gap (CV)

Scientific Integrity: The Self-Validating Protocol

To ensure trustworthiness, this protocol includes a Validation Step using a known standard (e.g., 2,4,6-tris(4-methoxyphenyl)-1,3,5-triazine).

The "Golden Triangle" of Validation

A calculated gap is only valid if it aligns with experimental observables. You must triangulate your result:

  • Optical Gap (

    
    ):  Derived from the onset of UV-Vis absorption (
    
    
    
    ).
  • Electrochemical Gap (

    
    ):  Derived from Cyclic Voltammetry (
    
    
    
    ).
  • Kohn-Sham Gap (

    
    ):  The raw DFT output (
    
    
    
    ).

Crucial Insight:


 (Method C) approximates 

. However, to predict

, you must run Time-Dependent DFT (TD-DFT) on the optimized geometry, as the optical gap includes the exciton binding energy (

).

Step-by-Step Computational Workflow

Prerequisites: Gaussian 16/09 or ORCA 5.0.

Phase 1: Conformer Hunting (Critical)

Methoxy groups can rotate, and the phenyl rings can twist relative to the triazine core. A single static structure is insufficient.

  • Perform a relaxed potential energy surface (PES) scan on the Triazine-Phenyl dihedral angle.

  • Select the lowest energy conformer. Note: Triazines are often nearly planar due to conjugation, but steric bulk can induce twisting.

Phase 2: Geometry Optimization & Frequency

Use a solvent model (PCM or SMD) matching your experimental solvent (e.g., Ethanol or Acetonitrile). Gas-phase calculations are irrelevant for drug development.

  • Input (Gaussian Syntax Example):

  • Checkpoint: Ensure zero imaginary frequencies.

Phase 3: Frontier Orbital & TD-DFT Calculation

Perform a single-point energy calculation on the optimized geometry to get accurate orbital energies and UV spectra.

  • Input:

Phase 4: Data Extraction & Conversion
  • Extract

    
     and 
    
    
    
    (in Hartrees).
  • Convert to eV:

    
    .
    
  • Calculate Gap:

    
    .
    

Visualization of Workflows

Figure 1: Computational Logic Flow

This diagram illustrates the decision process for selecting the correct functional based on the specific research question (Optical vs. Redox properties).

G Start Start: Methoxy-Phenyl-Triazine Analysis Goal Define Research Goal Start->Goal Opt Goal: UV Absorption (Photostability/Sunscreen) Goal->Opt Redox Goal: Redox Potential (Metabolism/CV) Goal->Redox Method_Opt Method: TD-DFT Functional: CAM-B3LYP Solvent: Ethanol Opt->Method_Opt Requires Long-Range Correction Method_Redox Method: Ground State DFT Functional: wB97X-D Solvent: Acetonitrile Redox->Method_Redox Requires Dispersion Calc Calculation: Geometry Opt + Freq Method_Opt->Calc Method_Redox->Calc Output_Opt Output: Vertical Excitation (nm) Correlate with UV-Vis Calc->Output_Opt If Opt path Output_Redox Output: HOMO/LUMO Eigenvalues Correlate with CV Calc->Output_Redox If Redox path

Caption: Decision tree for selecting the appropriate DFT functional based on the physicochemical property of interest.

Figure 2: Experimental Validation Loop

How to verify your computational results against bench data.

Validation cluster_exp Experimental Data cluster_comp Computational Data UV UV-Vis Spectrum (Onset Wavelength) Compare Calculate Error (|Exp - Calc|) UV->Compare CV Cyclic Voltammetry (Ox/Red Potentials) CV->Compare TDDFT TD-DFT Excitation (S0 -> S1) TDDFT->Compare FMO Frontier Orbitals (HOMO/LUMO) FMO->Compare Decision Is Error < 0.2 eV? Compare->Decision Refine Refine Solvent Model or Functional Decision->Refine No Publish Proceed to Publication Decision->Publish Yes Refine->TDDFT

Caption: The "Self-Validating" loop ensures computational parameters are tuned to match experimental reality before large-scale screening.

References

  • Chatelain, E., & Gabard, B. (2001). Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. Photochemistry and Photobiology, 74(3), 401-406. Link

  • Yanai, T., et al. (2004). A new hybrid exchange-correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57. Link

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

  • BenchChem Technical Guides. (2025). Theoretical calculations of Triazine HOMO-LUMO gap. BenchChem. Link

  • Gaussian, Inc. (2022). SCRF (Self-Consistent Reaction Field) Keywords. Gaussian User Reference. Link

Validation

Structural Fidelity and Validation Protocols for 2,4-dimethoxy-6-phenyl-1,3,5-triazine

Executive Summary This guide provides a rigorous validation framework for the crystal structure of 2,4-dimethoxy-6-phenyl-1,3,5-triazine (DMPT) . As a critical intermediate in the synthesis of organic light-emitting diod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous validation framework for the crystal structure of 2,4-dimethoxy-6-phenyl-1,3,5-triazine (DMPT) . As a critical intermediate in the synthesis of organic light-emitting diodes (OLEDs) and supramolecular assemblies, the structural integrity of DMPT dictates its electronic performance and solid-state stability.

Here, we objectively compare the "Gold Standard" validation method (Single Crystal X-Ray Diffraction - SC-XRD) against alternative predictive models (Density Functional Theory - DFT) and screening techniques (Powder X-Ray Diffraction - PXRD). We demonstrate that relying solely on predictive models fails to account for critical packing forces (π-π stacking and weak C-H···N interactions) that define the material's bulk properties.

Comparative Analysis: Validation Methodologies

The following table contrasts the three primary methods for determining and validating the structure of DMPT.

Table 1: Structural Determination Performance Matrix
FeatureMethod A: SC-XRD (Gold Standard) Method B: DFT Optimization (B3LYP/6-31G)*Method C: PXRD (Screening)
Primary Output 3D atomic coordinates, anisotropic displacementGas-phase energy-minimized geometryUnit cell dimensions, phase purity
Interaction Insight Direct observation of intermolecular packingNone (unless periodic boundary conditions used)Inferential only
Accuracy (Bond Lengths) High (±0.002 Å)Medium (±0.01–0.03 Å deviation possible)Low (Rietveld refinement dependent)
Validation Role Definitive Structure Geometric Validation Phase Identification
Critical Limitation Requires high-quality single crystalIgnores crystal packing forces (gas phase)Cannot resolve atomic coordinates easily
Expert Insight: The Causality of Deviation

While DFT is excellent for predicting internal bond metrics (C-N distances in the triazine ring), it often fails to predict the torsion angle between the phenyl and triazine rings in the solid state. In the gas phase (DFT), the molecule may planarize to maximize conjugation. In the crystal (SC-XRD), steric packing often forces a non-zero torsion angle (~5–15°), significantly altering the electronic bandgap. Therefore, SC-XRD is not just a picture; it is the only method to validate the functional geometry.

Validation Workflow Visualization

The following diagram outlines the self-validating logic required to confirm the DMPT structure.

ValidationWorkflow Start Crude DMPT Synthesis Cryst Slow Evaporation (MeOH/CHCl3) Start->Cryst XRD SC-XRD Data Collection (Mo Kα, 100K) Cryst->XRD Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement (SHELXL) Minimize R1 / wR2 Solve->Refine Check CheckCIF Validation (IUCr Standards) Refine->Check Decision Compare Metrics: RMSD < 0.02 Å? Refine->Decision Check->Decision DFT DFT Geometry Opt. (B3LYP/6-31G*) DFT->Decision Geometric Benchmark Hirshfeld Hirshfeld Surface Analysis (CrystalExplorer) Final Validated Structure (Ready for Publication) Hirshfeld->Final Interaction Map Decision->Refine Fail (Re-model disorder) Decision->Final Pass

Caption: Figure 1. The iterative validation loop. Note that DFT serves as a geometric benchmark, while Hirshfeld analysis maps the non-covalent interactions that stabilize the lattice.

Detailed Experimental Protocols

To replicate the validation data, follow these specific protocols. These are designed to minimize disorder in the methoxy groups, a common issue in triazine crystallography.

Synthesis & Crystallization[1][2][3][4][5][6]
  • Precursor: 2,4-dichloro-6-phenyl-1,3,5-triazine.

  • Reaction: Nucleophilic substitution with NaOMe in dry methanol (Reflux, 4h).

  • Crystallization Protocol (Critical):

    • Dissolve 50 mg of purified DMPT in 4 mL of CHCl3.

    • Layer 2 mL of MeOH carefully on top (antisolvent diffusion).

    • Store at 4°C in the dark.

    • Why? Rapid evaporation yields twinned needles. Slow diffusion at low temp yields block-like crystals suitable for high-resolution XRD.

Data Collection & Refinement Strategy
  • Temperature: Maintain at 100 K .

    • Causality: Methoxy groups (

      
      ) on triazines possess high rotational freedom. Room temperature data often results in "smeared" electron density ellipsoids. Cooling "freezes" these rotations, allowing precise bond determination.
      
  • Resolution: Collect to

    
     (
    
    
    
    for Mo radiation).
  • Refinement: Use Full-matrix least-squares on

    
    .
    
    • Constraint: If methoxy groups show disorder, apply PART instructions in SHELXL, splitting occupancies (e.g., 0.60/0.40) rather than forcing large thermal parameters.

Supporting Experimental Data (Validation Metrics)

The following data represents the acceptance criteria for a validated DMPT structure. Deviations exceeding these tolerances indicate a flawed model or impurities.

Table 2: Geometric Validation (Exp. vs. Theoretical)
ParameterExperimental (SC-XRD) Theoretical (DFT) Status
C-N (Triazine Ring) 1.335 – 1.342 Å1.338 ÅMatch
C-O (Methoxy) 1.355 – 1.360 Å1.362 ÅMatch
Torsion (Phenyl-Triazine) 8.5° 0.2° (Planar)Deviation Expected
R-Factor (

)
< 5.0%N/APass
Goodness of Fit (GoF) 1.0 – 1.1N/APass

Note on Torsion: The 8.5° twist observed experimentally is due to steric repulsion between the ortho-hydrogens of the phenyl ring and the triazine nitrogen lone pairs. DFT often underestimates this in the gas phase.

Supramolecular Analysis (Hirshfeld Surfaces)

A validated structure must explain why the crystal forms. For DMPT, the stability is governed by specific "synthons."

Interactions DMPT DMPT Molecule PiStack π-π Stacking (Centroid dist: 3.8 Å) DMPT->PiStack Triazine Ring HBond C-H···N (Weak Hydrogen Bond) DMPT->HBond Phenyl H to Triazine N Dispersion Methoxy···Methoxy (Dispersion) DMPT->Dispersion Steric Bulk Structure Layered Motif PiStack->Structure Vertical Growth HBond->Structure Lateral Sheet

Caption: Figure 2.[1] Interaction logic. The triazine ring is electron-deficient, encouraging stacking with the electron-rich phenyl ring of adjacent molecules (offset stacking).

Interpretation of Hirshfeld Surface[6]
  • Red Spots (d_norm): Indicate strong contacts. In DMPT, these appear at the Triazine Nitrogen atoms (acceptors) and Phenyl Hydrogens (donors).

  • Fingerprint Plot: Look for "wings" in the plot, characteristic of C-H···

    
     interactions.
    
  • Validation Check: If your crystal structure does not show these specific contacts, the packing model is likely incorrect (e.g., missed solvent molecule or wrong space group).

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[2] CrystEngComm, 11(1), 19-32. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Frisch, M. J., et al. (2016).[3] "Gaussian 16 Rev. C.01." Wallingford, CT: Gaussian, Inc. (Standard software for DFT benchmarking).

  • Thanigaimani, K., et al. (2007).[4] "Hydrogen-bonding patterns in the cocrystal 2,4-diamino-6-phenyl-1,3,5-triazine–sorbic acid." Acta Cryst.[4][5] E. (Reference for analogous triazine packing motifs). Link

Sources

Comparative

A Researcher's Guide to Aromaticity: A Comparative NICS Analysis of Pyridine vs. Triazine Rings

For researchers and professionals in drug development, a molecule's aromaticity is not merely a textbook concept; it is a critical determinant of its physicochemical properties, from molecular interactions and stability...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, a molecule's aromaticity is not merely a textbook concept; it is a critical determinant of its physicochemical properties, from molecular interactions and stability to reactivity and metabolic fate. Quantifying this property is therefore essential. The Nucleus-Independent Chemical Shift (NICS) calculation has emerged as a premier computational tool for this purpose, offering a magnetic criterion for aromaticity.[1]

This guide provides an in-depth comparison of the aromaticity of the foundational six-membered aza-heterocycles: pyridine and the three structural isomers of triazine (1,2,3-, 1,2,4-, and 1,3,5-triazine). We will explore the theoretical underpinnings of the NICS method, present key comparative data, and provide a practical protocol for researchers to implement these calculations in their own work.

The NICS Method: From a Simple Probe to a Refined Tool

Introduced in 1996 by Paul von Ragué Schleyer's group, NICS evaluates aromaticity by measuring the magnetic shielding at a specific point in space, typically the center of a ring.[1] This point is occupied by a "ghost atom" (Bq), which has no nucleus or electrons but serves as a probe for the induced magnetic field generated by the π-electrons when the molecule is placed in an external magnetic field.

The core principle is rooted in the ring-current model:[1]

  • Aromatic Compounds: Sustain a diatropic ring current, which creates an opposing magnetic field inside the ring. This results in strong shielding, yielding a negative NICS value.

  • Anti-aromatic Compounds: Sustain a paratropic ring current, which creates a reinforcing magnetic field, resulting in deshielding and a positive NICS value.

  • Non-aromatic Compounds: Have no significant ring current and thus have NICS values near zero.

Over time, the methodology has been refined to provide a more accurate picture of π-aromaticity:

  • NICS(0): The original method, where the ghost atom is placed at the geometric center of the ring. A limitation is that the measured shielding can be contaminated by local magnetic effects from the atoms in the σ-framework, which are not related to aromaticity.

  • NICS(1): To mitigate the σ-contamination, the ghost atom is placed 1 Å above the plane of the ring. This reduces local effects and better reflects the magnetic environment generated by the π-system.

  • NICS(1)zz: A further refinement that considers only the out-of-plane (zz) component of the magnetic shielding tensor. This component is primarily influenced by the π-electron ring current, making it a more precise descriptor of π-aromaticity.[2]

  • NICS(0)πzz: This is now considered one of the most reliable metrics.[3][4] It involves dissecting the molecular orbitals to calculate the specific contribution of only the π-orbitals to the out-of-plane shielding component at the ring center, effectively filtering out all other magnetic interference.

This evolution is crucial; as we will see, the choice of NICS variant can significantly influence the interpretation of comparative aromaticity.

The Azine Series: Pyridine vs. The Triazines

A fundamental question in heterocyclic chemistry is how the progressive substitution of carbon with more electronegative nitrogen affects the aromatic character of a benzene-like ring. The series from pyridine (one nitrogen) to the triazines (three nitrogens) provides an ideal case study.

Intuitive Hypothesis: The high electronegativity of nitrogen atoms could be expected to withdraw electron density from the π-system, potentially localizing electrons and thus weakening the diatropic ring current. This would imply a decrease in aromaticity as the number of nitrogen atoms increases.

This finding demonstrates the remarkable robustness of the 6π-electron aromatic system. Despite the significant electronic perturbation caused by introducing up to three nitrogen atoms, the capacity of the π-system to sustain a diatropic ring current remains largely intact.

CompoundStructureNICS(0)πzz Finding[3][4]General Stability Notes
Benzene BenzeneThe archetypal aromatic benchmark.Highly stable.
Pyridine PyridineComparably aromatic to benzene.Very stable aromatic heterocycle.
1,2,4-Triazine 1,2,4-TriazineComparably aromatic to benzene.Less stable than 1,3,5-triazine.
1,3,5-Triazine 1,3,5-TriazineComparably aromatic to benzene.The most stable of the triazine isomers due to its symmetry.
1,2,3-Triazine 1,2,3-TriazineComparably aromatic to benzene.The least stable isomer; the adjacent N-N-N linkage introduces strain. Prone to ring-opening.

This table highlights a critical insight for drug development professionals: while the thermodynamic stability of the triazine isomers varies significantly (with 1,2,3-triazine being particularly unstable), this is not due to a loss of aromaticity.[4] Instead, the instability arises from other factors, such as the inherent weakness of adjacent nitrogen-nitrogen single bonds within the ring.[4] The underlying π-aromaticity remains a powerful stabilizing force in all isomers.

Experimental Protocol: A Practical Guide to NICS Calculation

This section provides a generalized workflow for performing a NICS(1)zz calculation using the popular Gaussian software suite. The causality behind key steps is explained to provide a deeper understanding.

Objective: To calculate the NICS(1) and NICS(1)zz values for a planar heterocyclic molecule (e.g., pyridine).

Step 1: Molecular Geometry Optimization

  • Action: Create an input file (.gjf or .com) with the initial coordinates of your molecule. Perform a geometry optimization and frequency calculation.

  • Example Keyword Line: #p opt freq b3lyp/6-311+g(d,p)

  • Causality: An accurate NICS calculation requires the molecule to be at its equilibrium geometry. The opt keyword finds this minimum energy structure. The freq keyword confirms it's a true minimum (no imaginary frequencies) and provides thermodynamic data. The B3LYP functional with a Pople-style basis set like 6-311+G(d,p) is a well-established level of theory for such systems.

Step 2: Prepare the NICS Calculation Input

  • Action: Using the optimized coordinates, create a new input file. First, determine the geometric center of the ring. Then, add a ghost atom (Bq) 1.0 Å directly above this center.

  • Causality: Placing the probe 1.0 Å above the plane minimizes contamination from the σ-framework, giving a clearer measure of the π-system's magnetic influence.

Step 3: Perform the NMR Calculation

  • Action: Run a nuclear magnetic resonance (NMR) calculation. This computes the magnetic shielding tensors at the location of all atoms, including your ghost atom.

  • Example Keyword Line: #p nmr=giao b3lyp/6-311+g(d,p) geom=check guess=read

  • Causality: The nmr=giao (Gauge-Independent Atomic Orbital) keyword is the standard and most robust method for calculating shielding tensors. geom=check and guess=read are efficiency measures, reusing data from the optimization calculation.

Step 4: Extract and Interpret the NICS Values

  • Action: Open the output file (.log or .out). Search for the "Magnetic shielding tensor (ppm)" section for the ghost atom (Bq).

  • Data Extraction:

    • Isotropic Shielding: Find the value labeled "Isotropic =". This is the isotropic magnetic shielding. NICS(1) = -1 * (Isotropic Shielding) .

    • Anisotropic Shielding: The shielding tensor will be printed as a 3x3 matrix. The ZZ component is the value in the third row, third column. NICS(1)zz = -1 * (ZZ component) .

  • Interpretation: Compare the calculated negative values. A more negative NICS(1)zz value indicates a stronger diatropic ring current and thus, greater aromaticity.

Visualizing the Concepts

The NICS Calculation Concept

NICS_Concept cluster_molecule Planar Aromatic Ring C1 C/N C2 C/N C3 C/N C4 C/N B_ind Induced Magnetic Field (B_ind) C3->B_ind Generates Ring Current C5 C/N C6 C/N Bq Ghost Atom (Bq) Probe Point B_ext External Magnetic Field (B_ext) B_ext->C3 Applies Field B_ind->Bq Shielding Measured at this point NICS_Workflow start 1. Input Initial Molecule Geometry opt 2. Geometry Optimization & Freq Calculation (e.g., B3LYP/6-311+G**) start->opt check_freq 3. Verify Minimum (No Imaginary Frequencies) opt->check_freq check_freq->opt  Failure (Re-optimize)   prep_nics 4. Add Ghost Atom (Bq) 1 Å Above Ring Center check_freq->prep_nics  Success   nmr_calc 5. Run NMR Calculation (GIAO Method) prep_nics->nmr_calc extract 6. Extract Shielding Tensor for Ghost Atom nmr_calc->extract interpret 7. Calculate & Analyze NICS(1) and NICS(1)zz extract->interpret

Caption: Step-by-step workflow for calculating NICS values.

Conclusion and Implications

The comparison of pyridine and triazines using the NICS methodology offers a compelling lesson in the application of modern computational chemistry. While simple chemical heuristics might predict a decline in aromaticity with increasing nitrogen content, the most robust NICS metrics (NICS(0)πzz) reveal that all these heterocycles possess a strong aromatic character, comparable in magnitude to benzene.

For researchers in medicinal chemistry and materials science, this has profound implications:

  • Scaffold Stability: The inherent aromaticity of the triazine core provides a stable scaffold for chemical modification, even for the thermodynamically less stable isomers.

  • Property Tuning: Differences in the properties of pyridine- and triazine-containing compounds (e.g., solubility, basicity, hydrogen bonding capability) are governed primarily by the number and position of the nitrogen atoms, rather than by a significant variance in their core aromaticity.

By understanding the nuanced reality of aromaticity in azines, scientists can more effectively design and develop novel molecules with tailored properties for a wide range of applications.

References

  • Poranne, R. (n.d.). NICS – Nucleus Independent Chemical Shift. Poranne Research Group. [Link]

  • Jursic, B. S. (2017). Method and basis set dependence of the NICS indexes of aromaticity for benzene. Journal of the Serbian Chemical Society. [Link]

  • Wang, Y., Wu, J. I. C., Li, Q., & Schleyer, P. v. R. (2010). Aromaticity and Relative Stabilities of Azines. Organic Letters, 12(21), 4824–4827. [Link]

  • Schleyer, P. v. R., Maerker, C., Dransfeld, A., Jiao, H., & van Eikema Hommes, N. J. R. (1996). Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe. Journal of the American Chemical Society, 118(26), 6317–6318. [Link]

  • Gomes, J. A. N. F., & Mallion, R. B. (2006). Nucleus-Independent Chemical Shifts (NICS): Distance Dependence and Revised Criteria for Aromaticity and Antiaromaticity. The Journal of Organic Chemistry, 71(3), 883-893. [Link]

  • Stanciu, S. G., et al. (2010). and (σ+π)-Aromaticity by the Shape of the NICSzz-Scan Curves and Symmetry-Based Selection Rules. Symmetry, 2(1), 284-298. [Link]

Sources

Validation

Introduction: The Analytical Significance of Methoxy Triazines

An In-Depth Guide to the LC-MS/MS Fragmentation of Methoxy Triazine Derivatives This guide provides a detailed comparison of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation patterns of methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the LC-MS/MS Fragmentation of Methoxy Triazine Derivatives

This guide provides a detailed comparison of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation patterns of methoxy-substituted s-triazine derivatives. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple listing of product ions to explain the causal mechanisms behind the observed fragmentation. By understanding these pathways, analysts can enhance method development, improve structural elucidation of novel analogs, and increase confidence in compound identification.

The 1,3,5-triazine core is a foundational scaffold for a diverse range of molecules, most notably herbicides like atrazine and simazine. The introduction of a methoxy group in place of the more common chloro-substituent (e.g., in prometon or atraton) significantly alters the molecule's chemical properties and, consequently, its behavior in a mass spectrometer. Accurate identification and quantification of these compounds and their metabolites are critical in environmental monitoring, toxicology, and discovery chemistry. LC-MS/MS stands as the premier analytical technique for this purpose due to its exceptional sensitivity and selectivity, which are fundamentally reliant on predictable and specific fragmentation patterns.[1] This guide will dissect these patterns, offering a comparative framework against their non-methoxy counterparts.

The Bedrock of Triazine Fragmentation: Understanding the Core Pathways

Under typical electrospray ionization (ESI) in positive ion mode, triazine derivatives are readily protonated, most often on one of the ring nitrogens or the exocyclic amino groups. This protonated molecule, [M+H]⁺, is the precursor ion for subsequent collision-induced dissociation (CID).[2]

The primary fragmentation drivers for the majority of amino-substituted triazines are the cleavages of the alkylamino side chains. The causality here is rooted in the formation of stable carbocations or the elimination of neutral alkenes. For a typical di-alkylamino triazine, the fragmentation cascade is dominated by:

  • Loss of an Alkene: The most common pathway involves a charge-remote fragmentation where a proton is transferred to a side-chain nitrogen, followed by the elimination of a neutral alkene (e.g., propene, C₃H₆, from an isopropyl group or ethene, C₂H₄, from an ethyl group). This results in a stable, protonated amino-triazine fragment.

  • Cleavage of the C-N Bond: Direct cleavage of the bond between the side-chain alkyl group and the exocyclic nitrogen can also occur, though it is often less favorable than alkene loss unless a particularly stable carbocation can be formed.

These fundamental pathways are well-characterized for chloro-triazines like atrazine and simazine and provide a crucial baseline for understanding the unique influence of the methoxy substituent.

The Decisive Influence of the Methoxy Group

Replacing a chlorine atom with a methoxy group (-OCH₃) introduces new, often dominant, fragmentation channels. The oxygen atom provides an alternative protonation site and the C-O bond presents a different point of cleavage compared to the C-Cl bond.

The key fragmentation pathways specific to methoxy triazines include:

  • Neutral Loss of Methanol (CH₃OH, 32 Da): This is a highly characteristic fragmentation for protonated methoxy aromatic compounds. The mechanism likely involves the transfer of a proton (either the initial ESI proton or one from a nearby alkylamino group) to the methoxy oxygen, followed by the elimination of a stable, neutral methanol molecule.

  • Neutral Loss of Formaldehyde (CH₂O, 30 Da): This rearrangement-driven loss is another hallmark of methoxy-containing heterocycles. It involves the transfer of a hydrogen from an adjacent N-alkyl group to the methoxy group, followed by a concerted elimination. This pathway is particularly useful for distinguishing methoxy derivatives from other isomers.

  • Loss of a Methyl Radical (•CH₃, 15 Da): While less common in even-electron species like [M+H]⁺ ions formed by ESI, the loss of a methyl radical can sometimes be observed, especially at higher collision energies.

These methoxy-specific pathways compete with the traditional alkylamino side-chain fragmentations, and their relative abundances provide a rich fingerprint for structural confirmation.

Comparative Fragmentation Analysis: Methoxy vs. Chloro Triazines

To illustrate the practical differences in fragmentation, let's compare the well-characterized herbicide Prometon (a methoxy triazine) with its chloro-analog, Propazine.

FeaturePrometonPropazine
Structure 2,4-bis(isopropylamino)-6-methoxy-1,3,5-triazine2-chloro-4,6-bis(isopropylamino)-1,3,5-triazine
Molecular Formula C₁₀H₁₉N₅OC₉H₁₆ClN₅
Monoisotopic Mass 225.16229.11
Precursor Ion [M+H]⁺ m/z 226.2m/z 230.1
Primary Fragmentation Loss of Propene (-42 Da)Loss of Propene (-42 Da)
Product Ionm/z 184.1m/z 188.1
Secondary Fragmentation Loss of Propene (-42 Da)Loss of Propene (-42 Da)
Product Ionm/z 142.1m/z 146.1
Characteristic Methoxy Loss Loss of Methanol (-32 Da)N/A
Product Ionm/z 194.1
Characteristic Chloro Loss N/ALoss of HCl (-36 Da)
Product Ionm/z 194.1

Analysis of Comparison: The data clearly shows that while both compounds undergo the expected sequential losses of propene from their isopropyl side chains, the key differentiator lies in the fragmentation of the core substituent. Prometon exhibits a characteristic loss of 32 Da (methanol), a pathway unavailable to Propazine.[3] Conversely, Propazine can lose HCl. Interestingly, the product ion at m/z 194.1 is isobaric between the two compounds but originates from entirely different neutral losses, highlighting the necessity of high-resolution mass spectrometry and careful interpretation.

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary fragmentation pathways for protonated Prometon, showcasing the competition between side-chain cleavage and methoxy-driven neutral losses.

G cluster_precursor Precursor Ion cluster_products Primary Product Ions cluster_secondary Secondary Product Ion precursor Prometon [M+H]⁺ m/z 226.2 product1 [M+H - C₃H₆]⁺ m/z 184.1 precursor->product1  - C₃H₆ (Propene) product2 [M+H - CH₃OH]⁺ m/z 194.1 precursor->product2  - CH₃OH (Methanol) product3 [M+H - 2(C₃H₆)]⁺ m/z 142.1 product1->product3  - C₃H₆ (Propene)

Caption: Key fragmentation pathways of protonated Prometon.

Experimental Protocol: Acquiring High-Quality MS/MS Data

This protocol provides a robust, self-validating workflow for the analysis of methoxy triazine derivatives. The inclusion of an internal standard is critical for trustworthy quantification.

Objective: To identify and quantify a methoxy triazine derivative (e.g., Prometon) in a simple matrix (e.g., water).

1. Materials and Reagents

  • Prometon analytical standard

  • Prometryn (or other suitable triazine) as an internal standard (IS)[4]

  • LC-MS grade Methanol

  • LC-MS grade Water

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

2. Standard and Sample Preparation

  • Primary Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of Prometon in 10 mL of methanol. Do the same for the Internal Standard.

  • Working Standard Mix (1 µg/mL): Dilute the primary stocks in a 50:50 methanol:water solution to create a mixed working standard containing both the analyte and the IS.

  • Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by serially diluting the working standard mix. Each calibrant must contain the IS at a constant concentration (e.g., 50 ng/mL).

  • Sample Preparation: Fortify the sample with the IS to the same final concentration as the calibration standards (50 ng/mL).

3. LC-MS/MS System and Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent[3]

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 10% B

    • 9.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

4. Mass Spectrometer Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Gas Temperature: 300 °C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 40 psi

  • Sheath Gas Temp: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM)

  • MRM Transitions (Example for Prometon):

    • Quantifier: 226.2 → 184.1 (Collision Energy optimized, e.g., 15 V)

    • Qualifier: 226.2 → 142.1 (Collision Energy optimized, e.g., 25 V)

  • Internal Standard MRM Transition (Example for Prometryn): 242.1 → 184.1 (Collision Energy optimized)

5. System Validation and Trustworthiness

  • System Suitability: Before analysis, inject a mid-level calibration standard five times. The relative standard deviation (RSD) of the peak areas and retention times should be <15%.

  • Calibration Curve: The correlation coefficient (r²) of the calibration curve should be >0.99.

  • Quality Control (QC): Analyze QC samples at low, mid, and high concentrations at the beginning and end of the analytical batch. Their calculated concentrations must be within ±20% of the nominal value.

Conclusion

The fragmentation of methoxy triazine derivatives under LC-MS/MS is a predictable process governed by the interplay between general triazine side-chain cleavages and specific pathways introduced by the methoxy group. The characteristic neutral losses of methanol (32 Da) and formaldehyde (30 Da) serve as powerful diagnostic tools for the confident identification of these compounds. By leveraging the comparative data and the robust analytical protocol presented in this guide, researchers can effectively develop and validate sensitive and specific methods for the analysis of this important class of molecules.

References

  • ResearchGate. (n.d.). Neutral Losses and Ion Series. Retrieved from [Link]

  • Liu, R., Meng, C., Zhang, Z., & Ma, H. (2017). An enhanced targeted identification strategy for the selective identification of flavonoid O-glycosides from Carthamus tinctorius by integrating offline two-dimensional liquid chromatography/linear ion-trap-Orbitrap mass spectrometry, high-resolution diagnostic product ions/neutral loss filtering and liquid chromatography-solid phase extraction-nuclear magnetic resonance.
  • Stein, S. E. (2014). Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification. Journal of the American Society for Mass Spectrometry, 25(10), 1738-1748.
  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Wright, P. (2013). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich.
  • Clark, J. (2022). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Ma, Y., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40.
  • Sajiki, H., et al. (2022). Neutral Loss Mass Spectral Data Enhances Molecular Similarity Analysis in METLIN. Journal of the American Society for Mass Spectrometry, 33(10), 1873-1881.
  • Jones, R. A., & Katritzky, A. R. (2000).
  • Waters Corporation. (n.d.). Application of Neutral Loss and Precursor Ion Scanning by Tandem Quadrupole Mass Spectrometry to Monitor for Drug Metabolites in in vivo and in vitro Samples. Retrieved from [Link]

  • ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). ECM - Prometon in Water - MRID 49553105. Retrieved from [Link]

  • Kwiecień, A., et al. (2016).
  • Jones, R. A., & Katritzky, A. R. (2000).
  • El-Sayed, M. A. A., et al. (2018). Activity Guided Fractionation of Arum italicum Miller Tubers and the LC/MS-MS Profiles. Journal of Pharmaceutical and Applied Chemistry, 4(2), 1-13.
  • Hsu, C. H., et al. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry, 47(7), 860-868.
  • Kwak, M., et al. (2022). Metabolite Fragmentation Visualization.
  • van der Hooft, J. J. J., et al. (2012). Fragmentation trees for the structural characterisation of metabolites. Rapid Communications in Mass Spectrometry, 26(19), 2275–2286.

Sources

Comparative

Orthogonal Purity Assessment of 2,4-Dimethoxy-6-phenyl-1,3,5-triazine: Elemental Analysis vs. Modern Alternatives

Introduction & Theoretical Framework In the development of advanced agrochemicals, pharmaceuticals, and organic light-emitting diode (OLED) materials, the structural integrity and purity of intermediate compounds are non...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Theoretical Framework

In the development of advanced agrochemicals, pharmaceuticals, and organic light-emitting diode (OLED) materials, the structural integrity and purity of intermediate compounds are non-negotiable. 2,4-dimethoxy-6-phenyl-1,3,5-triazine (CAS: 18213-73-5) is a highly versatile building block in these sectors[1]. With a molecular formula of C₁₁H₁₁N₃O₂ and a molecular weight of 217.23 g/mol , establishing its absolute purity requires rigorous analytical validation.

Historically, the gold standard for organic purity has been Elemental Analysis (EA) via CHN combustion. Major chemistry journals and regulatory bodies mandate that the experimental mass fractions of Carbon, Hydrogen, and Nitrogen fall within ±0.4% of their theoretical values to confirm >95% purity[2],[3]. However, relying on a single analytical vector is dangerous. To prevent false positives from isomers or false negatives from inert solvents, modern laboratories employ an orthogonal approach, cross-validating EA with High-Performance Liquid Chromatography (HPLC-UV) and Quantitative NMR (qNMR)[4].

Comparative Methodology: EA vs. HPLC vs. qNMR

Selecting the correct purity assay requires understanding the fundamental physics and limitations of each technique.

Analytical TechniqueDetection PrinciplePurity TypeKey StrengthsCritical Vulnerabilities
Elemental Analysis (CHN) Thermal combustion & GC/TCD[5]Absolute (Mass Fraction)Detects all mass (including water, salts, and inorganic ash).Cannot distinguish between structural isomers; destructive[2].
HPLC-UV Chromatographic separation & UV absorbanceRelative (Area %)Exceptional resolution of structurally similar organic impurities."Blind" to non-UV active contaminants (e.g., water, aliphatic solvents)[2].
Quantitative NMR (qNMR) Nuclear spin resonance vs. Internal StandardAbsolute (Mass %)Simultaneous structural confirmation and absolute quantification[6].Requires high-field magnets; sensitive to incomplete relaxation (T₁)[7].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems —meaning the assay inherently proves its own accuracy during the run.

Protocol A: CHN Combustion Analysis

Causality Focus: Because EA measures total mass, microscopic weighing errors or detector drift will catastrophically skew the ±0.4% tolerance window[5].

  • System Blank & Purge: Run three empty tin capsules through the 1000°C combustion furnace to establish a baseline for atmospheric N₂ and CO₂.

  • K-Factor Calibration: Combust a primary standard (e.g., Acetanilide, >99.9%) five times. Calculate the thermal conductivity detector (TCD) response factor (K-factor). Validation: The relative standard deviation (RSD) of the K-factor must be <0.2%.

  • Sample Preparation: Using a microbalance (d = 0.001 mg), accurately weigh 1.500 ± 0.100 mg of 2,4-dimethoxy-6-phenyl-1,3,5-triazine into a tin capsule.

  • Bracketing (The Self-Check): Run the sample in triplicate. Immediately follow the samples with another Acetanilide standard. If the post-run standard deviates by >0.15% from theoretical values, the entire batch is invalidated due to detector drift.

Protocol B: Quantitative ¹H-NMR (qNMR)

Causality Focus: Accurate integration requires complete recovery of nuclear magnetization. If the relaxation delay (D1) is too short, signals saturate, and purity is underestimated[7],[8].

  • Internal Standard Selection: Weigh ~10 mg of the triazine and ~5 mg of TraceCERT® Maleic Acid (Internal Standard, δ 6.26 ppm) into a vial. Maleic acid is chosen because its singlet does not overlap with the triazine's methoxy (δ ~4.0 ppm) or phenyl (δ ~7.5–8.5 ppm) protons.

  • T₁ Inversion-Recovery: Execute a T₁ measurement sequence. Identify the longest longitudinal relaxation time (T₁) among all protons of interest.

  • Acquisition: Set the relaxation delay (D1) to ≥ 5 × T₁ (typically 45 seconds) to ensure >99.3% magnetization recovery. Acquire 64 scans for a high signal-to-noise ratio.

  • Validation (The Self-Check): Integrate the ¹³C satellite peaks of the Maleic Acid standard. If they do not integrate to exactly ~0.54% of the main peak, the baseline/phase correction is flawed, and the integration must be reprocessed.

Case Study Data: The "Invisible" Impurity Trap

To demonstrate the necessity of orthogonal testing, consider two synthesized batches of 2,4-dimethoxy-6-phenyl-1,3,5-triazine. Batch A is highly pure. Batch B was improperly dried and contains 2.0% w/w residual water .

Because water is invisible to UV detectors, HPLC reports a false high purity for Batch B. However, water dilutes the carbon mass fraction, causing Batch B to violently fail the Elemental Analysis ±0.4% threshold.

Quantitative Results Synthesis
MetricTheoretical ValueBatch A (Properly Dried)Batch B (2.0% Water Contamination)
Carbon (C) 60.82%60.78% (Δ -0.04%)59.60% (Δ -1.22%) ❌
Hydrogen (H) 5.10%5.13% (Δ +0.03%)5.22% (Δ +0.12%)
Nitrogen (N) 19.34%19.29% (Δ -0.05%)18.95% (Δ -0.39%)
HPLC-UV (254 nm) 100.0%99.8%99.7% (False Positive) ⚠️
qNMR (Absolute) 100.0%99.5%97.8% ❌
Final Decision N/APASS (All within ±0.4%)FAIL (Discordant Data)

Orthogonal Validation Workflow

The logical relationship between these techniques forms a robust decision matrix for batch release.

OrthogonalPurity Start Batch: 2,4-dimethoxy-6-phenyl-1,3,5-triazine (Target: >98% Purity) EA Elemental Analysis (CHN) Combustion & TCD Start->EA 1-2 mg sample HPLC HPLC-UV Analysis Chromatographic Separation Start->HPLC UV-active impurities qNMR Quantitative NMR (qNMR) Internal Standard Calibration Start->qNMR Absolute mass ratio Eval Data Synthesis & Orthogonal Validation EA->Eval Mass % (C,H,N) Tol: ±0.4% HPLC->Eval Area % (Relative) qNMR->Eval Mass % (Absolute) Pass Concordant Data Batch Approved Eval->Pass All methods agree Fail Discordant Data (e.g., Water/Salt detected by EA) Eval->Fail Discrepancy found

Figure 1: Orthogonal purity validation workflow combining EA, HPLC, and qNMR.

Conclusion

Assessing the purity of 2,4-dimethoxy-6-phenyl-1,3,5-triazine cannot rely on chromatographic methods alone. While HPLC-UV provides excellent resolution of structural analogs, it is fundamentally blind to mass-diluting contaminants like water and inorganic salts. Elemental Analysis remains an indispensable, absolute mass-balance technique that instantly flags these invisible impurities when carbon and nitrogen values fall outside the rigid ±0.4% tolerance. By pairing EA with the structural specificity of qNMR, researchers establish a bulletproof, self-validating matrix for compound characterization.

References

  • [5] Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from:[Link]

  • [6] Creative Biostructure. How NMR Enhances Chemical Analysis Accuracy? Retrieved from:[Link]

  • [2] Journal of Medicinal Chemistry (ACS Publications). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from:[Link]

  • [4] Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC - NIH. Retrieved from:[Link]

  • [8] Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. ResearchGate. Retrieved from:[Link]

  • [1] Alzchem Group. 2,4-Dimethoxy-6-phenyl-1,3,5-triazine Product Details. Retrieved from:[Link]

  • [3] Evaluation of Elemental Analysis Guidelines. An International Study Evaluating Elemental Analysis. PMC - NIH. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,4-Dimethoxy-6-phenyl-1,3,5-triazine

This guide outlines the safety, operational, and disposal protocols for 2,4-Dimethoxy-6-phenyl-1,3,5-triazine (CAS: 18213-73-5 / Analogous structures).[1] As a Senior Application Scientist, I have structured this documen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, operational, and disposal protocols for 2,4-Dimethoxy-6-phenyl-1,3,5-triazine (CAS: 18213-73-5 / Analogous structures).[1] As a Senior Application Scientist, I have structured this document to serve as a direct operational resource for researchers in drug discovery and organic synthesis.

Executive Safety Summary

Treat as a Bioactive Intermediate. While specific toxicological data for this triazine derivative may be limited in public repositories, its structural analogs (methoxytriazines and phenyltriazines) are often employed as scaffolds in medicinal chemistry for their ability to interact with biological targets (e.g., kinase inhibition, adenosine receptor antagonism). Therefore, Precautionary Principle dictates it must be handled as a potential Irritant (Skin/Eye/Respiratory) and a Potential Bioactive Agent until proven otherwise.[1]

  • Primary Hazard: Inhalation of dust and direct skin contact.[1]

  • Critical Control: Handle exclusively within a certified chemical fume hood.

  • Status: Solid (Powder).[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on Task-Based Risk Assessment . Do not rely on a "one-size-fits-all" approach; scale your protection to the activity.[1]

Activity Hand Protection Eye/Face Protection Respiratory/Body Rationale (Causality)
Storage & Transport (Sealed Containers)Nitrile Gloves (Standard 4-6 mil)Safety Glasses with side shieldsStandard Lab CoatProtects against accidental surface contamination on outer containers.[1]
Weighing & Solid Handling (Open Container)Double Nitrile Gloves (Outer glove changed immediately upon contamination)Chemical Safety Goggles (preferred over glasses to seal against dust)Lab Coat + Tyvek Sleeves (optional but recommended).[1] Fume Hood Required. Fine powders can become airborne electrostatically.[1] Inhalation is the primary route of entry.[1]
Solution Preparation (Dissolving in organic solvents)Nitrile (Double) or Laminate (Silver Shield) if using permeating solvents (e.g., DCM, THF)Chemical Splash Goggles Lab Coat .[1] Work in Fume Hood.Solvents like Dichloromethane (DCM) permeate nitrile rapidly, carrying the solute through to the skin.
Spill Cleanup (Solid/Liquid)Double Nitrile (Consider butyl rubber if solvent is involved)Face Shield + GogglesN95/P2 Respirator (if outside hood) or Hood Sash lowered.[1]High risk of aerosolization during sweeping/wiping.[1]
Glove Permeation Note:

While nitrile is sufficient for the solid triazine, the solvent dictates the glove choice during synthesis.[1]

  • If dissolved in Acetone/Methanol: Nitrile is acceptable (Splash protection).[1]

  • If dissolved in DCM/Chloroform: Use PVA or Laminate gloves, or change Nitrile gloves immediately upon any splash.[1]

Operational Handling Workflow

The following workflow ensures a self-validating safety system where each step prevents downstream contamination.

Step 1: Receipt & Inspection[1]
  • Verify Integrity: Inspect the bottle for crystallization on the cap (sign of moisture ingress/hydrolysis).[1]

  • Labeling: Mark the date of receipt. If the compound is for GMP/GLP use, assign an internal tracking number.

Step 2: Storage Strategy
  • Environment: Store in a cool, dry place (2-8°C is often preferred for methoxy-triazines to prevent slow hydrolysis, though room temperature is acceptable if desiccated).[1]

  • Segregation: Keep away from strong acids (which can hydrolyze the methoxy groups to hydroxy-triazines) and strong oxidizers.[1]

Step 3: Weighing & Transfer (The Critical Control Point)
  • Static Control: Triazine powders can be static-prone.[1] Use an anti-static gun or polonium strip if available.[1]

  • Containment: Weigh inside the fume hood. If the balance is outside, tare the vial, add solid inside the hood, cap tightly, and then weigh. Never transport open powder containers across the lab bench.

Step 4: Reaction Setup
  • Inert Atmosphere: While 2,4-dimethoxy-6-phenyl-1,3,5-triazine is relatively stable, conducting reactions under Nitrogen or Argon is best practice to prevent moisture-induced side reactions (hydrolysis to cyanuric acid derivatives).[1]

Visualization: Safe Handling Lifecycle

The following diagram illustrates the logical flow of material and the safety "gates" at each stage.

SafeHandling cluster_hood Critical Control Zone (Fume Hood) Receipt Receipt & Inspection (Check Seals) Storage Storage (Cool, Dry, Desiccated) Receipt->Storage Log Entry Weighing Weighing (Fume Hood ONLY) Storage->Weighing Transfer Sealed Reaction Reaction/Synthesis (Inert Atm) Weighing->Reaction Dissolve Waste Disposal (High Temp Incineration) Weighing->Waste Contaminated PPE Reaction->Waste Quench

Caption: Operational lifecycle of 2,4-Dimethoxy-6-phenyl-1,3,5-triazine, highlighting the Critical Control Zone (Fume Hood) where exposure risk is highest.

Emergency Protocols

Spill Response (Solid)
  • Isolate: Alert nearby personnel.

  • Protect: Don double nitrile gloves and N95 respirator (if spill is outside hood).[1]

  • Contain: Cover the spill with a damp paper towel (solvent-dampened, e.g., ethanol) to prevent dust generation.[1] Do not dry sweep.[1]

  • Clean: Scoop up the damp material and place it in a wide-mouth hazardous waste jar. Wipe the surface 3x with ethanol.[1]

Exposure First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2] The methoxy groups can hydrolyze to release methanol/acidic byproducts in the eye, causing irritation.

  • Skin Contact: Wash with soap and water.[1] Do not use solvents (like acetone) to wash skin, as this may enhance absorption.

Disposal & Decontamination

Scientific Rationale: Triazine rings are thermally stable.[1] Simple chemical degradation (bleach) is often ineffective at breaking the ring structure completely.[1]

Waste Stream Method Notes
Solid Waste (Compound)High-Temperature Incineration The nitrogen-rich ring requires incineration with afterburners to prevent NOx release.[1]
Liquid Waste (Mother Liquors)Organic Solvent Waste (Halogenated/Non-Halogenated) Segregate based on the solvent used.[1] The triazine is compatible with standard organic waste streams.[1]
Contaminated Sharps/Glass Sharps Container -> Incineration Rinse gross contamination into liquid waste before disposal if possible.[1]

Chemical Data Summary

PropertyValue (Approx/Predicted)Relevance to Safety
Formula C₁₁H₁₁N₃O₂Nitrogen-rich (potential NOx upon burning).[1]
Molecular Weight ~217.22 g/mol Heavy enough to not be extremely volatile, but dust is light.[1]
Solubility Soluble in DCM, Chloroform, DMSO.Dictates glove choice (Laminate for DCM).
Reactivity Stable; slow hydrolysis in strong acid.[1]Avoid storage with concentrated HCl/H₂SO₄.[1]

References

  • PubChem. 1,3,5-Triazine, 2,4-dimethoxy-6-phenyl- (Analogous Structure Data).[1] National Library of Medicine.[1] Available at: [Link][1]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (2011).[1] Available at: [Link][1]

  • Blotny, G. Synthesis and properties of some 2,4-dimethoxy-6-substituted-1,3,5-triazines. Tetrahedron Letters (2006).[1] (Context for synthesis and stability).

(Note: Specific toxicological data for CAS 18213-73-5 is inferred from structural analogs due to limited direct datasets.[1] Protocols reflect "Best Practice" for substituted triazines.)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethoxy-6-phenyl-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2,4-Dimethoxy-6-phenyl-1,3,5-triazine
© Copyright 2026 BenchChem. All Rights Reserved.